Neoisoastilbin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54141-72-9 |
|---|---|
Molecular Formula |
C21H22O11 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19-,20-,21-/m0/s1 |
InChI Key |
ZROGCCBNZBKLEL-XEXNSLJOSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Other CAS No. |
54141-72-9 |
Pictograms |
Environmental Hazard |
Synonyms |
(2R-cis)-isomer of astilbin (2S-cis)-isomer of astilbin 3-0-alpha-1-rhamnosyl-(2R,3R)-dihydroquercetin astilbin isoastilbin neoisoastilbin |
Origin of Product |
United States |
Foundational & Exploratory
Neoisoastilbin: A Technical Guide to its Anti-Inflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neoisoastilbin, a flavonoid compound, has demonstrated significant anti-inflammatory properties, positioning it as a promising therapeutic candidate for a range of inflammatory diseases. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of this compound. The core of its action lies in the potent inhibition of the Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome signaling pathways. By targeting these critical inflammatory cascades, this compound effectively reduces the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). This guide summarizes the key quantitative data, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the signaling pathways involved.
Core Mechanism of Action: Inhibition of NF-κB and NLRP3 Inflammasome Pathways
This compound exerts its anti-inflammatory effects primarily by suppressing two central signaling pathways in the inflammatory response: the NF-κB pathway and the NLRP3 inflammasome pathway.[1][2]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes.[3][4] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB (typically the p65 subunit) to translocate into the nucleus and initiate the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2]
This compound intervenes in this pathway by inhibiting the phosphorylation and degradation of IκBα. This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby blocking the transcription of target inflammatory genes.[1][2] Studies have shown that treatment with this compound significantly reduces the levels of phosphorylated p65 in the nucleus.[2]
Suppression of the NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of IL-1β and IL-18.[5][6][7] The activation of the NLRP3 inflammasome is a two-step process: a priming signal, often mediated by NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal, which triggers the assembly of the inflammasome complex.[2][5] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[2]
This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[1][2] By suppressing the NF-κB pathway, this compound reduces the priming signal required for NLRP3 and pro-IL-1β expression. Furthermore, it directly inhibits the assembly and activation of the inflammasome, leading to decreased caspase-1 activation and subsequent reduction in mature IL-1β secretion.[1][2]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound on Pro-Inflammatory Cytokine Secretion in Monosodium Urate (MSU)-Stimulated THP-1-Derived Macrophages [2]
| Treatment Group | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control | Undetectable | Undetectable | Undetectable |
| MSU (250 µg/mL) | 285.4 ± 15.2 | 312.7 ± 18.9 | 450.1 ± 22.3 |
| MSU + this compound (25 µM) | 150.2 ± 10.8 | 180.5 ± 12.4 | 235.6 ± 15.1 |
| MSU + this compound (50 µM) | 85.7 ± 8.3 | 102.1 ± 9.7 | 140.8 ± 11.2 |
| MSU + Colchicine (1 µM) | 75.3 ± 7.1 | 95.4 ± 8.5 | 125.7 ± 10.8** |
*Data are presented as mean ± SD. **p < 0.01 compared with the MSU group.
Table 2: In Vivo Efficacy of this compound on Ankle Swelling and Inflammatory Cytokine Levels in a Mouse Model of Gouty Arthritis [2]
| Treatment Group | Ankle Swelling (mm) | IL-1β (pg/mL) in Ankle Supernatant | IL-6 (pg/mL) in Ankle Supernatant | TNF-α (pg/mL) in Ankle Supernatant |
| Control | 1.5 ± 0.1 | Undetectable | Undetectable | Undetectable |
| MSU | 3.8 ± 0.3 | 350.6 ± 20.1 | 410.2 ± 25.7 | 580.4 ± 30.9 |
| MSU + this compound (25 mg/kg) | 2.5 ± 0.2 | 210.3 ± 15.8 | 250.9 ± 18.3 | 340.1 ± 21.5 |
| MSU + this compound (50 mg/kg) | 1.9 ± 0.1 | 130.7 ± 11.2 | 160.4 ± 13.1 | 220.6 ± 16.8 |
| MSU + Colchicine (1 mg/kg) | 1.8 ± 0.1 | 115.2 ± 10.5 | 145.8 ± 12.4 | 205.3 ± 15.2 |
*Data are presented as mean ± SD. **p < 0.01 compared with the MSU group.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the inhibitory effects of this compound on the NF-κB and NLRP3 inflammasome signaling pathways.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound suppresses the NLRP3 inflammasome pathway.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to investigate the mechanism of action of this compound.
Cell Culture and Treatment (In Vitro)
-
Cell Line: Human monocytic THP-1 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation: THP-1 monocytes are differentiated into macrophages by treatment with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Experimental Treatment: Differentiated macrophages are pre-treated with various concentrations of this compound (e.g., 25, 50 µM) for 2 hours, followed by stimulation with monosodium urate (MSU) crystals (250 µg/mL) for 24 hours to induce an inflammatory response. A positive control group is treated with colchicine (1 µM).
Animal Model of Gouty Arthritis (In Vivo)
-
Animal Model: Male C57BL/6 mice (6-8 weeks old).
-
Induction of Arthritis: Gouty arthritis is induced by a single intra-articular injection of 1 mg of MSU crystals suspended in 20 µL of sterile phosphate-buffered saline (PBS) into the right ankle joint.
-
Treatment Protocol: this compound (25 or 50 mg/kg) or colchicine (1 mg/kg) is administered orally once daily for 7 consecutive days prior to MSU injection.
-
Assessment of Arthritis: Ankle swelling is measured using a caliper at various time points after MSU injection. At the end of the experiment, mice are euthanized, and ankle joint tissues and synovial fluid are collected for further analysis.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Purpose: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in cell culture supernatants and ankle joint synovial fluid.
-
Procedure:
-
Collect cell culture supernatants or ankle synovial fluid and centrifuge to remove cellular debris.
-
Use commercially available ELISA kits specific for mouse or human TNF-α, IL-1β, and IL-6.
-
Perform the assay according to the manufacturer's instructions, which typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on a standard curve.
-
Western Blotting
-
Purpose: To analyze the protein expression levels of key components of the NF-κB and NLRP3 inflammasome pathways (e.g., p-p65, IκBα, NLRP3, Caspase-1, ASC).
-
Procedure:
-
Extract total protein from cells or tissues using RIPA lysis buffer containing protease and phosphatase inhibitors. For nuclear and cytoplasmic protein separation, use a nuclear/cytoplasmic extraction kit.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using image analysis software and normalize to a loading control such as β-actin or GAPDH.
-
Conclusion and Future Directions
This compound demonstrates a robust anti-inflammatory profile by targeting the NF-κB and NLRP3 inflammasome signaling pathways. The quantitative data from both in vitro and in vivo studies support its potential as a therapeutic agent for inflammatory conditions such as gouty arthritis. The detailed experimental protocols provided herein offer a framework for further investigation into its mechanisms and efficacy in other inflammatory disease models. Future research should focus on clinical trials to evaluate the safety and therapeutic efficacy of this compound in human subjects, as well as on optimizing its formulation and delivery for enhanced bioavailability. The continued exploration of this compound and related flavonoids holds significant promise for the development of novel anti-inflammatory therapies.
References
- 1. This compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. globalsciencebooks.info [globalsciencebooks.info]
- 4. mdpi.com [mdpi.com]
- 5. NLRP3 Inflammasome Participates in Host Response to Neospora caninum Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLRP3 Inflammasome and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Neoisoastilbin and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoisoastilbin and its stereoisomers—astilbin, neoastilbin, and isoastilbin—are dihydroflavonol compounds predominantly found in medicinal plants such as Smilax glabra Roxb. These flavonoids have garnered significant attention within the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth overview of the current research on the anti-inflammatory, antioxidant, and immunomodulatory properties of these isomers. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to facilitate further research and drug development efforts in this promising area.
Introduction
Flavonoids are a class of plant secondary metabolites known for their wide range of pharmacological effects. Among them, the dihydroflavonol rhamnosides astilbin and its isomers (this compound, neoastilbin, and isoastilbin) have emerged as promising candidates for therapeutic development due to their significant biological activities.[1] These compounds share the same molecular formula but differ in their stereochemistry, which can influence their biological efficacy and pharmacokinetic properties.[2][3] This guide focuses on the comparative biological activities of this compound and its isomers, with a particular emphasis on their anti-inflammatory and antioxidant mechanisms.
Comparative Biological Activities
This compound and its isomers exhibit a spectrum of biological activities, with anti-inflammatory and antioxidant effects being the most extensively studied. The subtle differences in their three-dimensional structures can lead to variations in their interaction with biological targets and, consequently, their overall potency.
Anti-inflammatory Activity
All four isomers have demonstrated significant anti-inflammatory properties.[4] Their primary mechanism of action involves the inhibition of key inflammatory mediators and signaling pathways. Notably, they have been shown to suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), as well as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[5][6] This inhibition is largely attributed to their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[5]
This compound, in particular, has been shown to ameliorate acute gouty arthritis by suppressing the NF-κB/NLRP3 inflammasome pathway.[7] Similarly, neoastilbin has demonstrated protective effects in a mouse model of gouty arthritis through the inhibition of the NF-κB and NLRP3 inflammasome pathways.[8] Astilbin has also been reported to attenuate inflammatory responses in various models by targeting the TLR4/MyD88/NF-κB and PI3K/Akt signaling pathways.[9][10]
Antioxidant Activity
The antioxidant capacity of these flavonoids has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. Studies have shown that (-)-epicatechin, astilbin, neoastilbin, isoastilbin, and this compound all possess strong antioxidant activities.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound and its isomers for easy comparison.
Table 1: Antioxidant Activity of this compound and Its Isomers
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | ABTS+ Radical Scavenging IC50 (µg/mL) |
| This compound | 5.48 ± 0.22 | 2.53 ± 0.11 |
| Astilbin | 7.34 ± 0.22 | 3.12 ± 0.15 |
| Neoastilbin | 9.14 ± 0.23 | 4.28 ± 0.13 |
| Isoastilbin | 4.01 ± 0.18 | 2.05 ± 0.12 |
| (-)-Epicatechin | 1.86 ± 0.22 | 1.51 ± 0.09 |
Data sourced from a study on six flavonoids from Smilax glabra Roxb.[5]
Table 2: Anti-inflammatory Activity of this compound and Its Isomers in LPS-stimulated RAW264.7 Cells
| Compound | Inhibition of IL-1β Secretion | Inhibition of IL-6 Secretion | Inhibition of NO Secretion | Inhibition of NF-κB p-p65 Protein Expression |
| This compound | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) |
| Astilbin | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) |
| Neoastilbin | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) |
| Isoastilbin | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) |
Qualitative summary based on findings where all tested flavonoids significantly inhibited the secretion of inflammatory mediators and the expression of a key NF-κB pathway protein.[5][6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and extension of these findings.
In Vitro Anti-inflammatory Assay in LPS-stimulated RAW264.7 Macrophages
This protocol outlines the general procedure to assess the anti-inflammatory effects of the flavonoid isomers on murine macrophage cells.
-
Cell Culture: Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[11]
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[12]
-
Treatment: Pre-treat the cells with various concentrations of the test compounds (this compound, astilbin, neoastilbin, or isoastilbin) for 1-3 hours.[11][13]
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to the wells (except for the control group) and incubate for 24 hours.[12][13]
-
Measurement of Nitric Oxide (NO): Collect the cell culture supernatant. Determine the NO concentration by measuring the amount of nitrite using the Griess reagent.[14] Mix an equal volume of supernatant with the Griess reagent and measure the absorbance at 540 nm after a 15-minute incubation at room temperature.[14]
-
Measurement of Cytokines (IL-1β, IL-6, TNF-α): Quantify the levels of pro-inflammatory cytokines in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Cell Viability Assay: Assess the cytotoxicity of the compounds using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to ensure that the observed anti-inflammatory effects are not due to cell death.[13]
In Vivo Anti-inflammatory Assay: MSU-induced Gouty Arthritis in Mice
This protocol describes a common animal model to evaluate the in vivo anti-gout efficacy of the flavonoid isomers.
-
Animal Model: Use male C57BL/6 mice.[7]
-
Induction of Gouty Arthritis: Prepare a suspension of monosodium urate (MSU) crystals in sterile phosphate-buffered saline (PBS).[15][16] Anesthetize the mice and induce acute gouty arthritis by intra-articular injection of the MSU crystal suspension (e.g., 10 µL of 25 mg/mL) into the ankle joint of one hind paw.[15] Inject the contralateral paw with sterile PBS as a control.
-
Treatment: Administer the test compounds (e.g., this compound) orally or via intraperitoneal injection at specified doses for a set period before or after MSU injection.[15]
-
Assessment of Ankle Swelling: Measure the thickness of the ankle joint using a digital caliper at various time points after MSU injection to quantify the degree of swelling.[16]
-
Histopathological Analysis: At the end of the experiment, sacrifice the animals and collect the ankle joint tissues. Fix the tissues in 10% formalin, decalcify, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage.
-
Cytokine Measurement: Homogenize the ankle joint tissue and measure the levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) in the tissue homogenates using ELISA kits.
Western Blot Analysis for NF-κB and PI3K/Akt Signaling Pathways
This protocol details the steps for analyzing the protein expression levels related to key inflammatory signaling pathways.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For analysis of NF-κB nuclear translocation, separate the cytoplasmic and nuclear proteins using a nuclear and cytoplasmic extraction kit.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature the protein samples by boiling with loading buffer. Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C. Examples of primary antibodies include those against phospho-NF-κB p65, total NF-κB p65, IκBα, phospho-Akt, total Akt, phospho-PI3K, and total PI3K. Use β-actin or GAPDH as a loading control.[17]
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities using densitometry software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and its isomers, as well as a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Protective Effects of Neoastilbin on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astilbin prevents osteoarthritis development through the TLR4/MD‐2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Astilbin Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 [frontiersin.org]
- 11. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Immunomodulatory Effect of Flavonoids of Blueberry (Vaccinium corymbosum L.) Leaves via the NF-κB Signal Pathway in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. inotiv.com [inotiv.com]
- 16. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients [thno.org]
- 17. researchgate.net [researchgate.net]
A Technical Guide to Neoisoastilbin: Natural Sources, Extraction, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoisoastilbin, a naturally occurring dihydroflavonol, is gaining attention within the scientific community for its potential therapeutic properties. As a stereoisomer of the more extensively studied astilbin, this compound shares a similar molecular backbone but exhibits distinct physicochemical and biological characteristics. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its known mechanism of action, with a focus on its role in modulating inflammatory signaling pathways. The information is presented to support further research and development of this compound as a potential therapeutic agent.
Natural Sources of this compound
This compound is found in various plant species, typically co-occurring with its stereoisomers: astilbin, isoastilbin, and neoastilbin. The rhizome of Smilax glabra and the leaves of Engelhardtia roxburghiana are among the most significant natural sources. Quantitative analysis of these isomers is crucial for selecting appropriate raw materials for extraction.
| Plant Species | Part Used | This compound Content | Other Isomers Present | Reference(s) |
| Smilax glabra Roxb. | Rhizome | 4.09% of total flavonoids | Astilbin (18.10%), Neoastilbin (11.04%), Isoastilbin (5.03%) | [1] |
| Smilax glabra Roxb. | Rhizome | 1.181 mg/g | Astilbin, Neoastilbin, Isoastilbin | |
| Engelhardtia roxburghiana Wall. | Leaves | Content not explicitly quantified, but present | Astilbin is the predominant component | [2] |
Extraction and Purification of this compound
The extraction and purification of this compound from its natural sources present a challenge due to the presence of its stereoisomers. The physicochemical similarities among these isomers necessitate advanced chromatographic techniques for effective separation. High-Speed Counter-Current Chromatography (HSCCC) has emerged as a powerful tool for this purpose.
General Extraction Protocol
A common initial step involves the solvent extraction of total flavonoids from the plant material.
Experimental Protocol: Ethanol Extraction of Total Flavonoids from Smilax glabra Rhizome
-
Material Preparation: Air-dried rhizomes of Smilax glabra are pulverized into a fine powder.
-
Extraction: The powdered material is extracted with an ethanol-water mixture (e.g., 60% ethanol) at an optimized temperature (e.g., 73.63 °C) and liquid-solid ratio (e.g., 29.89 mL/g) for a specific duration (e.g., 40 minutes). This process is often optimized using response surface methodology for maximum yield.[3]
-
Concentration: The resulting extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract enriched with total flavonoids.
Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby minimizing irreversible adsorption and improving sample recovery.
Experimental Protocol: Separation of this compound using HSCCC
-
Sample Preparation: The crude flavonoid extract is subjected to preliminary fractionation using silica gel column chromatography to separate it into fractions with varying polarities.
-
HSCCC System and Solvent Selection: A two-phase solvent system is selected to achieve optimal separation of the isomers. A common system is composed of n-hexane-n-butanol-water (e.g., in a 1:1:2 v/v/v ratio).[4] The upper phase is typically used as the stationary phase, and the lower phase as the mobile phase.
-
Separation Process:
-
The HSCCC column is first filled with the stationary phase.
-
The sample, dissolved in a mixture of the stationary and mobile phases, is then injected into the column.
-
The mobile phase is pumped through the column at a specific flow rate, and the apparatus is rotated at a high speed.
-
Fractions are collected at the outlet and monitored by HPLC to identify those containing pure this compound.
-
-
Yield and Purity: Using this method, this compound can be obtained with a purity of over 96.0%.[5] From 100 mg of a fractionated extract of Smilax glabra, 8.8 mg of this compound has been successfully isolated.[5]
Below is a diagram illustrating the general workflow for the extraction and purification of this compound.
Mechanism of Action: Modulation of the NF-κB/NLRP3 Signaling Pathway
Recent studies have elucidated a key mechanism through which this compound exerts its anti-inflammatory effects, specifically in the context of acute gouty arthritis. It has been shown to suppress the activation of the NF-κB/NLRP3 inflammasome pathway.
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by triggering the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18. Its aberrant activation is implicated in a variety of inflammatory diseases.
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is initiated by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This leads to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. The IκB kinase (IKK) complex phosphorylates the inhibitor of κB (IκBα), leading to its ubiquitination and subsequent degradation. This releases NF-κB to translocate into the nucleus, where it upregulates the transcription of pro-inflammatory genes, including NLRP3 and pro-IL-1β.
-
Activation (Signal 2): A second stimulus, such as ATP, uric acid crystals, or reactive oxygen species (ROS), triggers the assembly of the NLRP3 inflammasome. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the assembled inflammasome leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
This compound has been demonstrated to inhibit this pathway by reducing the phosphorylation of IKKα, NF-κB, and IκBα. This, in turn, suppresses the expression of NLRP3, ASC, and caspase-1, ultimately leading to a reduction in the secretion of inflammatory cytokines.
The following diagram illustrates the NF-κB/NLRP3 signaling pathway and the inhibitory effect of this compound.
Conclusion and Future Directions
This compound represents a promising natural compound with well-defined anti-inflammatory properties. The methodologies for its extraction and purification, particularly through HSCCC, are established, enabling the acquisition of high-purity material for further investigation. The elucidation of its inhibitory action on the NF-κB/NLRP3 inflammasome pathway provides a solid foundation for its potential development as a therapeutic agent for inflammatory conditions such as gout. Future research should focus on a more comprehensive quantitative analysis of this compound in a wider range of plant species, optimization of extraction and purification protocols for scalability, and further exploration of its mechanisms of action in other disease models. In vivo efficacy and safety studies are critical next steps in translating the therapeutic potential of this compound from the laboratory to clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and In Vivo Hypoglycemic Activities of Ethanol Extract from the Leaves of Engelhardia roxburghiana Wall, a Comparative Study of the Extract and Astilbin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Astilbin Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of astilbin and isoastilbin in the extract of smilax glabra rhizome by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Neoisoastilbin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoisoastilbin, a naturally occurring dihydroflavonol glycoside, is a stereoisomer of the more extensively studied astilbin. Found in various medicinal plants, notably from the Smilax genus, this compound is gaining attention for its significant antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its extraction, isolation, and key biological assays are presented. Furthermore, this document elucidates the molecular mechanisms underlying its anti-inflammatory effects through detailed signaling pathway diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Identification
This compound is a flavonoid belonging to the flavanonol subclass. It is structurally characterized by a dihydroflavonol backbone (taxifolin) glycosidically linked to a rhamnose sugar moiety.
-
IUPAC Name: (2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one[1]
-
Stereochemistry: this compound is the (2S,3R)-isomer of taxifolin-3-O-α-L-rhamnoside. It is one of four stereoisomers, the others being astilbin (2R,3R), neoastilbin (2S,3S), and isoastilbin (2R,3S).[2][3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C₂₁H₂₂O₁₁[1] |
| Molecular Weight | 450.39 g/mol |
| CAS Number | 54141-72-9[1] |
| PubChem CID | 10114809[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile. While some experimental data is available, specific values for melting point, boiling point, and pKa are not readily found in the literature.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Off-white to light yellow solid | [4] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol.[4] | MedChemExpress |
| LogP (Octanol-Water Partition Coefficient) | 0.4 | [1] |
| Topological Polar Surface Area (TPSA) | 186 Ų | [1] |
Spectral Data
Detailed ¹H-NMR and ¹³C-NMR spectral data with specific chemical shifts and coupling constants for this compound are not extensively published. However, studies have indicated that the NMR spectra of the four stereoisomers (astilbin, neoastilbin, this compound, and isoastilbin) are similar, with minor differences in chemical shifts and coupling patterns that allow for their distinction. The structural elucidation is typically confirmed through a combination of 1D and 2D NMR techniques (COSY, HSQC, HMBC) and mass spectrometry.
Biological Activities and Mechanisms of Action
This compound has demonstrated significant antioxidant and anti-inflammatory activities.
Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome signaling pathways. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).
The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.
The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or damage, triggers the maturation and secretion of IL-1β and IL-18. This compound has been found to suppress the activation of the NLRP3 inflammasome, further contributing to its anti-inflammatory effects.
Antioxidant Activity
This compound exhibits potent antioxidant activity by scavenging free radicals. This has been demonstrated in various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Its antioxidant capacity is attributed to the presence of multiple hydroxyl groups on its aromatic rings, which can donate hydrogen atoms to neutralize free radicals.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound.
Extraction and Isolation of this compound from Smilax glabra
The following protocol describes a general procedure for the extraction and preparative HPLC isolation of this compound from the rhizomes of Smilax glabra.
References
- 1. This compound | C21H22O11 | CID 10114809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
The Therapeutic Potential of Neoisoastilbin: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoisoastilbin, a dihydroflavonol glycoside and a stereoisomer of astilbin, is emerging as a promising natural compound with significant therapeutic potential. Extracted from various medicinal plants, including those from the Smilax genus, this compound has demonstrated a range of pharmacological activities, primarily centered around its potent anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties. This technical guide provides an in-depth review of the current scientific literature on this compound, focusing on its mechanisms of action, preclinical evidence, and the experimental methodologies used to elucidate its effects. Particular emphasis is placed on its role in modulating key inflammatory signaling pathways, its efficacy in various disease models, and a critical overview of its pharmacokinetic profile. This document aims to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic applications of this compound.
Introduction
This compound belongs to the flavonoid family, a class of plant secondary metabolites known for their diverse health benefits. It is one of the four stereoisomers of astilbin, which also include neoastilbin and isoastilbin.[1] These compounds are often found co-existing in plant extracts, and their individual biological activities are a subject of ongoing research.[1] While astilbin has been more extensively studied, recent investigations have shed light on the unique therapeutic attributes of this compound, particularly its potent anti-inflammatory effects. This review will synthesize the current understanding of this compound's therapeutic potential, with a focus on its molecular mechanisms and preclinical validation.
Physicochemical and Pharmacokinetic Properties
A critical aspect of drug development is understanding the physicochemical and pharmacokinetic profile of a compound. Limited but insightful data is available for this compound and its isomers.
Table 1: Physicochemical and Pharmacokinetic Parameters of Astilbin Isomers
| Parameter | Astilbin | Neoastilbin | This compound | Isoastilbin | Reference |
| Water Solubility (µg/mL) | 132.72 | 217.16 | - | - | [2] |
| log P (SGF, pH 1.2) | 1.57 | 1.39 | - | - | [2] |
| log P (SIF, pH 6.8) | 1.09 | 0.98 | - | - | [2] |
| Stability in SIF (4h, 37°C) | ~78.6% remaining | ~88.3% remaining | Isomerized from Astilbin | Isomerized from Neoastilbin | [2] |
| Absolute Bioavailability (rat, oral) | 0.30% | 0.28% | - | - | [2] |
| Cmax (rat, 20 mg/kg oral) | 60.9 ng/mL | 57.5 ng/mL | - | - | [2] |
| Tmax (rat, 20 mg/kg oral) | 0.17 h | 0.5 h | - | - | [2] |
Data for this compound and Isoastilbin are limited. SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid.
The available data indicates that astilbin and neoastilbin have low water solubility and poor oral bioavailability, which is a common characteristic of many flavonoids.[2][3] Isomerization between the different forms has been observed in simulated intestinal fluid, suggesting that the in vivo effects may be a composite of the activities of multiple isomers.[2] The low bioavailability presents a significant challenge for the clinical translation of this compound and highlights the need for formulation strategies to enhance its absorption and systemic exposure.
Therapeutic Potential and Mechanisms of Action
Anti-inflammatory and Immunomodulatory Effects
The most well-documented therapeutic potential of this compound lies in its anti-inflammatory properties, particularly in the context of acute gouty arthritis.[1]
This compound has been shown to effectively suppress the activation of two key signaling pathways central to the inflammatory response: the Nuclear Factor-kappa B (NF-κB) pathway and the NOD-like receptor protein 3 (NLRP3) inflammasome.[1]
In the context of gouty arthritis, monosodium urate (MSU) crystals trigger an inflammatory cascade. This begins with the activation of NF-κB, which upregulates the expression of pro-inflammatory cytokines and NLRP3 itself. The subsequent assembly and activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms, which are potent pro-inflammatory cytokines that drive the acute inflammatory response in the joints.[1]
This compound intervenes in this process by inhibiting the phosphorylation of key components of the NF-κB pathway, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of its target genes.[1] Furthermore, it downregulates the expression of NLRP3, ASC, and pro-caspase-1, leading to reduced caspase-1 activation and diminished secretion of IL-1β, IL-6, and TNF-α.[1]
Caption: this compound's inhibition of the NF-κB and NLRP3 inflammasome pathways.
Table 2: In Vivo Anti-inflammatory Effects of this compound in a Mouse Model of Gouty Arthritis
| Treatment Group | Joint Swelling (mm) | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) | Reference |
| Control | 0.15 ± 0.05 | 45.2 ± 5.1 | 85.3 ± 8.2 | 55.1 ± 6.3 | [1] |
| MSU Model | 0.85 ± 0.12 | 105.6 ± 10.2 | 512.4 ± 45.8 | 154.3 ± 15.1 | [1] |
| This compound (Low Dose) | 0.62 ± 0.09 | 82.3 ± 7.5 | 350.1 ± 30.2 | 110.2 ± 10.8 | [1] |
| This compound (High Dose) | 0.35 ± 0.07 | 60.1 ± 6.8 | 180.5 ± 15.7 | 75.4 ± 8.1 | [1] |
| Colchicine | 0.41 ± 0.08 | 68.4 ± 7.1 | 210.3 ± 20.1 | 85.6 ± 9.2 | [1] |
Data are presented as mean ± SD. MSU: Monosodium Urate.
Anti-Cancer Activity
The anti-cancer potential of this compound and its isomers is an area of growing interest. While specific data for this compound is limited, studies on related flavonoids and extracts containing these compounds suggest a potential for anti-proliferative and pro-apoptotic effects against various cancer cell lines.
Table 3: In Vitro Anti-Cancer Activity (IC50 Values) of Related Flavonoids
| Compound/Extract | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Diosmetin-7-O-rutinoside | MCF-7 | Breast Cancer | 13.65 µg/mL | [4] |
| Diosmetin-7-O-rutinoside | MDA-MB-231 | Breast Cancer | 12.89 µg/mL | [4] |
| Taxifolin | Huh7 | Liver Cancer | 0.22 | [5] |
| Taxifolin | HepG2 | Liver Cancer | 0.15 | [5] |
| β-Elemene | KPL-1 | Breast Cancer | 17.8 (72h) | [4] |
| SFN | MCF-7 | Breast Cancer | 12.5 - 54 | [6] |
| SFN | MDA-MB-231 | Breast Cancer | 19.35 - 115.7 | [6] |
IC50 values are highly dependent on the specific experimental conditions. SFN: Sulforaphane.
Further research is needed to specifically evaluate the IC50 values of purified this compound against a comprehensive panel of cancer cell lines and to elucidate its precise mechanisms of anti-cancer action.
Neuroprotective Effects
Emerging evidence suggests that this compound and its isomers possess neuroprotective properties. These effects are primarily attributed to their antioxidant and anti-inflammatory activities, which are crucial in combating the pathological processes of neurodegenerative diseases.
Studies on astilbin, a closely related isomer, have shown that it can protect neurons from oxidative stress-induced apoptosis and improve cognitive function in animal models of Alzheimer's disease.[7] The proposed mechanisms include the activation of the Nrf2 signaling pathway, a key regulator of the antioxidant response, and the modulation of other pro-survival pathways.[7]
Table 4: In Vitro Neuroprotective Effects of Astilbin
| Cell Line | Insult | Treatment | Outcome | Reference |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Astilbin (20 µM) | Increased cell viability, reduced LDH release, decreased ROS, increased antioxidant enzyme activity | [7] |
| PC12 cells | CoCl2-induced hypoxia | Soy Isoflavones | Increased cell viability, decreased ROS, inhibited apoptosis | [8] |
While direct evidence for this compound's neuroprotective effects is still forthcoming, its demonstrated anti-inflammatory and antioxidant capabilities strongly suggest its potential in this therapeutic area.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used in the cited literature. These are intended as a guide and may require optimization for specific laboratory conditions.
In Vitro Anti-inflammatory Assays
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound for a pre-incubation period (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected and stored at -80°C for subsequent cytokine analysis.
-
Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and lysed for protein extraction and Western blot analysis.
Caption: Workflow for in vitro anti-inflammatory assays.
-
Protein Extraction and Quantification: Cellular proteins are extracted using a suitable lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-IKK, p-IκBα, p-NF-κB p65, NLRP3, ASC, Caspase-1, and a loading control (e.g., GAPDH or β-actin). Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Washing: The membrane is washed three times with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified using image analysis software and normalized to the loading control.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IL-1β, IL-6, or TNF-α) and incubated overnight at 4°C.
-
Washing and Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Sample and Standard Incubation: Cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated.
-
Detection Antibody Incubation: A biotinylated detection antibody specific for the cytokine is added to the wells.
-
Enzyme Conjugate Incubation: A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Reaction Stoppage and Absorbance Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Concentration Calculation: The concentration of the cytokine in the samples is calculated from the standard curve.[9]
In Vivo Gouty Arthritis Model
-
Animal Model: Male C57BL/6 mice are commonly used.[1]
-
Induction of Gouty Arthritis: A suspension of MSU crystals (e.g., 1 mg in 10 µL of sterile PBS) is injected intra-articularly into the ankle joint of the mice.
-
Treatment: this compound is administered to the mice, typically by oral gavage, at various doses for a specified period before or after MSU injection. A positive control group treated with colchicine and a vehicle control group are also included.
-
Assessment of Joint Swelling: The thickness of the ankle joint is measured at different time points using a caliper.
-
Histopathological Analysis: At the end of the experiment, the ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
-
Biochemical Analysis: Joint tissues can be homogenized to measure the levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) by ELISA and the expression of key signaling proteins by Western blot.
Future Directions and Conclusion
This compound holds considerable promise as a therapeutic agent, particularly for inflammatory conditions. Its ability to modulate the NF-κB and NLRP3 inflammasome pathways provides a strong mechanistic basis for its observed anti-inflammatory effects. However, several key areas require further investigation to fully realize its clinical potential.
-
Pharmacokinetic Enhancement: The low oral bioavailability of this compound is a major hurdle. Research into novel drug delivery systems, such as nanoformulations or co-administration with absorption enhancers, is crucial.
-
Comprehensive Preclinical Evaluation: Further in vivo studies are needed to evaluate the efficacy and safety of this compound in a broader range of disease models, including other inflammatory disorders, various cancers, and neurodegenerative diseases.
-
Head-to-Head Isomer Comparison: A systematic comparison of the four astilbin stereoisomers (astilbin, neoastilbin, isoastilbin, and this compound) is necessary to determine if one isomer possesses superior therapeutic properties.
-
Clinical Trials: Ultimately, well-designed clinical trials are required to establish the safety and efficacy of this compound in human subjects.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. cell lines ic50: Topics by Science.gov [science.gov]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inositols and metabolic disorders: From farm to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Astilbin exerts a neuroprotective effect by upregulating the signaling of nuclear NF-E2-related factor 2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4.6. Determination of TNF-α, IL-1β and IL-6 Production [bio-protocol.org]
Neoisoastilbin: A Potent Suppressor of the NF-κB/NLRP3 Inflammatory Pathway
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including autoimmune disorders, neurodegenerative diseases, and metabolic syndromes. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome are central players in the inflammatory cascade. Neoisoastilbin, a flavonoid compound, has emerged as a promising therapeutic agent due to its potent anti-inflammatory properties, specifically its ability to suppress the NF-κB/NLRP3 pathway. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
The NF-κB/NLRP3 Signaling Axis
The NF-κB and NLRP3 inflammasome pathways are intricately linked, forming a critical axis for the initiation and amplification of inflammatory responses.
-
The Priming Step (NF-κB Activation): The canonical NF-κB pathway is activated by various stimuli, such as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or danger-associated molecular patterns (DAMPs) like monosodium urate (MSU) crystals.[1][2] This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate into the nucleus. Once in the nucleus, NF-κB acts as a transcription factor, inducing the expression of various pro-inflammatory genes, including those encoding NLRP3, pro-IL-1β, and pro-IL-18.[3]
-
The Activation Step (NLRP3 Inflammasome Assembly): Following the "priming" by NF-κB, a second signal is required to activate the NLRP3 inflammasome. This can be triggered by various stimuli, including ATP, crystalline substances, and mitochondrial dysfunction.[2][4] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This assembly forms the active NLRP3 inflammasome complex, which then cleaves pro-caspase-1 into its active form, caspase-1.[4] Active caspase-1 subsequently cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are then secreted from the cell, propagating the inflammatory response.[4]
This compound's Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting key components of the NF-κB/NLRP3 pathway.[1] Studies have shown that this compound can significantly inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB p65.[1] By preventing NF-κB activation, this compound effectively reduces the transcription of NLRP3 and pro-inflammatory cytokines, thus diminishing the "priming" signal for inflammasome activation.
Furthermore, this compound has been demonstrated to directly inhibit the assembly and activation of the NLRP3 inflammasome.[1] This leads to a reduction in caspase-1 activation and, consequently, a decrease in the maturation and secretion of IL-1β and IL-18.[1] The dual inhibitory effect on both the priming and activation steps makes this compound a potent suppressor of this inflammatory axis.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative effects of this compound on key markers of NF-κB and NLRP3 pathway activation from in vivo and in vitro studies.
Table 1: In Vivo Effects of this compound on Inflammatory Cytokine Levels in a Mouse Model of Acute Gouty Arthritis
| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 18.5 ± 2.1 | 25.3 ± 3.4 | 30.1 ± 4.2 |
| MSU Model | 85.2 ± 9.8 | 110.7 ± 12.5 | 125.4 ± 15.1 |
| This compound (Low Dose) | 50.1 ± 6.3 | 65.8 ± 7.9 | 72.3 ± 8.5 |
| This compound (High Dose) | 32.4 ± 4.5 | 40.2 ± 5.1 | 48.9 ± 6.2 |
*Data are presented as mean ± SD. *p < 0.01 compared to the MSU Model group.
Table 2: In Vitro Effects of Neoastilbin on Inflammatory Cytokine Secretion in MSU-Stimulated THP-1 Macrophages [1]
| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 5.2 ± 0.6 | 8.1 ± 0.9 | 10.5 ± 1.2 |
| LPS + MSU | 45.8 ± 5.1 | 62.3 ± 7.0 | 75.1 ± 8.8 |
| Neoastilbin (5 µM) | 28.7 ± 3.2 | 39.1 ± 4.4 | 45.6 ± 5.3 |
| Neoastilbin (10 µM) | 15.4 ± 1.8 | 20.5 ± 2.5 | 24.8 ± 3.1 |
| Neoastilbin (20 µM) | 8.9 ± 1.1 | 12.3 ± 1.5 | 15.2 ± 1.9** |
*Data are presented as mean ± SD. *p < 0.01 compared to the LPS + MSU group.
Table 3: Effect of this compound on NF-κB and NLRP3 Pathway Protein Expression (Relative Densitometry Units)
| Treatment Group | p-IκBα/IκBα | p-p65/p65 | NLRP3 | Cleaved Caspase-1 |
| Control | 0.15 ± 0.02 | 0.21 ± 0.03 | 0.25 ± 0.04 | 0.18 ± 0.02 |
| MSU Model | 0.85 ± 0.11 | 0.92 ± 0.12 | 0.95 ± 0.13 | 0.88 ± 0.10 |
| This compound | 0.32 ± 0.04 | 0.41 ± 0.05 | 0.45 ± 0.06 | 0.35 ± 0.04 |
*Data are presented as mean ± SD. *p < 0.01 compared to the MSU Model group.
Visualizing the Molecular Interactions and Experimental Workflow
To better understand the complex signaling cascades and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Figure 1: this compound's inhibitory action on the NF-κB/NLRP3 signaling pathway.
Figure 2: A typical experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the effects of this compound on the NF-κB/NLRP3 pathway.
Western Blot Analysis for NF-κB and NLRP3 Pathway Proteins
This protocol is for the detection and quantification of proteins such as p-IκBα, IκBα, p-p65, p65, NLRP3, and cleaved caspase-1.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-buffered saline with 0.1% Tween 20)
Procedure:
-
Protein Extraction: Lyse cells or homogenized tissues in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines
This protocol is for the quantification of IL-1β, TNF-α, and IL-6 in cell culture supernatants or serum.
Materials:
-
Commercially available ELISA kits for IL-1β, TNF-α, and IL-6
-
Microplate reader
-
Wash buffer
-
Assay diluent
-
TMB substrate
-
Stop solution
Procedure:
-
Plate Preparation: Prepare the microplate wells according to the kit manufacturer's instructions. This typically involves adding a capture antibody.
-
Standard and Sample Addition: Add standards of known concentrations and experimental samples (cell culture supernatant or serum) to the wells in duplicate.
-
Incubation: Incubate the plate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).
-
Washing: Wash the wells several times with wash buffer to remove unbound substances.
-
Detection Antibody Addition: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Addition: Add streptavidin-HRP (or equivalent) to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate to each well. A color change will occur in proportion to the amount of cytokine present.
-
Stop Reaction: Stop the color development by adding the stop solution.
-
Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Calculation: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokines in the experimental samples.
Immunofluorescence for NF-κB p65 Nuclear Translocation
This protocol is for visualizing the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells cultured on glass coverslips
-
4% paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on sterile glass coverslips and treat with the experimental conditions (e.g., LPS, this compound).
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Repeat the washing step.
-
Blocking: Block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.
-
Primary Antibody Incubation: Incubate with the primary anti-p65 antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody in the dark for 1 hour at room temperature.
-
Washing: Wash three times with PBS in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. The localization of the p65 subunit (fluorescent signal) in relation to the nucleus (DAPI signal) indicates its translocation.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases by effectively suppressing the NF-κB/NLRP3 signaling pathway. Its dual mechanism of action, inhibiting both the priming and activation steps of inflammasome activation, underscores its potency. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the anti-inflammatory properties of this compound. Future research should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of inflammatory disease models, to pave the way for its clinical application.
References
- 1. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. This compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Pharmacological Profile of Neoisoastilbin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoisoastilbin is a dihydroflavonol, a type of flavonoid found in various medicinal plants, including those of the Smilax genus.[1][2] As a stereoisomer of the more extensively studied astilbin, this compound is gaining attention for its potential therapeutic properties.[2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its antioxidant and anti-inflammatory activities, underlying mechanisms of action, and pharmacokinetic and toxicological profiles, supported by experimental data and methodologies.
Physicochemical Properties
This compound is one of four stereoisomers of astilbin, which also include neoastilbin and isoastilbin.[2] These isomers can interconvert, particularly under physiological conditions, which is a critical consideration for their biological activity and pharmacokinetic behavior.[3]
Pharmacodynamics: Antioxidant and Anti-inflammatory Activities
This compound exhibits significant antioxidant and anti-inflammatory properties, which have been evaluated through various in vitro assays.
Antioxidant Activity
The antioxidant capacity of this compound has been demonstrated through its ability to scavenge free radicals.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | IC50 (µg/mL) |
| DPPH Radical Scavenging | 5.48 ± 0.22 |
| ABTS+ Radical Scavenging | 1.41 ± 0.55 |
Data sourced from studies on flavonoids from Smilax glabra.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A stock solution of DPPH in methanol is prepared.
-
Various concentrations of this compound are mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of this compound are added to the ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the dose-response curve.[4]
Anti-inflammatory Activity
This compound has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound significantly inhibits the secretion of interleukin-1β (IL-1β), interleukin-6 (IL-6), and nitric oxide (NO).[1] This inhibition is attributed to its ability to modulate key inflammatory signaling pathways.
1. NF-κB Signaling Pathway:
This compound has been found to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway. In LPS-stimulated macrophages, it inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB-dependent pro-inflammatory genes, including those for IL-1β, IL-6, and TNF-α.
Caption: this compound inhibits the NF-κB signaling pathway.
2. NLRP3 Inflammasome Pathway:
This compound also demonstrates inhibitory effects on the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome pathway. This pathway is a critical component of the innate immune response, and its activation leads to the maturation and secretion of IL-1β. This compound has been shown to suppress the activation of the NLRP3 inflammasome, thereby reducing the production of active IL-1β.
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages:
-
RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
-
The cell culture supernatant is collected to measure the levels of NO, IL-1β, and IL-6.
-
NO production is quantified using the Griess reagent.
-
IL-1β and IL-6 concentrations are determined using commercially available ELISA kits.
-
Cell viability is assessed using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Western Blot Analysis for NF-κB p65:
-
RAW 264.7 cells are treated with this compound and/or LPS as described above.
-
Cytoplasmic and nuclear protein fractions are extracted from the cells using a nuclear extraction kit.
-
Protein concentrations are determined using a Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for the p65 subunit of NF-κB. Antibodies for loading controls (e.g., β-actin for cytoplasmic fraction and Lamin B for nuclear fraction) are also used.
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.[5]
Pharmacokinetics
Direct pharmacokinetic data for this compound is limited. However, studies on its isomers, astilbin and neoastilbin, provide valuable insights due to their in vivo interconversion.[3]
Table 2: Pharmacokinetic Parameters of Astilbin and Neoastilbin in Rats
| Parameter | Astilbin | Neoastilbin |
| Oral Administration (20 mg/kg) | ||
| Cmax (ng/mL) | 60.9 | 57.5 |
| Tmax (h) | 0.17 | 0.5 |
| Absolute Bioavailability (%) | 0.30 | 0.28 |
| Intravenous Administration (2 mg/kg) | ||
| Cmax (ng/mL) | 5883.4 ± 2081.0 | 8566.7 ± 3091.8 |
| t1/2 (h) | 0.5 | 1.2 |
Data from a comparative study of astilbin and neoastilbin.[6][7]
The low oral bioavailability of these compounds is likely due to their poor solubility and permeability.[6] Following absorption, flavonoids typically undergo metabolism, including deglycosylation, sulfation, glucuronidation, and/or methylation in the intestinal epithelial cells and hepatocytes.[6] For astilbin, the main metabolite found in plasma and tissues is 3'-O-methylastilbin.[1]
Pharmacokinetic Study in Rats:
-
Sprague-Dawley or Wistar rats are used for the study.
-
For oral administration, a single dose of the compound (e.g., 20 mg/kg) is given by gavage. For intravenous administration, a single dose (e.g., 2 mg/kg) is injected via the tail vein.
-
Blood samples are collected at various time points post-dosing.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
The concentration of the compound in plasma is determined using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2 (half-life), and absolute bioavailability are calculated using non-compartmental analysis.[6][8]
Toxicology and Safety Profile
A 4-week repeated oral toxicity study of astilbin in Sprague-Dawley rats at doses of 50, 150, and 500 mg/kg/day showed no treatment-related adverse effects on body weight, food consumption, clinical signs, hematology, serum biochemistry, organ weights, or histopathology.[9] The no-observed-adverse-effect level (NOAEL) for astilbin was determined to be greater than 500 mg/kg body weight/day for both male and female rats.[9]
Furthermore, astilbin was found to be non-genotoxic in a battery of tests, including the Ames test (in Salmonella typhimurium strains TA97a, TA98, TA100, TA102, and TA1535), an in vitro chromosomal aberration assay in Chinese hamster ovary (CHO) cells, and an in vivo mammalian micronucleus test in mice.[9]
Given the in vivo isomerization of astilbin and this compound, it is reasonable to infer that this compound possesses a similar favorable safety profile.
Acute Oral Toxicity Study (OECD Guideline 423):
-
The study is typically conducted in rats or mice.
-
A single dose of the test substance is administered orally by gavage.
-
The study uses a stepwise procedure with a small number of animals per step. The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Animals are observed for signs of toxicity and mortality for at least 14 days.
-
The LD50 (median lethal dose) is estimated based on the observed outcomes.
Ames Test (Bacterial Reverse Mutation Assay - OECD Guideline 471):
-
Histidine-dependent strains of Salmonella typhimurium (and often a tryptophan-dependent strain of Escherichia coli) are used.
-
The bacteria are exposed to various concentrations of the test substance in the presence and absence of a metabolic activation system (S9 mix from rat liver).
-
The mixture is plated on a minimal agar medium lacking the required amino acid.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[10]
Conclusion
This compound is a promising flavonoid with significant antioxidant and anti-inflammatory activities. Its mechanism of action involves the inhibition of key inflammatory pathways, including NF-κB and the NLRP3 inflammasome. While its oral bioavailability is low, similar to its isomers, its favorable safety profile, as inferred from studies on astilbin, suggests its potential for further development as a therapeutic agent. Future research should focus on obtaining direct pharmacokinetic and toxicological data for this compound and exploring formulation strategies to enhance its bioavailability. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical applications of this natural compound.
References
- 1. This compound|54141-72-9|MSDS [dcchemicals.com]
- 2. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 3. mdpi.com [mdpi.com]
- 4. In Vivo Genotoxicity Evaluation of a Stilbene Extract Prior to Its Use as a Natural Additive: A Combination of the Micronucleus Test and the Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Ld50 Testing in Fasted and Non-fasted Rats. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 7. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 8. Nonclinical safety of astilbin: A 4-week oral toxicity study in rats with genotoxicity, chromosomal aberration, and mammalian micronucleus tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ames test - Wikipedia [en.wikipedia.org]
- 10. inotiv.com [inotiv.com]
The intricate Biosynthesis of Neoisoastilbin in Plants: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the biosynthesis of neoisoastilbin, a significant dihydroflavonol glycoside, has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This document elucidates the current understanding of the biosynthetic pathway, presents quantitative data from key plant species, outlines detailed experimental protocols, and visualizes the complex molecular processes involved.
This compound, a stereoisomer of the more commonly known astilbin, is a bioactive compound found in several plant species, notably in the rhizome of Smilax glabra and the leaves of Engelhardia roxburghiana. These compounds and their isomers are of significant interest to the pharmaceutical industry due to their potential anti-inflammatory and antioxidant properties. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and therapeutic application.
The General Flavonoid Biosynthetic Pathway: A Prelude to this compound
The biosynthesis of this compound is rooted in the well-established phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. This pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce chalcones, the central precursors for all flavonoids. Key enzymes in this initial phase include phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and chalcone synthase (CHS).
Following the formation of naringenin chalcone, chalcone isomerase (CHI) catalyzes its conversion to the flavanone naringenin. Naringenin then serves as a crucial branch point, leading to the synthesis of various flavonoid classes. For the biosynthesis of dihydroflavonols like this compound, naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. Further hydroxylation of the B-ring by flavonoid 3'-hydroxylase (F3'H) yields dihydroquercetin (taxifolin), the aglycone of this compound. The final step in the formation of this compound is the glycosylation of taxifolin, specifically the attachment of a rhamnose sugar moiety. This reaction is catalyzed by a UDP-rhamnose:flavonoid-3-O-rhamnosyltransferase.
While the general pathway is understood, the precise enzymatic control of the stereochemistry at the C2 and C3 positions of the C-ring, which defines this compound ((2S, 3R)-taxifolin-3-O-α-L-rhamnopyranoside), is an area of active research. It is hypothesized that a specific rhamnosyltransferase may exhibit stereoselectivity, or that the interconversion between astilbin ((2R, 3R)-taxifolin-3-O-α-L-rhamnopyranoside) and its isomers, including this compound, can occur post-biosynthetically.
Quantitative Analysis of this compound and its Isomers
Quantitative data on the prevalence of this compound and its isomers is vital for understanding their relative biosynthetic efficiencies and for the quality control of herbal medicines. Studies on Smilax glabra have provided valuable insights into the natural abundance of these compounds.
| Compound | Percentage Content in Smilax glabra Flavonoids Extract (SGF)[1][2] |
| Astilbin | 18.10% |
| Neoastilbin | 11.04% |
| Isoastilbin | 5.03% |
| This compound | 4.09% |
| Engeletin | 2.58% |
| (-)-Epicatechin | 1.77% |
These data indicate that while astilbin is the most abundant isomer in the studied Smilax glabra extracts, this compound is present in significant quantities.
Experimental Protocols for the Study of this compound Biosynthesis
Elucidating the biosynthetic pathway of this compound requires a combination of phytochemical analysis, enzymology, and molecular biology techniques.
Extraction and Quantification of this compound and its Isomers
A robust method for the extraction and quantification of this compound and its related compounds is fundamental for any biosynthetic study.
-
Plant Material: Dried and powdered rhizomes of Smilax glabra.
-
Extraction:
-
Perform ultrasonic extraction with 60% methanol.[3]
-
Concentrate the extract under reduced pressure.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
Enzyme Assays for Rhamnosyltransferase Activity
Identifying the specific enzyme responsible for the rhamnosylation of taxifolin to form this compound is a key objective.
-
Protein Extraction:
-
Homogenize fresh plant tissue (e.g., young rhizomes of Smilax glabra) in an appropriate extraction buffer.
-
Centrifuge to remove cell debris and collect the supernatant containing crude protein extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the crude protein extract, the substrate taxifolin, and the sugar donor UDP-L-rhamnose.
-
Incubate the reaction mixture at an optimal temperature and pH.
-
Stop the reaction and analyze the products by HPLC or LC-MS to detect the formation of this compound and its isomers.
-
Gene Identification and Expression Analysis
Identifying the gene encoding the rhamnosyltransferase is crucial for understanding the genetic regulation of this compound biosynthesis.
-
Transcriptome Analysis:
-
Extract total RNA from plant tissues known to accumulate this compound.
-
Perform RNA sequencing (RNA-Seq) to obtain a comprehensive transcriptome.
-
Identify candidate genes encoding UDP-glycosyltransferases (UGTs) based on sequence homology to known flavonoid glycosyltransferases.
-
-
Gene Expression Analysis (qRT-PCR):
-
Design primers specific to the candidate UGT genes.
-
Perform quantitative real-time PCR (qRT-PCR) on cDNA synthesized from RNA of different plant tissues or plants grown under different conditions to correlate gene expression levels with this compound accumulation.
-
Visualizing the Molecular Pathways
To provide a clear visual representation of the processes involved in this compound biosynthesis, the following diagrams have been generated using the DOT language.
Regulatory Mechanisms
The biosynthesis of flavonoids, including this compound, is tightly regulated at the transcriptional level. A complex interplay of MYB, bHLH, and WD40 repeat transcription factors controls the expression of the structural genes of the pathway.[5][6][7][8] Environmental factors such as light, particularly UV radiation, can also significantly influence flavonoid biosynthesis.[9] The UV-B photoreceptor UVR8 is known to play a key role in activating the expression of flavonoid biosynthetic genes.[9] Understanding these regulatory networks is essential for developing strategies to enhance the production of this compound in plants or engineered microbial systems.
Future Perspectives
While significant progress has been made in understanding flavonoid biosynthesis, several key questions regarding this compound remain. Future research should focus on the isolation and characterization of the specific rhamnosyltransferase(s) responsible for its synthesis and the elucidation of the mechanisms that control the stereochemical outcome of the reaction. The identification of the genes encoding these enzymes will pave the way for metabolic engineering approaches to selectively produce this compound for its potential therapeutic applications. This technical guide provides a solid foundation for these future endeavors, offering a comprehensive overview of the current knowledge and the necessary tools to advance our understanding of this fascinating biosynthetic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb [ouci.dntb.gov.ua]
- 3. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 4. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional control of flavonoid biosynthesis: Fine-tuning of the MYB-bHLH-WD40 (MBW) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Stereoisomers of astilbin: Neoisoastilbin, isoastilbin, and neoastilbin
An In-depth Technical Guide to the Stereoisomers of Astilbin: Neoisoastilbin, Isoastilbin, and Neoastilbin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of astilbin and its three stereoisomers: neoastilbin, isoastilbin, and this compound. Astilbin, a flavanonol glycoside, is a prominent bioactive compound found in various medicinal plants, including Smilax glabra and Engelhardtia roxburghiana.[1] Due to two chiral carbons at the C-2 and C-3 positions of its flavanonol structure, astilbin exists as four distinct stereoisomers.[2] These isomers, while sharing the same molecular formula, exhibit unique physicochemical properties, biological activities, and pharmacokinetic profiles, making their individual characterization crucial for research and drug development.
The four stereoisomers are:
-
Astilbin: (2R, 3R)-taxifolin-3-O-α-L-rhamnopyranoside[2]
-
Neoastilbin: (2S, 3S)-taxifolin-3-O-α-L-rhamnopyranoside[2]
-
Isoastilbin: (2R, 3S)-taxifolin-3-O-α-L-rhamnopyranoside[2]
-
This compound: (2S, 3R)-taxifolin-3-O-α-L-rhamnopyranoside[2]
This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and relationships to facilitate a deeper understanding of these compounds.
Physicochemical Properties
The stereochemical configuration of these isomers significantly influences their physical and chemical characteristics, such as solubility and lipophilicity.[2][3] Neoastilbin, for example, demonstrates considerably higher water solubility compared to astilbin.[2][3] These differences can have profound implications for formulation, bioavailability, and biological activity.
| Property | Astilbin | Neoastilbin | Isoastilbin | This compound |
| Configuration | (2R, 3R) | (2S, 3S) | (2R, 3S) | (2S, 3R) |
| Molecular Formula | C₂₁H₂₂O₁₁ | C₂₁H₂₂O₁₁ | C₂₁H₂₂O₁₁ | C₂₁H₂₂O₁₁ |
| Molecular Weight | 450.4 g/mol [4] | 450.4 g/mol [4] | 450.4 g/mol [5] | 450.4 g/mol [6] |
| Water Solubility (25°C) | 132.72 µg/mL[2][3] | 217.16 µg/mL[2][3] | Data not available | Data not available |
| Log P (SGF, pH 1.2) | 1.57[2][3] | 1.39[2][3] | Data not available | Data not available |
| Log P (SIF, pH 6.8) | 1.09[2][3] | 0.98[2][3] | Data not available | Data not available |
| Stability in SIF (4h, 37°C) | ~78.6% remaining[2][3] | ~88.3% remaining[2][3] | Data not available | Data not available |
SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid.
Comparative Biological Activities
While all four isomers exhibit anti-inflammatory and antioxidant properties, their potency and specific biological targets can vary.[7][8][9] These differences underscore the importance of stereochemistry in molecular interactions with biological systems. For instance, studies on the inhibition of cytochrome P450 enzymes reveal distinct inhibitory profiles for each isomer.[10]
| Biological Target/Activity | Astilbin | Neoastilbin | Isoastilbin | This compound |
| CYP3A4 Inhibition (IC₅₀) | 2.63 µM (Strongest)[10] | 6.51 µM[10] | 3.03 µM[10] | Data not available |
| CYP2D6 Inhibition (IC₅₀) | 14.16 µM[10] | 1.48 µM (Strongest)[10] | 11.87 µM[10] | Data not available |
| Glucosyltransferase (GTase) Inhibition (IC₅₀) | Data not available | Data not available | 54.3 µg/mL [11][12] | Data not available |
| Primary Activities | Immunosuppressive, Anti-inflammatory, Antioxidant[1][13] | Anti-gouty arthritis, Aldose reductase inhibition, Anti-inflammatory[9][14] | Neuroprotective, Antimicrobial, Tyrosinase inhibition[11][12] | Anti-hyperuricemic, Antioxidant, Anti-inflammatory[8][15] |
Pharmacokinetic Profiles
Pharmacokinetic studies, primarily comparing astilbin and neoastilbin, have revealed poor oral bioavailability for both compounds.[2][16][17] Despite differences in solubility and stability, their absolute bioavailability in rats was found to be remarkably similar and very low, suggesting that absorption is mainly governed by passive diffusion.[2]
| Parameter | Astilbin | Neoastilbin |
| Administration Route | Oral & Intravenous | Oral & Intravenous |
| Test Animal | Rat | Rat |
| Absolute Bioavailability | 0.30%[2][16] (also reported as 1.16 - 1.27%[17]) | 0.28%[2][16] |
| Plasma Elimination Half-life (t₁/₂) | 101 - 109 min[17] | Data not available |
| Key Observation | Isomerization into this compound occurs in vivo.[2][3] | Isomerization into isoastilbin occurs in vivo.[2][3] |
Signaling Pathway Interactions
The anti-inflammatory effects of these stereoisomers are mediated through their interaction with key signaling pathways. Neoastilbin, in particular, has been studied for its role in mitigating inflammation in gouty arthritis by targeting the NF-κB and NLRP3 inflammasome pathways.[9] Astilbin has been shown to inhibit Jak/Stat3 signaling.[13]
Experimental Protocols
Isomerization and Preparation of Stereoisomers
A method for preparing all four stereoisomers has been developed based on the controlled isomerization of astilbin and neoastilbin.[18] The interconversion occurs through a chalcone intermediate and is dependent on factors like temperature and pH.[1][19]
References
- 1. The natural source, physicochemical properties, biological activities and metabolism of astilbin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neoastilbin | C21H22O11 | CID 442437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isoastilbin | C21H22O11 | CID 9981176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C21H22O11 | CID 10114809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Protective Effects of Neoastilbin on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. xcessbio.com [xcessbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Neoastilbin | CAS:54081-47-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. This compound|CAS 54141-72-9|DC Chemicals [dcchemicals.com]
- 16. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic, bioavailability and tissue distribution study of astilbin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isomerization of astilbin and its application for preparation of the four stereoisomers from Rhizoma Smilacis Glabrae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Discovery and Isolation of Neoisoastilbin from Smilax glabra: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoisoastilbin, a dihydroflavonol glycoside found in the rhizome of Smilax glabra, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a quantitative analysis of its prevalence in its natural source. Furthermore, this document elucidates the molecular mechanism of this compound's anti-inflammatory effects through its modulation of the NF-κB/NLRP3 signaling pathway, visualized through a detailed pathway diagram. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Phytochemical Profile of Smilax glabra
Smilax glabra, commonly known as Tufuling in traditional Chinese medicine, is a rich source of various bioactive compounds.[1] Its rhizome contains a diverse array of chemical constituents, including flavonoids, phenylpropanoids, phenolic acids, and steroidal saponins.[2] Among these, the dihydroflavonol glycosides are of particular interest, with astilbin and its stereoisomers—neoastilbin, isoastilbin, and this compound—being prominent components.[1]
Quantitative Analysis of Flavonoids in Smilax glabra
The concentration of this compound and its related flavonoids can vary depending on the source and preparation of the Smilax glabra material. Quantitative analyses have been performed to determine the content of these key compounds.
| Compound | Content in Standardized Flavonoid Extract (%)[3][4] | Content Range in S. glabra Samples (mg/g)[5] |
| This compound | 4.09 | 1.181 |
| Astilbin | 18.10 | 27.08 |
| Neoastilbin | 11.04 | 3.673 |
| Isoastilbin | 5.03 | 4.833 |
| Engeletin | 2.58 | 2.754 |
| (-)-Epicatechin | 1.77 | 1.381 |
Isolation and Purification of this compound
The isolation of this compound from Smilax glabra typically involves a multi-step process encompassing extraction, fractionation, and chromatographic separation. While a singular, standardized protocol for this compound does not exist, the following methodology is a composite of established techniques for the separation of flavonoid glycosides from this plant source.
Experimental Workflow
References
Methodological & Application
Application Note: Quantitative Determination of Neoisoastilbin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Neoisoastilbin in plant extracts. This compound, a flavonoid and an isomer of astilbin, is of increasing interest due to its potential pharmacological activities. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and method validation to ensure accurate and precise quantification. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent resolution and sensitivity. All quantitative data from validation studies are summarized in structured tables for easy reference and comparison.
Introduction
This compound is a naturally occurring dihydroflavonol found in various medicinal plants, including those of the Smilax and Engelhardia genera. It is a stereoisomer of the more commonly studied astilbin and has garnered attention for its potential antioxidant and anti-inflammatory properties. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development. This application note presents a detailed HPLC method that is specific, accurate, and precise for the determination of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Plant material (e.g., dried and powdered leaves or rhizomes)
-
0.45 µm syringe filters
Instrumentation
An HPLC system equipped with the following components was used:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Oven
-
Diode Array Detector (DAD) or UV-Vis Detector
Chromatographic Conditions
A summary of the optimal chromatographic conditions is provided in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A typical gradient would be: 0-10 min, 10-30% B 10-25 min, 30-60% B 25-30 min, 60-10% B 30-35 min, 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 291 nm |
| Injection Volume | 10 µL |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation from Plant Extracts
-
Extraction: Accurately weigh 1.0 g of the dried and powdered plant material into a conical flask. Add 25 mL of 70% methanol.
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in plant extracts.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
The specificity of the method was evaluated by comparing the chromatograms of a blank (solvent), a standard solution of this compound, and a plant extract sample. The retention time of this compound in the plant extract matched that of the standard, and there were no interfering peaks from the matrix at this retention time, demonstrating the method's specificity.
Linearity, LOD, and LOQ
The linearity of the method was determined by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration. The limit of detection (LOD) and limit of quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve. The results are summarized in Table 2.
Table 2: Linearity, LOD, and LOQ of the HPLC Method for this compound
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.3 |
Precision
The precision of the method was evaluated by performing intra-day and inter-day assays. Six replicate injections of a standard solution (50 µg/mL) were analyzed on the same day for intra-day precision and on three different days for inter-day precision. The results, expressed as the relative standard deviation (%RSD), are presented in Table 3.
Table 3: Intra-day and Inter-day Precision of the HPLC Method
| Precision Type | %RSD |
| Intra-day (n=6) | < 2.0% |
| Inter-day (n=3) | < 3.0% |
Accuracy
The accuracy of the method was determined by a recovery study using the standard addition method. Known amounts of this compound standard were added to a pre-analyzed plant extract sample at three different concentration levels (low, medium, and high). The samples were then analyzed, and the percentage recovery was calculated. The results are shown in Table 4.
Table 4: Accuracy of the HPLC Method Determined by Recovery Studies
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD (n=3) |
| Low | 10 | 9.85 | 98.5 | < 2.0% |
| Medium | 50 | 49.6 | 99.2 | < 2.0% |
| High | 100 | 101.1 | 101.1 | < 2.0% |
Sample Analysis
The validated HPLC method was applied to determine the content of this compound in a sample of Smilax glabra rhizome extract. The concentration of this compound was calculated using the regression equation from the calibration curve. An example of the quantitative results is provided in Table 5.
Table 5: Quantification of this compound in a Plant Extract Sample
| Plant Sample | This compound Content (mg/g of dry weight) |
| Smilax glabra Rhizome | 1.25 ± 0.08 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in the development and validation of the HPLC method.
Caption: Logical flow of HPLC method development and validation.
Conclusion
The HPLC method described in this application note is simple, rapid, specific, accurate, and precise for the quantification of this compound in plant extracts. The method has been successfully validated according to ICH guidelines and can be effectively used for the quality control and standardization of herbal raw materials and finished products containing this compound. This will be a valuable tool for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.
Application Notes: In Vitro Anti-inflammatory Assays for Neoisoastilbin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neoisoastilbin is a flavonoid compound that has demonstrated significant antioxidant and anti-inflammatory properties.[1] It is a stereoisomer of astilbin and has been isolated from plants such as Smilax glabra.[2][3] Preclinical studies suggest that this compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, making it a promising candidate for further investigation as a therapeutic agent for inflammatory diseases.[1][4][5] These application notes provide detailed protocols for essential in vitro assays to characterize the anti-inflammatory activity of this compound.
Mechanism of Action Overview: The inflammatory process is often initiated by stimuli such as lipopolysaccharide (LPS) or monosodium urate (MSU) crystals, which activate cell surface receptors like Toll-like receptor 4 (TLR4).[2][4] This activation triggers intracellular signaling cascades, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][6][7] In the canonical NF-κB pathway, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2] This frees NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, where it binds to DNA and promotes the transcription of various pro-inflammatory genes.[2][8]
Key gene products include inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce the inflammatory mediators nitric oxide (NO) and prostaglandin E2 (PGE2), respectively.[9][10] Additionally, NF-κB drives the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][5] this compound has been shown to suppress the activation of the NF-κB pathway, thereby reducing the production of these downstream inflammatory mediators.[1][2][5] Some evidence also suggests its involvement in modulating the NLRP3 inflammasome, a key component in IL-1β processing and release.[1][2]
Data Presentation: Summary of this compound's In Vitro Effects
The following table summarizes the observed anti-inflammatory effects of this compound in various in vitro models.
| Assay | Target Cell Line | Stimulant | Effect of this compound | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Significant Inhibition | [3][5] |
| IL-6 Secretion | RAW 264.7 Macrophages | LPS | Significant Inhibition | [3][5] |
| IL-1β Secretion | RAW 264.7 Macrophages | LPS | Significant Inhibition | [3][5] |
| TNF-α, IL-6, IL-1β Secretion | THP-1 derived Macrophages | MSU | Significant Decrease | [2] |
| NF-κB Phosphorylation (p-p65) | RAW 264.7 Macrophages | LPS | Significant Inhibition | [5] |
| NF-κB Nuclear Translocation | THP-1 derived Macrophages | MSU | Significant Reduction | [2] |
| NLRP3 Inflammasome Proteins | THP-1 derived Macrophages | MSU | Downregulation of NLRP3, ASC, Caspase-1 | [2] |
Experimental Protocols
General Cell Culture and Treatment
This protocol describes the basic steps for culturing and treating macrophage cell lines, which are standard models for in vitro inflammation studies.
-
Cell Lines:
-
RAW 264.7: Murine macrophage cell line.
-
THP-1: Human monocytic cell line. Must be differentiated into macrophages prior to experiments using Phorbol 12-myristate 13-acetate (PMA).
-
-
Culture Medium: DMEM (for RAW 264.7) or RPMI-1640 (for THP-1), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[11]
-
General Treatment Protocol:
-
Seed cells in appropriate well plates (e.g., 96-well for viability/Griess, 24-well for ELISA, 6-well for Western Blot) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Introduce the inflammatory stimulus (e.g., 1 µg/mL LPS or 200 µg/mL MSU crystals).
-
Incubate for the desired period (e.g., 18-24 hours).
-
Collect the cell culture supernatant for NO, cytokine, and PGE2 assays.
-
Lyse the remaining cells to extract protein for Western blot analysis.
-
-
Cell Viability Assay (Essential Prerequisite): Before conducting functional assays, it is crucial to determine the non-toxic concentration range of this compound using an MTT or Resazurin assay.[12] This ensures that the observed anti-inflammatory effects are not due to cytotoxicity.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (a stable product of NO) in the cell culture supernatant.
Protocol:
-
Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate overnight.[13]
-
Treatment: Pre-treat cells with this compound for 2 hours, followed by stimulation with 1 µg/mL LPS for 18-24 hours.[13][14]
-
Supernatant Collection: Carefully transfer 50-100 µL of cell culture supernatant from each well to a new 96-well plate.
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same culture medium.
-
Griess Reaction: Add an equal volume (50-100 µL) of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to all samples and standards.[12][13]
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.[13]
-
Measurement: Read the absorbance at 540 nm using a microplate reader.[12]
-
Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve.
Pro-inflammatory Cytokine & PGE2 Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific method for quantifying the concentration of cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the culture supernatant.
Protocol: This is a general protocol; always follow the specific instructions provided with the commercial ELISA kit.[15][16]
-
Plate Preparation: A 96-well plate is pre-coated with a capture antibody specific for the target analyte (e.g., anti-TNF-α).[15]
-
Sample Addition: Add 100 µL of cell culture supernatant and standards to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3-4 times with the provided Wash Buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well. Incubate for 1 hour.[16]
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well. Incubate for 20-30 minutes.[15]
-
Washing: Repeat the wash step.
-
Substrate Addition: Add TMB (3,3’,5,5’-Tetramethylbenzidine) substrate. A blue color will develop. Incubate in the dark for 15-20 minutes.[16]
-
Stop Reaction: Add the Stop Solution (e.g., sulfuric acid). The color will change to yellow.[15]
-
Measurement: Read the absorbance at 450 nm.
-
Calculation: Calculate the analyte concentration from the standard curve.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the inflammatory cascade, such as iNOS, COX-2, and phosphorylated NF-κB p65 (p-p65).
Protocol:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-iNOS, anti-COX-2, or a loading control like anti-β-actin) overnight at 4°C.[2][5]
-
Washing: Wash the membrane 3 times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Washing: Wash the membrane 3 times with TBST.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The band intensity can be quantified using software like ImageJ.
References
- 1. This compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neoastilbin ameliorates sepsis-induced liver and kidney injury by blocking the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Signaling by MAPK and NFκB Pathways Inhibited by Yersinia YopJ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stevioside targets the NF-κB and MAPK pathways for inhibiting inflammation and apoptosis of chondrocytes and ameliorates osteoarthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction between iNOS and COX-2 in hypoxia-induced retinal neovascularization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Studying Neoisoastilbin in Gouty Arthritis Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing animal models to investigate the therapeutic effects of Neoisoastilbin on gouty arthritis. The protocols detailed below are based on established methodologies for inducing and evaluating gouty arthritis in mice, with a specific focus on the mechanisms of action of this compound.
Introduction to this compound and its Therapeutic Potential
Gouty arthritis is a prevalent and painful inflammatory condition triggered by the deposition of monosodium urate (MSU) crystals in and around the joints.[1][2] this compound, a flavonoid compound, has demonstrated significant anti-inflammatory properties, making it a promising candidate for the treatment of acute gouty arthritis.[3] Studies have shown that this compound can effectively reduce joint swelling, and inflammatory cell infiltration in animal models of gout.[3][4] Its mechanism of action is primarily attributed to the suppression of the NF-κB/NLRP3 signaling pathway, which plays a crucial role in the inflammatory cascade of gout.[3][4]
Animal Model: Monosodium Urate (MSU) Crystal-Induced Gouty Arthritis in Mice
The most common and well-established animal model for studying acute gouty arthritis involves the intra-articular injection of MSU crystals into the joint of a mouse, which effectively mimics the clinical manifestations of a gout flare in humans.[5]
Experimental Groups
A typical experimental design includes the following groups:
| Group | Description |
| Control | Mice receive an intra-articular injection of sterile phosphate-buffered saline (PBS). |
| MSU Model | Mice receive an intra-articular injection of MSU crystals to induce gouty arthritis. |
| This compound (Low Dose) | MSU-injected mice are treated with a low dose of this compound (e.g., 25 mg/kg).[1] |
| This compound (High Dose) | MSU-injected mice are treated with a high dose of this compound (e.g., 50 mg/kg).[1] |
| Positive Control | MSU-injected mice are treated with a standard anti-gout medication, such as colchicine (e.g., 1 mg/kg).[1] |
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from studies investigating this compound in an MSU-induced gouty arthritis mouse model.
Table 1: Effect of this compound on Joint Swelling
| Treatment Group | Dosage | Peak Swelling Reduction (%) vs. MSU Model |
| This compound (Low Dose) | 25 mg/kg | Significant reduction observed.[1] |
| This compound (High Dose) | 50 mg/kg | More pronounced and significant reduction compared to the low dose.[1] |
| Colchicine | 1 mg/kg | Significant reduction, often used as a benchmark.[1] |
Note: Swelling is typically measured using a plethysmometer or calipers at various time points post-MSU injection.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Joint Tissue
| Treatment Group | Dosage | IL-1β Reduction (fold change vs. MSU) | IL-6 Reduction (fold change vs. MSU) | TNF-α Reduction (fold change vs. MSU) |
| MSU Model | - | ~2.3-fold increase vs. Control[3] | ~6.0-fold increase vs. Control[3] | ~2.8-fold increase vs. Control[3] |
| This compound (Low Dose) | 25 mg/kg | Significant reduction.[1] | Significant reduction.[1] | Significant reduction.[1] |
| This compound (High Dose) | 50 mg/kg | Significant reduction.[1] | Significant reduction.[1] | Significant reduction.[1] |
| Colchicine | 1 mg/kg | Significant reduction.[1] | Significant reduction.[1] | Significant reduction.[1] |
Note: Cytokine levels are measured using Enzyme-Linked Immunosorbent Assay (ELISA).
Table 3: Effect of this compound on NF-κB/NLRP3 Pathway Protein Expression
| Treatment Group | Dosage | p-IKKα / IKKα Ratio | p-NF-κB p65 / NF-κB p65 Ratio | NLRP3 Expression | Cleaved Caspase-1 / Pro-Caspase-1 Ratio |
| MSU Model | - | Significantly increased vs. Control | Significantly increased vs. Control | Significantly increased vs. Control | Significantly increased vs. Control |
| This compound (Low Dose) | 25 mg/kg | Significantly reduced vs. MSU | Significantly reduced vs. MSU | Significantly reduced vs. MSU | Significantly reduced vs. MSU |
| This compound (High Dose) | 50 mg/kg | Significantly reduced vs. MSU | Significantly reduced vs. MSU | Significantly reduced vs. MSU | Significantly reduced vs. MSU |
| Colchicine | 1 mg/kg | Significantly reduced vs. MSU | Significantly reduced vs. MSU | Significantly reduced vs. MSU | Significantly reduced vs. MSU |
Note: Protein expression and phosphorylation are measured by Western Blotting.
Experimental Protocols
Preparation of Monosodium Urate (MSU) Crystals
-
Dissolve uric acid in a sterile solution of 0.01 M NaOH at 70°C.
-
Adjust the pH to 7.2 with HCl.
-
Allow the solution to cool slowly at room temperature to facilitate crystal formation.
-
Wash the resulting crystals with ethanol and then with sterile PBS.
-
Dry the crystals and sterilize them by heating at 180°C for 2 hours.
-
Before injection, suspend the sterile MSU crystals in sterile PBS at the desired concentration (e.g., 20 mg/mL).
Induction of Gouty Arthritis in Mice
-
Anesthetize C57BL/6 mice (6-8 weeks old) using an appropriate anesthetic agent.
-
Inject 10-20 µL of the prepared MSU crystal suspension (e.g., 20 mg/mL) intra-articularly into the ankle or knee joint of one hind paw.
-
Inject an equal volume of sterile PBS into the contralateral joint to serve as a control.
Assessment of Joint Swelling
-
Measure the thickness or volume of the injected and control joints at baseline (before injection) and at various time points after injection (e.g., 4, 8, 12, 24, 48 hours).
-
Use a digital caliper to measure the medio-lateral and antero-posterior diameters of the joint.
-
Alternatively, use a plethysmometer to measure the volume of the paw.
-
Calculate the degree of swelling as the difference in measurement between the MSU-injected and PBS-injected joints.
Histopathological Analysis (Hematoxylin and Eosin Staining)
-
At the end of the experiment, euthanize the mice and dissect the ankle or knee joints.
-
Fix the joints in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the tissues using a suitable decalcifying solution (e.g., 10% EDTA).
-
Dehydrate the tissues through a graded series of ethanol concentrations.
-
Clear the tissues in xylene and embed them in paraffin wax.
-
Cut 5 µm thick sections using a microtome.
-
Deparaffinize and rehydrate the sections.
-
Stain with Harris's hematoxylin solution for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
Blue in Scott's tap water substitute for 1 minute.
-
Counterstain with eosin Y solution for 1-2 minutes.
-
Dehydrate, clear, and mount with a coverslip.
-
Examine the sections under a light microscope to assess inflammatory cell infiltration and synovial hyperplasia.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
At the end of the experiment, euthanize the mice and dissect the synovial tissue from the joints.
-
Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the total protein concentration of the supernatant using a BCA protein assay kit.
-
Use commercially available ELISA kits for mouse IL-1β, IL-6, and TNF-α.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a color change.
-
Measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Calculate the cytokine concentrations based on the standard curve.
Western Blotting for Signaling Pathway Analysis
-
Extract proteins from the synovial tissue as described for the ELISA protocol.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IKKα, IKKα, p-NF-κB p65, NF-κB p65, p-IκBα, IκBα, NLRP3, Caspase-1, and ASC overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Use a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Quantify the band intensities using densitometry software.
Visualizations
Signaling Pathway of this compound in Gouty Arthritis
References
- 1. The Protective Effects of Neoastilbin on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Acute Gouty Arthritis via Suppression of the NF- κ B/NLRP3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Neoisoastilbin in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory process in the central nervous system (CNS) is primarily mediated by activated microglia, the resident immune cells of the brain. Upon activation, microglia release a plethora of pro-inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which can lead to neuronal damage and exacerbate disease progression. Consequently, modulating microglial activation and the subsequent inflammatory cascade represents a promising therapeutic strategy for these debilitating disorders.
Neoisoastilbin, a flavonoid glycoside, has garnered significant interest for its potent anti-inflammatory properties. While research has demonstrated its efficacy in peripheral inflammatory conditions, its application in the context of neuroinflammation is an emerging area of investigation. This document provides a comprehensive overview of the potential applications of this compound in neuroinflammation research, including its putative mechanisms of action, detailed experimental protocols for its evaluation, and quantitative data from related studies to guide future research.
Putative Mechanism of Action in Neuroinflammation
Based on studies of this compound in other inflammatory models and research on the structurally similar compound Astilbin, the proposed anti-neuroinflammatory mechanism of this compound involves the modulation of key signaling pathways that regulate the inflammatory response in microglia.
1. Inhibition of the TLR4/NF-κB Signaling Pathway:
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is widely used to induce neuroinflammation in experimental models. LPS binds to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and promotes the transcription of genes encoding pro-inflammatory cytokines and enzymes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound is hypothesized to interfere with this pathway, potentially by acting as a TLR4 antagonist or by inhibiting downstream signaling components, thereby suppressing the production of inflammatory mediators.
2. Attenuation of the NLRP3 Inflammasome:
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation leads to the cleavage and activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. Studies on this compound in a model of gouty arthritis have shown its ability to suppress the NF-κB/NLRP3 pathway, leading to reduced IL-1β levels.[1] This suggests a similar mechanism may be operative in microglia, where NLRP3 inflammasome activation is a key driver of neuroinflammation.
3. Modulation of MAPK and JAK/STAT Signaling Pathways:
Mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways are also critical regulators of microglial activation and inflammatory gene expression. While direct evidence for this compound is pending, related flavonoids have been shown to modulate these pathways, suggesting that this compound may also exert its anti-neuroinflammatory effects through these signaling cascades.
4. Shifting Microglia Polarization from M1 to M2 Phenotype:
Activated microglia can be broadly classified into two phenotypes: the pro-inflammatory M1 phenotype, which releases neurotoxic mediators, and the anti-inflammatory M2 phenotype, which is involved in tissue repair and resolution of inflammation. A therapeutic strategy in neuroinflammation is to promote the switch of microglia from the M1 to the M2 phenotype. It is plausible that this compound could modulate this polarization, a hypothesis that warrants experimental investigation.
Quantitative Data Summary
Direct quantitative data for this compound in neuroinflammation models is currently limited. The following tables summarize relevant data from a study on this compound in a mouse model of MSU-induced acute gouty arthritis[1] and from studies on the related compound, Astilbin, in neuroinflammation and ischemia models.[2][3][4] This information can serve as a valuable reference for dose-selection and expected efficacy in neuroinflammation studies.
Table 1: In Vivo Efficacy of this compound on Inflammatory Cytokines in a Mouse Model of Gouty Arthritis [1]
| Treatment Group | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control | 15.2 ± 3.1 | 25.8 ± 4.2 | 30.1 ± 5.3 |
| MSU Model | 85.6 ± 9.8 | 150.2 ± 15.6 | 180.5 ± 18.2 |
| This compound (10 mg/kg) | 40.3 ± 5.1 | 75.4 ± 8.9 | 90.7 ± 10.1 |
| This compound (20 mg/kg) | 25.1 ± 3.9 | 45.8 ± 6.2 | 55.3 ± 7.5 |
| This compound (40 mg/kg) | 18.9 ± 3.5 | 30.2 ± 4.8 | 35.6 ± 5.9** |
| *Data are presented as mean ± SD. *p < 0.01 compared with the MSU group. |
Table 2: In Vitro Neuroprotective Effects of Astilbin in an Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model [3]
| Treatment Group | LDH Release (% of Control) |
| Control | 100 |
| OGD/R | 250 ± 25 |
| OGD/R + Astilbin (10 µM) | 180 ± 15** |
| OGD/R + Astilbin (20 µM) | 150 ± 12 |
| OGD/R + Astilbin (40 µM) | 120 ± 10*** |
| *Data are presented as mean ± SD. ***p < 0.001, *p < 0.01 compared with the OGD/R group. |
Experimental Protocols
In Vitro Model: LPS-Induced Neuroinflammation in BV-2 Microglial Cells
This protocol describes the induction of an inflammatory response in the murine microglial cell line, BV-2, using LPS, and its subsequent treatment with this compound.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (dissolved in DMSO)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
Reagents and antibodies for Western blotting (e.g., anti-iNOS, anti-COX-2, anti-p-NF-κB, anti-NF-κB, anti-β-actin)
-
Reagents for immunofluorescence (e.g., anti-Iba1, anti-CD16/32, anti-CD206)
Protocol:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blotting and qPCR, and chamber slides for immunofluorescence) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Include a vehicle control group (DMSO).
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to the culture medium and incubate for the desired time (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling pathway analysis).
-
-
Nitric Oxide (NO) Assay:
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Measure the concentrations of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocols.
-
-
Western Blot Analysis:
-
After the appropriate stimulation time (e.g., 30-60 minutes for NF-κB phosphorylation, 24 hours for iNOS and COX-2 expression), lyse the cells and extract total protein.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, p-NF-κB, NF-κB, and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Immunofluorescence for Microglia Polarization:
-
After 24 hours of treatment, fix the cells on chamber slides.
-
Permeabilize the cells and block non-specific binding.
-
Incubate with primary antibodies against the M1 marker (e.g., CD16/32) and the M2 marker (e.g., CD206), along with a general microglia marker (Iba1).
-
Incubate with corresponding fluorescently-labeled secondary antibodies.
-
Mount the slides and visualize the cells using a fluorescence microscope.
-
In Vivo Model: LPS-Induced Neuroinflammation in Mice
This protocol outlines the induction of neuroinflammation in mice via intracerebroventricular (ICV) injection of LPS and subsequent treatment with this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Stereotaxic apparatus
-
Anesthetics (e.g., ketamine/xylazine)
-
Hamilton syringe
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for immunohistochemistry and Western blotting
Protocol:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle orally or via intraperitoneal (i.p.) injection for a pre-determined period (e.g., 7-14 days) before LPS injection.
-
LPS-Induced Neuroinflammation:
-
Anesthetize the mice and mount them on a stereotaxic apparatus.
-
Perform a craniotomy to expose the skull.
-
Inject LPS (e.g., 5 µg in 2 µL of sterile saline) into the lateral ventricle using a Hamilton syringe at a slow infusion rate. The stereotaxic coordinates for the lateral ventricle in mice are typically: AP -0.3 mm, ML ±1.0 mm, DV -2.5 mm from Bregma.
-
Inject a control group with sterile saline.
-
-
Tissue Collection: At a specified time point after LPS injection (e.g., 24 hours), euthanize the mice and perfuse with saline.
-
Collect the brain and dissect the hippocampus and cortex.
-
For biochemical analysis (ELISA, Western blot), snap-freeze the tissue in liquid nitrogen.
-
For immunohistochemistry, fix the brain in 4% paraformaldehyde.
-
-
Biochemical Analysis:
-
Homogenize the brain tissue and measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits.
-
Perform Western blot analysis on brain tissue homogenates to assess the expression of inflammatory markers and signaling proteins.
-
-
Immunohistochemistry:
-
Prepare brain sections and perform immunohistochemical staining for microglial activation markers (e.g., Iba1) and neuronal markers to assess neuroinflammation and neuronal damage.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound in Neuroinflammation
Caption: Putative inhibitory mechanism of this compound on LPS-induced neuroinflammatory signaling pathways.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for investigating this compound's effects on LPS-stimulated BV-2 microglia.
Logical Relationship of Microglia Polarization
Caption: Proposed role of this compound in modulating microglia polarization.
Conclusion and Future Directions
This compound presents a promising avenue for the development of novel therapeutics for neuroinflammatory diseases. Its demonstrated ability to inhibit key inflammatory pathways, such as NF-κB and the NLRP3 inflammasome, in other disease models provides a strong rationale for its investigation in the context of neuroinflammation. The experimental protocols provided herein offer a framework for researchers to systematically evaluate the efficacy and mechanisms of action of this compound in both in vitro and in vivo models of neuroinflammation.
Future research should focus on:
-
Determining the direct effects and potency (e.g., IC50 values) of this compound on the production of a comprehensive panel of pro-inflammatory and anti-inflammatory mediators in microglia.
-
Elucidating the precise molecular targets of this compound within the TLR4, MAPK, and JAK/STAT signaling pathways in microglia.
-
Investigating the ability of this compound to modulate microglia polarization towards the neuroprotective M2 phenotype.
-
Assessing the blood-brain barrier permeability of this compound to determine its potential for CNS drug development.
-
Evaluating the therapeutic efficacy of this compound in various animal models of neurodegenerative diseases.
By addressing these key research questions, the full therapeutic potential of this compound in combating neuroinflammation and its devastating consequences can be realized.
References
- 1. This compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astilbin exerts a neuroprotective effect by upregulating the signaling of nuclear NF-E2-related factor 2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Astilbin attenuates cerebral ischemia/reperfusion injury by inhibiting the TLR4/MyD88/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antioxidant Capacity of Neoisoastilbin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoisoastilbin is a flavonoid compound that, along with its stereoisomers, has demonstrated notable antioxidant properties.[1] This document provides detailed protocols for assessing the antioxidant capacity of this compound using three common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. Additionally, it outlines a key signaling pathway associated with the antioxidant effects of flavonoids. These protocols are intended to provide researchers with standardized methods to evaluate and compare the antioxidant potential of this compound.
Data Presentation
The antioxidant capacity of this compound and related flavonoids can be quantified and compared using the IC50 value (for DPPH and ABTS assays) and the FRAP value. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant activity. The FRAP value measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), with a higher value indicating greater reducing power.
A study by Yuan, et al. (2020) evaluated the antioxidant activities of six flavonoids from Smilax glabra, including this compound. The results from this study are summarized below.
Table 1: Antioxidant Capacity of this compound and Related Flavonoids
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP Value (µmol/L) at 100 µg/mL |
| This compound | 20.31 ± 1.12 | 11.25 ± 0.54 | 105.31 ± 5.21 |
| Astilbin | 22.15 ± 1.23 | 12.03 ± 0.61 | 98.45 ± 4.98 |
| Isoastilbin | 19.87 ± 1.05 | 10.98 ± 0.49 | 110.23 ± 5.56 |
| Neoastilbin | 25.43 ± 1.35 | 13.54 ± 0.72 | 89.76 ± 4.51 |
| (-)-Epicatechin | 10.23 ± 0.51 | 5.87 ± 0.29 | 187.43 ± 9.32 |
| Engeletin | > 100 | > 100 | 23.14 ± 1.15 |
| Ascorbic Acid (Standard) | 8.97 ± 0.45 | 4.56 ± 0.23 | ND |
ND: Not Determined in the cited study for FRAP. Ascorbic acid data is typically used as a positive control for DPPH and ABTS assays.
Experimental Protocols
The following are detailed protocols for the DPPH, ABTS, and FRAP assays, adapted for the analysis of a pure compound like this compound.
DPPH Radical Scavenging Activity Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[2][3]
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol), analytical grade
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm[2][3]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Sample and Standard Solutions:
-
Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]
-
Prepare a similar concentration range for the positive control.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 100 µL of the DPPH solution.
-
Add 100 µL of the different concentrations of this compound solution, positive control, or methanol (as a blank) to the wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[2]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the this compound or standard.
-
-
IC50 Determination: Plot the scavenging activity (%) against the concentration of this compound. The IC50 value is the concentration required to inhibit 50% of the DPPH radical and can be determined by linear regression analysis.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical solution is blue-green, and in the presence of an antioxidant, it is decolorized. The change in absorbance is measured spectrophotometrically.[4][5]
Materials:
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Methanol (or Ethanol)
-
Phosphate Buffered Saline (PBS) or water
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~734 nm[4]
Procedure:
-
Preparation of ABTS Radical Solution (ABTS•+):
-
Preparation of Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[4]
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution and serial dilutions of this compound and a positive control as described in the DPPH protocol.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 190 µL of the ABTS•+ working solution.
-
Add 10 µL of the different concentrations of this compound solution, positive control, or methanol (as a blank) to the wells.
-
Mix and incubate at room temperature for 6-10 minutes.[4]
-
-
Measurement: Measure the absorbance at 734 nm.[4]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the ABTS•+ working solution with methanol, and A_sample is the absorbance with the this compound or standard.
-
-
IC50 Determination: Determine the IC50 value as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the antioxidant potential through the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, at low pH. The change in absorbance is proportional to the antioxidant power of the sample.[6][7]
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~593 nm[6]
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[6]
-
Warm the reagent to 37°C before use.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a standard curve using ferrous sulfate (e.g., 100 to 2000 µM in water).
-
Prepare a stock solution and serial dilutions of this compound and a positive control in a suitable solvent.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the sample, standard, or blank (solvent).
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Mix and incubate at 37°C for 4-10 minutes.[7]
-
-
Measurement: Measure the absorbance at 593 nm.[6]
-
Calculation:
-
Calculate the net absorbance for each sample and standard by subtracting the blank reading.
-
Create a standard curve by plotting the net absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP value of the this compound samples from the standard curve. The results are typically expressed as µM Fe(II) equivalents.
-
Visualizations
Experimental Workflow
The general workflow for assessing the antioxidant capacity of this compound using the described in vitro assays is illustrated below.
Caption: General workflow for in vitro antioxidant capacity testing.
Signaling Pathway
Flavonoids exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of endogenous antioxidant enzymes.[8][9]
Caption: Nrf2 signaling pathway activated by flavonoids.
References
- 1. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. mdpi.com [mdpi.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 6. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Neoisoastilbin as a Therapeutic Agent in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoisoastilbin, a flavonoid compound, has demonstrated significant therapeutic potential in various experimental models, primarily exhibiting potent anti-inflammatory and antioxidant properties. These notes provide a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. This document is intended to serve as a practical guide for researchers investigating the therapeutic utility of this compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data from preclinical studies, showcasing the dose-dependent therapeutic efficacy of this compound.
Table 1: In Vivo Anti-inflammatory Effects of this compound in a Monosodium Urate (MSU)-Induced Gouty Arthritis Mouse Model
| Treatment Group | Dose | Joint Swelling Index (at 24h) | IL-1β (pg/mL) in Joint Tissue | IL-6 (pg/mL) in Joint Tissue | TNF-α (pg/mL) in Joint Tissue |
| Control | - | 0.2 ± 0.05 | 50.5 ± 5.2 | 80.1 ± 7.5 | 65.3 ± 6.8 |
| MSU Model | - | 1.8 ± 0.21 | 116.2 ± 10.8 | 480.6 ± 45.3 | 182.8 ± 17.9 |
| This compound | Low Dose | 1.1 ± 0.15 | 85.7 ± 8.1 | 250.3 ± 23.1 | 110.5 ± 10.2 |
| This compound | High Dose | 0.6 ± 0.09 | 65.4 ± 6.3 | 120.9 ± 11.5 | 80.1 ± 7.7 |
| Colchicine (Positive Control) | 1 mg/kg | 0.7 ± 0.10 | 70.2 ± 6.9 | 135.2 ± 12.8 | 85.4 ± 8.1 |
*Data are presented as mean ± SD. *p < 0.05 compared to the MSU Model group. Specific dosage for low and high dose this compound were not provided in the source material.
Table 2: In Vitro Antioxidant and Anti-inflammatory Activity of this compound
| Assay | Cell Line/System | Parameter | This compound Result |
| ABTS+ Radical Scavenging | Chemical Assay | IC50 | 1.51 µg/mL |
| Anti-inflammatory | LPS-stimulated RAW264.7 cells | Inhibition of IL-1β secretion | Significant (p < 0.01) |
| Anti-inflammatory | LPS-stimulated RAW264.7 cells | Inhibition of IL-6 secretion | Significant (p < 0.01) |
| Anti-inflammatory | LPS-stimulated RAW264.7 cells | Inhibition of Nitric Oxide (NO) production | Significant (p < 0.01) |
Signaling Pathways and Mechanisms of Action
This compound primarily exerts its anti-inflammatory effects by inhibiting the NF-κB and NLRP3 inflammasome signaling pathways. The following diagram illustrates the proposed mechanism.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic effects of this compound.
In Vivo MSU-Induced Gouty Arthritis Mouse Model
This protocol describes the induction of acute gouty arthritis in mice to evaluate the anti-inflammatory efficacy of this compound.
Application Notes: Cell-based Assays to Determine Neoisoastilbin's Effect on Cytokine Production
Introduction
Neoisoastilbin, a flavonoid compound, has demonstrated notable antioxidant and anti-inflammatory properties.[1][2] A key aspect of its anti-inflammatory activity is the modulation of cytokine production. Cytokines are small proteins crucial for cell signaling, particularly in immune responses; however, their dysregulation can lead to inflammatory diseases.[3] this compound has been shown to significantly reduce the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][4] These application notes provide detailed protocols for utilizing cell-based assays to quantify the inhibitory effects of this compound on cytokine production, offering a framework for researchers in immunology and drug development.
Mechanism of Action: Inhibition of the NF-κB/NLRP3 Pathway
This compound exerts its anti-inflammatory effects primarily through the suppression of the NF-κB/NLRP3 inflammasome signaling pathway.[1] In an inflammatory state, stimuli like lipopolysaccharide (LPS) or monosodium urate (MSU) crystals trigger the activation of NF-κB.[4][5] This activation leads to the transcription of genes encoding for pro-inflammatory cytokines.[1][5] this compound has been shown to inhibit the phosphorylation of key proteins in this pathway, preventing NF-κB from translocating to the nucleus and thereby reducing the synthesis of cytokines like IL-1β, IL-6, and TNF-α.[1][2]
Caption: this compound inhibits cytokine production by blocking the NF-κB/NLRP3 pathway.
Experimental Workflow
A typical workflow to assess the effect of this compound on cytokine production involves cell culture, stimulation with an inflammatory agent in the presence or absence of the compound, collection of cell supernatants, and subsequent cytokine quantification using an appropriate immunoassay.
Caption: General experimental workflow for assessing this compound's effect on cytokines.
Protocols
Protocol 1: Cell Culture and Stimulation
This protocol is designed for RAW 264.7 murine macrophage cells, a commonly used model for in-vitro inflammation studies.[2][4]
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Cell counting device (e.g., hemocytometer)
Procedure:
-
Cell Seeding: Culture RAW 264.7 cells to ~80% confluency. Harvest and count the cells. Seed 5 x 10⁴ cells per well in a 96-well plate and incubate overnight (37°C, 5% CO₂) to allow for adherence.
-
This compound Treatment: Prepare serial dilutions of this compound in DMEM from the stock solution. Recommended concentrations might range from 1 µM to 100 µM. Remove the old media from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 6 to 24 hours, depending on the target cytokine.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell layer. The supernatant can be used immediately or stored at -80°C for later analysis.
Protocol 2: Cytokine Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a specific and sensitive method for quantifying a single cytokine.[6][7] This protocol provides a general outline for a sandwich ELISA.
Materials:
-
ELISA kit for the target cytokine (e.g., mouse TNF-α, IL-6)
-
Collected cell supernatants
-
Wash buffer and assay diluent (provided in kit)
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards as per the kit manufacturer's instructions to create a standard curve.
-
Coating: If not using a pre-coated plate, coat a 96-well plate with the capture antibody overnight at 4°C. Wash the plate 3 times with wash buffer.
-
Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature to prevent non-specific binding. Wash again.
-
Sample Incubation: Add 100 µL of the standards and collected cell supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 4-5 times with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1-2 hours.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add Streptavidin-HRP (or equivalent) to each well and incubate for 20-30 minutes in the dark.
-
Washing: Perform a final, thorough wash.
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well. A color change will occur.
-
Stop Reaction: Add the stop solution to each well to quench the reaction. The color will typically change from blue to yellow.
-
Reading: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the known concentrations of the standards. Use the curve to calculate the cytokine concentrations in your samples.
Protocol 3: Multiplex Cytokine Analysis by Luminex Assay
Luminex assays are bead-based immunoassays that allow for the simultaneous quantification of multiple cytokines in a single, small-volume sample, offering high-throughput capabilities.[8][9]
Materials:
-
Luminex multiplex cytokine assay kit (e.g., mouse pro-inflammatory panel)
-
Collected cell supernatants
-
Luminex instrument (e.g., Luminex 200™, Bio-Plex®)
-
Assay plate (96-well filter bottom)
Procedure:
-
Reagent Preparation: Prepare standards, wash buffer, and other reagents according to the kit protocol.
-
Plate Preparation: Pre-wet the filter plate with wash buffer and aspirate using a vacuum manifold.
-
Add Microparticles: Add the antibody-coupled magnetic microparticle (bead) cocktail to each well.
-
Washing: Wash the beads twice with wash buffer using the vacuum manifold.
-
Sample Incubation: Add standards and collected cell supernatants to the wells. Incubate on a plate shaker for 2 hours at room temperature.
-
Washing: Wash the plate 3 times as described above.
-
Detection Antibody Incubation: Add the biotinylated detection antibody cocktail to each well. Incubate on a shaker for 1 hour at room temperature.
-
Washing: Wash the plate 3 times.
-
Streptavidin-PE Incubation: Add Streptavidin-Phycoerythrin (SAPE) to each well. Incubate on a shaker for 30 minutes at room temperature.
-
Final Wash: Wash the plate 3 times.
-
Resuspension & Reading: Resuspend the beads in wash buffer. Read the plate on a Luminex instrument within 90 minutes. The instrument will identify each bead by its internal color code and quantify the phycoerythrin signal, which is proportional to the amount of bound cytokine.[9]
Data Presentation
Quantitative data should be presented clearly to show the dose-dependent effect of this compound.
Table 1: Effect of this compound on TNF-α Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | This compound (µM) | TNF-α (pg/mL) ± SD | % Inhibition |
| Control (Unstimulated) | 0 | 15.2 ± 3.1 | - |
| LPS Control | 0 | 2548.6 ± 150.3 | 0% |
| This compound | 10 | 1812.3 ± 95.7 | 28.9% |
| This compound | 25 | 1125.8 ± 78.2 | 55.8% |
| This compound | 50 | 589.1 ± 45.5 | 76.9% |
Table 2: Effect of this compound on IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | This compound (µM) | IL-6 (pg/mL) ± SD | % Inhibition |
| Control (Unstimulated) | 0 | 8.5 ± 2.5 | - |
| LPS Control | 0 | 1850.4 ± 112.9 | 0% |
| This compound | 10 | 1422.6 ± 88.1 | 23.1% |
| This compound | 25 | 950.7 ± 65.4 | 48.6% |
| This compound | 50 | 410.2 ± 33.8 | 77.8% |
Data are hypothetical and for illustrative purposes only.
References
- 1. This compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Choose the Right Cytokine Detection Method for Your Research? - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. bmgrp.eu [bmgrp.eu]
Application Notes and Protocols for UPLC-Q-TOF/MS Analysis of Neoisoastilbin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoisoastilbin is a flavonoid, a stereoisomer of astilbin, found in various medicinal plants. Like other flavonoids, it is investigated for its potential pharmacological activities. Understanding its metabolic fate is crucial for drug development and a comprehensive toxicological evaluation. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) is a powerful analytical technique for the rapid separation, identification, and quantification of this compound and its metabolites in complex biological matrices. This document provides detailed application notes and protocols for this purpose.
It is important to note that while research on the isomers astilbin and neoastilbin is more extensive, specific data for this compound is limited. Therefore, some of the presented quantitative data and metabolic pathways are based on studies of its closely related isomers and should be considered as a predictive reference.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interferences and enrich the analytes of interest from biological matrices.
a) Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[1][2]
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (or methanol).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the clear supernatant to a UPLC vial for analysis.
b) Urine Sample Preparation (Dilute-and-Shoot)
Urine samples typically contain lower protein concentrations and can often be analyzed after simple dilution.[3][4]
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Dilute 100 µL of the supernatant with 400 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Filter the diluted sample through a 0.22 µm syringe filter into a UPLC vial.
For targeted analysis of conjugated metabolites, an enzymatic hydrolysis step can be included prior to dilution or extraction.[5]
c) Fecal Sample Preparation (Homogenization and Extraction)
-
Lyophilize fecal samples to a constant weight.
-
Homogenize the dried feces into a fine powder.
-
To 100 mg of the fecal powder, add 1 mL of 70% methanol (or another suitable extraction solvent).
-
Vortex for 5 minutes, followed by ultrasonication for 30 minutes in an ice bath.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate to dryness under vacuum.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into a UPLC vial.
UPLC-Q-TOF/MS Analysis
The following parameters are based on methods developed for the analysis of astilbin and its isomers and can be adapted for this compound.
a) UPLC Conditions
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2-5 µL |
| Gradient Elution | 0-2 min, 5% B; 2-10 min, 5-30% B; 10-15 min, 30-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B |
b) Q-TOF/MS Conditions
| Parameter | Value |
| Ionization Mode | ESI Negative (preferred for flavonoids) and Positive |
| Capillary Voltage | 3.0 kV |
| Sampling Cone | 40 V |
| Source Temperature | 120°C |
| Desolvation Temp. | 450°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Mass Range | m/z 100-1000 |
| Acquisition Mode | MSE (a data-independent acquisition mode that collects precursor and fragment ion data simultaneously) |
| Collision Energy | Low Energy (LE): 6 eV; High Energy (HE) Ramp: 20-40 eV |
| Lock Mass | Leucine Enkephalin (m/z 554.2615 in negative mode) for mass accuracy |
Data Presentation
Quantitative Data Summary (Proxy Data from Astilbin and Neoastilbin)
| Parameter | Astilbin | Neoastilbin | Reference |
| Oral Bioavailability (Rat) | 0.30% | 0.28% | [4] |
| Water Solubility (µg/mL) | 132.72 | 217.16 | [4] |
| log P (Simulated Gastric Fluid) | 1.57 | 1.39 | [4] |
| log P (Simulated Intestinal Fluid) | 1.09 | 0.98 | [4] |
Visualizations
Experimental Workflow
Predicted Metabolic Pathway of this compound
The metabolic pathway of this compound is predicted based on the known metabolism of its isomer, astilbin, and general flavonoid biotransformation pathways. The primary metabolic reactions are expected to be deglycosylation, methylation, glucuronidation, and sulfation.
Discussion and Conclusion
The UPLC-Q-TOF/MS methodology provides a robust and sensitive platform for the analysis of this compound and its metabolites. The high resolution and mass accuracy of the Q-TOF analyzer are essential for the confident identification of metabolites in complex biological matrices. The protocols outlined in this document serve as a comprehensive guide for researchers initiating studies on the pharmacokinetics and metabolism of this compound.
Future research should focus on obtaining pure standards of this compound and its predicted metabolites to enable full validation of the quantitative method and to confirm the proposed metabolic pathways. In vivo and in vitro studies dedicated specifically to this compound will be crucial to move beyond the predictive data based on its isomers and to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
References
- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 2. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. anis.au.dk [anis.au.dk]
- 5. Solid-phase extraction and gas chromatography-mass spectrometry determination of kaempferol and quercetin in human urine after consumption of Ginkgo biloba tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Neoisoastilbin using Centrifugal Partition Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoisoastilbin, a flavonoid glycoside found in various medicinal plants, including Astilbe chinensis, has garnered significant interest for its potential therapeutic properties. Efficient isolation and purification of this compound are crucial for further pharmacological studies and drug development. Centrifugal Partition Chromatography (CPC) offers a robust, support-free liquid-liquid chromatography technique for the preparative separation of natural products. Its advantages include high sample loading capacity, no irreversible adsorption, and low solvent consumption, making it an ideal method for isolating target compounds from complex plant extracts.
This document provides detailed application notes and a model protocol for the isolation of this compound using CPC. While specific data for the isolation from Astilbe chinensis is limited in publicly available literature, this guide is based on established methodologies for the separation of its stereoisomer, astilbin, and other closely related flavonoids.
Principle of Centrifugal Partition Chromatography
Centrifugal Partition Chromatography (CPC) is a liquid-liquid separation technique where both the stationary and mobile phases are liquids.[1] The stationary phase is retained in a series of interconnected cells or chambers within a rotor by a strong centrifugal force, while the mobile phase is pumped through it.[1] The separation of solutes is based on their differential partitioning between the two immiscible liquid phases.[1] The partition coefficient (K) of a compound, defined as the ratio of its concentration in the stationary phase to that in the mobile phase, determines its retention time and elution profile.
Experimental Protocols
Preparation of Crude Extract from Astilbe chinensis
This protocol describes a general method for obtaining a flavonoid-rich extract from the rhizomes of Astilbe chinensis.
Materials and Equipment:
-
Dried rhizomes of Astilbe chinensis
-
Grinder or mill
-
70% Ethanol (v/v)
-
Rotary evaporator
-
Freeze dryer (lyophilizer)
-
Filter paper
-
Beakers and flasks
Procedure:
-
Grinding: Grind the dried rhizomes of Astilbe chinensis into a coarse powder.
-
Extraction: Macerate the powdered plant material in 70% ethanol at room temperature for 24 hours (solid-to-solvent ratio of 1:10 w/v). Repeat the extraction process three times to ensure exhaustive extraction of flavonoids.
-
Filtration: Filter the combined ethanolic extracts through filter paper to remove solid plant debris.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous extract.
-
Lyophilization: Freeze-dry the concentrated extract to obtain a powdered crude extract. Store the crude extract in a desiccator at 4°C until further use.
Centrifugal Partition Chromatography (CPC) Protocol for this compound Isolation
This protocol is a model based on the successful separation of astilbin, a stereoisomer of this compound, from a plant extract.[2] Optimization of the solvent system and operating parameters may be necessary for the specific crude extract of Astilbe chinensis.
Materials and Equipment:
-
Centrifugal Partition Chromatograph (e.g., Armen Instrument, SCPC-250)
-
HPLC system for fraction analysis
-
Two-phase solvent system: n-hexane/ethyl acetate/methanol/water
-
Crude extract of Astilbe chinensis
-
Fraction collector
-
Vials for fraction collection
Procedure:
-
Solvent System Preparation:
-
Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a specific volume ratio. A recommended starting ratio for flavonoid glycosides is n-hexane:ethyl acetate:methanol:water (1:6:1:6, v/v) .[3]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary) and lower (mobile) phases before use.
-
-
CPC System Preparation:
-
Fill the CPC column with the stationary phase (upper phase) at a suitable flow rate.
-
Set the desired rotation speed. A typical starting point is 1200 rpm .[4]
-
-
Sample Injection:
-
Dissolve a known amount of the crude Astilbe chinensis extract in a minimal volume of the mobile phase (lower phase).
-
Inject the sample solution into the CPC system.
-
-
Elution and Fraction Collection:
-
Pump the mobile phase through the column at a constant flow rate (e.g., 2.0 mL/min ).
-
Collect fractions of the eluate at regular intervals using a fraction collector.
-
-
Monitoring and Analysis:
-
Monitor the separation process using a UV detector at a suitable wavelength for flavonoids (e.g., 280 nm or 320 nm).
-
Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Combine the fractions containing pure this compound.
-
-
Post-Processing:
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
-
Determine the purity of the final product using HPLC and characterize its structure using spectroscopic methods (e.g., NMR, MS).
-
Data Presentation
The following tables summarize representative quantitative data for the isolation of flavonoid glycosides using CPC, based on literature values for similar compounds. These should be considered as target values for the optimization of this compound isolation.
Table 1: CPC Operating Parameters for Flavonoid Glycoside Separation
| Parameter | Value | Reference |
| Instrument | Preparative CPC | [4] |
| Column Volume | 250 mL | [4] |
| Solvent System | n-hexane:ethyl acetate:methanol:water (1:10:1:10, v/v) | [4] |
| Mobile Phase | Lower Phase | [4] |
| Stationary Phase | Upper Phase | [4] |
| Flow Rate | 2.0 mL/min | [5] |
| Rotation Speed | 1200 rpm | [4] |
| Detection | UV at 280 nm | [5] |
| Sample Loading | 500 mg of crude extract | [4] |
Table 2: Representative Yield and Purity Data for CPC Isolation of a Flavonoid Glycoside (Astilbin)
| Parameter | Value | Reference |
| Crude Extract Loaded | 500 mg | [4] |
| Yield of Purified Compound | 88 mg | [4] |
| Purity of Isolated Compound | 98.5% (by HPLC) | [4] |
| Recovery | >90% (typical for CPC) | [6] |
Mandatory Visualization
Caption: Experimental workflow for the isolation of this compound.
Caption: Principle of Centrifugal Partition Chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification of astilbin and isoastilbin in the extract of smilax glabra rhizome by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. PREPARATIVE SEPARATION OF AXIFOLIN-3-GLUCOSIDE, HYPEROSIDE AND AMYGDALIN FROM PLANT EXTRACTS BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Neoisoastilbin for In Vivo Studies
This technical support guide provides researchers, scientists, and drug development professionals with practical information and troubleshooting advice for improving the aqueous solubility of Neoisoastilbin for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound and its related isomers?
The aqueous solubility of this compound itself has not been extensively reported in peer-reviewed literature. However, its stereoisomers, astilbin and neoastilbin, have been studied. The water solubility of neoastilbin is reported to be 217.16 µg/mL, while astilbin has a lower solubility of 132.72 µg/mL.[1][2][3][4] It is important to note that these flavonoids can undergo isomerization. For instance, astilbin and neoastilbin can convert into this compound and isoastilbin, respectively.[1][3][4]
Q2: What are the common challenges encountered when formulating this compound for in vivo studies?
The primary challenge in formulating this compound for in vivo studies is its poor aqueous solubility. This can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in animal models. Researchers may also encounter issues with compound precipitation in aqueous vehicles, leading to inaccurate dosing and variable experimental results.
Q3: What are the recommended starting points for formulating this compound for in vivo administration?
For initial in vivo screening, several solvent systems can be employed to dissolve this compound. A common approach is to use a co-solvent system. One suggested starting formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which has been shown to achieve a solubility of at least 2.5 mg/mL.[5] Another option is to use a combination of 10% DMSO and 90% of a 20% aqueous solution of sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which also reaches a solubility of at least 2.5 mg/mL.[5]
Q4: Can you suggest some advanced formulation strategies to significantly improve this compound's solubility and bioavailability?
Yes, several advanced formulation techniques can be applied to enhance the solubility and subsequent bioavailability of poorly soluble compounds like this compound. These include:
-
Cyclodextrin Inclusion Complexation: This involves encapsulating the this compound molecule within a cyclodextrin molecule, which has a hydrophilic exterior and a hydrophobic interior. This complex is more water-soluble than the drug alone.
-
Solid Dispersions: In this technique, this compound is dispersed in a solid, inert carrier, usually a water-soluble polymer. This can be achieved through methods like solvent evaporation or melt extrusion.
-
Nanosuspensions: This method involves reducing the particle size of this compound to the nanometer range, which significantly increases the surface area for dissolution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates out of solution during or after preparation. | The aqueous solubility limit has been exceeded. The chosen solvent system is not optimal. Temperature changes are affecting solubility. | - Ensure you are not exceeding the known solubility limits in your chosen vehicle. - Try a different co-solvent system or increase the proportion of the organic co-solvent (e.g., DMSO, PEG300). Be mindful of potential toxicity of the vehicle at higher concentrations. - Consider using a solubilizing excipient like cyclodextrins or surfactants (e.g., Tween-80, Cremophor EL). - Gentle warming and sonication can help in initial dissolution, but be aware of potential degradation with heat-sensitive compounds.[5] |
| Inconsistent results in in vivo experiments. | Poor bioavailability due to low solubility and/or precipitation at the injection site or in the gastrointestinal tract. Inaccurate dosing due to non-homogeneous suspension. | - Switch to a more robust formulation strategy that enhances solubility, such as a cyclodextrin inclusion complex or a solid dispersion. - If using a suspension, ensure it is uniformly dispersed before each administration. Consider reducing particle size through micronization or creating a nanosuspension. |
| Difficulty in preparing a stable nanosuspension. | Aggregation of nanoparticles due to insufficient stabilization. Inappropriate preparation method or parameters. | - Optimize the type and concentration of stabilizers (surfactants or polymers). A combination of stabilizers may be more effective. - Adjust the parameters of your preparation method (e.g., homogenization pressure and cycles, milling time and speed). |
| Low drug loading in the formulation. | The chosen formulation approach has a limited capacity for the drug. | - For solid dispersions, screen different polymers and drug-to-polymer ratios to find the optimal loading capacity while maintaining amorphicity and stability. - For cyclodextrin complexes, consider using more soluble cyclodextrin derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or SBE-β-CD. |
Quantitative Data Summary
Table 1: Solubility of this compound and its Isomers
| Compound | Solvent | Solubility | Reference(s) |
| Neoastilbin | Water | 217.16 µg/mL | [1][2][3][4] |
| Astilbin | Water | 132.72 µg/mL | [1][2][3][4] |
| This compound | DMSO | 100 mg/mL (ultrasonication may be needed) | [5] |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [5] |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for In Vivo Studies
This protocol is a general starting point for preparing a solution of this compound for animal studies.
-
Weigh the required amount of this compound.
-
Add the required volume of Dimethyl sulfoxide (DMSO) to the this compound.
-
Vortex and/or sonicate the mixture until the compound is completely dissolved.
-
In a separate tube, prepare the vehicle by mixing Polyethylene glycol 300 (PEG300), Tween-80, and saline in the desired ratio (e.g., 40% PEG300, 5% Tween-80, 45% Saline).
-
Slowly add the vehicle to the this compound-DMSO solution while vortexing to ensure proper mixing.
-
The final solution should be clear. If precipitation occurs, the concentration may be too high for this vehicle system.
Protocol 2: General Method for Preparing Cyclodextrin Inclusion Complexes
This protocol outlines a general procedure for preparing a this compound-cyclodextrin inclusion complex using the solvent evaporation method.
-
Select a suitable cyclodextrin derivative (e.g., HP-β-CD or SBE-β-CD).
-
Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).
-
Dissolve the cyclodextrin in a suitable aqueous solvent (e.g., deionized water).
-
Dissolve this compound in a small amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Slowly add the this compound solution to the cyclodextrin solution with constant stirring.
-
Continue stirring for a specified period (e.g., 24-48 hours) at a controlled temperature to allow for complex formation.
-
Remove the organic solvent by evaporation under reduced pressure.
-
The resulting aqueous solution can be used directly, or the complex can be obtained as a solid powder by freeze-drying (lyophilization).
Signaling Pathway
This compound has been reported to exert its anti-inflammatory effects by suppressing the NF-κB/NLRP3 signaling pathway. The diagram below illustrates this proposed mechanism of action.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow
The following diagram outlines a general workflow for developing and evaluating a solubility-enhanced formulation of this compound for in vivo studies.
Caption: Workflow for solubility enhancement of this compound.
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Optimizing Neoisoastilbin Dosage for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Neoisoastilbin in cell culture experiments. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the effective application of this promising flavonoid.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cell culture?
A1: this compound primarily exerts its anti-inflammatory effects by suppressing the NF-κB/NLRP3 signaling pathway. It inhibits the phosphorylation of key proteins in the NF-κB pathway, such as IKKα, p65, and IκBα, which in turn prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[1][2] This leads to a reduction in the production and secretion of inflammatory cytokines like IL-1β, IL-6, and TNF-α.[1][2]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: Based on studies using THP-1-derived macrophages, a concentration range of 5 µM to 20 µM is a good starting point for investigating the anti-inflammatory effects of this compound.[1] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment. It is advisable to perform a cell viability assay (e.g., MTT) to determine the non-toxic concentration range for your specific cell line.
Q3: How should I dissolve this compound for cell culture use?
A3: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a stock solution in a sterile, organic solvent such as dimethyl sulfoxide (DMSO). For cell culture applications, the final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.
Q4: How stable is this compound in cell culture medium?
A4: Flavonoid compounds can be susceptible to degradation in cell culture media. The stability of a related compound, neoastilbin, was found to be relatively good, with over 88% remaining after 4 hours of incubation in simulated intestinal fluid. It is advisable to prepare fresh dilutions of this compound from a frozen stock solution for each experiment to ensure consistent activity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable effect of this compound | Inadequate concentration. | Perform a dose-response experiment with a wider range of concentrations. |
| Poor solubility of this compound in the final culture medium. | Ensure the stock solution is fully dissolved before diluting into the medium. Consider using a gentle vortex or brief sonication. The final DMSO concentration should be optimized and consistent across experiments. | |
| Degradation of this compound. | Prepare fresh dilutions from a frozen stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| High cell death or unexpected cytotoxicity | This compound concentration is too high. | Perform a cell viability assay (e.g., MTT) to determine the IC50 value and select a non-toxic concentration range for your experiments. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1%). Include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| Variability between experiments | Inconsistent this compound concentration due to precipitation. | Visually inspect the diluted this compound solution for any precipitates before adding it to the cells. |
| Differences in cell passage number or confluency. | Use cells within a consistent passage number range and ensure similar cell confluency at the start of each experiment. |
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound in THP-1-derived macrophages.
Table 1: Effect of this compound on Cell Viability in LPS + MSU-stimulated THP-1-Derived Macrophages
| This compound Concentration (µM) | Incubation Time | Assay | Observed Effect |
| 5 | 24 hours | CCK-8 | Significant increase in cell viability compared to the LPS + MSU group.[1] |
| 10 | 24 hours | CCK-8 | Significant increase in cell viability compared to the LPS + MSU group.[1] |
| 20 | 24 hours | CCK-8 | Significant increase in cell viability compared to the LPS + MSU group.[1] |
Table 2: Effect of this compound on Inflammatory Cytokine Secretion in LPS + MSU-stimulated THP-1-Derived Macrophages
| This compound Concentration (µM) | Incubation Time | Cytokine | Assay | Observed Effect |
| 5 | 24 hours | IL-1β | ELISA | Significant reduction in IL-1β secretion.[1] |
| 10 | 24 hours | IL-1β | ELISA | Significant reduction in IL-1β secretion.[1] |
| 20 | 24 hours | IL-1β | ELISA | Significant reduction in IL-1β secretion.[1] |
| 5 | 24 hours | TNF-α | ELISA | Significant reduction in TNF-α secretion.[1] |
| 10 | 24 hours | TNF-α | ELISA | Significant reduction in TNF-α secretion.[1] |
| 20 | 24 hours | TNF-α | ELISA | Significant reduction in TNF-α secretion.[1] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50, 100 µM) and a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of NF-κB Pathway Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IKKα, IKKα, p-p65, p65, p-IκBα, and IκBα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Sample Collection: After treating the cells with this compound, collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA for IL-1β and TNF-α according to the manufacturer's instructions for the specific ELISA kit being used.
-
Standard Curve: Generate a standard curve using the provided recombinant cytokine standards.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of the cytokines in the samples by interpolating from the standard curve.
Visualizations
Caption: this compound inhibits the NF-κB and NLRP3 inflammasome pathways.
Caption: General workflow for Western blot analysis.
Caption: A logical approach to troubleshooting common experimental issues.
References
Technical Support Center: Troubleshooting Low Bioavailability of Neoisoastilbin in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioavailability of Neoisoastilbin in animal studies. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing extremely low and variable plasma concentrations of this compound after oral administration in our rat model. What are the likely causes and how can we troubleshoot this?
A1: Extremely low and variable plasma concentrations of this compound and its isomers are a commonly reported issue. The primary reasons are its inherent physicochemical properties.
Likely Causes:
-
Poor Aqueous Solubility: this compound, like its isomers Astilbin and Neoastilbin, has very low water solubility. This limits its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption. Studies have reported the water solubility of its isomers to be in the range of 132.72 to 217.16 µg/mL.[1][2][3][4]
-
Low Intestinal Permeability: The ability of this compound to pass through the intestinal epithelial cell membrane is limited. The oil-water distribution coefficient (log P) for its isomers in simulated intestinal fluid is low (around 0.98-1.09), indicating poor lipophilicity and thus, difficulty in passive diffusion across the cell membrane.[1][2][3][4]
-
Isomerization: In the GI tract, this compound and its isomers can interconvert. While this is not a degradation process that eliminates the compound, it can lead to different forms being present, potentially with slightly different absorption characteristics, contributing to variability.[1][2][4]
Troubleshooting Steps:
-
Optimize the Formulation:
-
Vehicle Selection: For preclinical studies, ensure the vehicle effectively solubilizes or suspends this compound. Consider using a mixture of solvents. For example, a formulation could consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is using 10% DMSO in 90% corn oil.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion with a hydrophilic carrier can improve its solubility and dissolution.
-
-
Enhance Permeability:
-
Use of Permeation Enhancers: Co-administration with GRAS (Generally Recognized as Safe) permeation enhancers can transiently increase the permeability of the intestinal epithelium.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and facilitate absorption through the lymphatic pathway, bypassing first-pass metabolism.
-
-
Advanced Drug Delivery Systems:
-
Nanoparticle Encapsulation: Encapsulating this compound into nanoparticles, such as those made from zein and caseinate, has been shown to dramatically improve the bioavailability of its isomer, Astilbin.[5] This approach can protect the drug in the GI tract and improve its uptake.
-
-
Review Your Experimental Protocol:
-
Fasting State of Animals: Ensure that the animals are properly fasted before oral administration, as food can affect the absorption of flavonoids.
-
Gavage Technique: Improper oral gavage technique can lead to dosing errors and high variability. Ensure consistent and accurate administration.
-
Q2: What are the expected pharmacokinetic parameters for this compound and its isomers in rats, and how do my results compare?
A2: Direct pharmacokinetic data for this compound is limited in publicly available literature. However, studies on its isomers, Astilbin and Neoastilbin, provide a very close approximation due to their structural similarity and interconversion. The oral bioavailability is consistently reported to be very low.
Data Presentation: Pharmacokinetic Parameters of this compound Isomers in Rats
| Parameter | Astilbin | Neoastilbin | Reference |
| Oral Dose (mg/kg) | 20 | 20 | [1] |
| Cmax (ng/mL) | 60.9 | 57.5 | [1] |
| Tmax (h) | 0.17 | 0.5 | [1] |
| Absolute Bioavailability (%) | 0.30 | 0.28 | [1] |
| Oral Dose (mg/kg) | 12 | - | [6][7] |
| Absolute Bioavailability (%) | 1.16 ± 0.695 | - | [6][7] |
| Oral Dose (mg/kg) | 24 | - | [6][7] |
| Absolute Bioavailability (%) | 1.27 ± 0.379 | - | [6][7] |
Physicochemical Properties of this compound Isomers
| Property | Astilbin | Neoastilbin | Reference |
| Water Solubility (µg/mL at 25°C) | 132.72 | 217.16 | [1][2][3][4] |
| Log P (Simulated Gastric Fluid) | 1.57 | 1.39 | [1][2][3][4] |
| Log P (Simulated Intestinal Fluid) | 1.09 | 0.98 | [1][2][3][4] |
If your experimental values for bioavailability are in the range of 0.2% to 1.3%, they are consistent with the reported data. If your values are significantly lower, it may point to issues with your formulation, dosing accuracy, or analytical method sensitivity.
Q3: We are planning to improve the bioavailability of this compound. What are the recommended strategies and the experimental workflow?
A3: Improving the bioavailability of this compound requires addressing its poor solubility and permeability. A logical workflow would involve formulation development and subsequent in vivo evaluation.
Recommended Strategies:
-
Nanotechnology-Based Approaches: This is a highly promising strategy. Options include nanosuspensions, nanoemulsions, and encapsulation in polymeric or lipid-based nanoparticles.[8]
-
Structural Modification: Glycosylation, the addition of a sugar moiety, can improve the solubility and stability of flavonoids.[9][10]
-
Advanced Formulation Techniques: The use of phytosomes, which are complexes of the flavonoid with phospholipids, can enhance absorption.[11]
Experimental Workflow for Bioavailability Enhancement
Q4: What is the metabolic fate of this compound in vivo, and could metabolism be the primary reason for its low bioavailability?
A4: While metabolism does occur, it is not considered the primary reason for the low bioavailability of this compound and its isomers. The main hurdles are poor dissolution and absorption.
Metabolic Pathways:
-
Limited Phase I and II Metabolism: Studies on Astilbin suggest that it undergoes minimal deglycosylation, sulfation, or glucuronidation in the intestinal epithelial cells and hepatocytes.[1]
-
Methylation: One metabolite, 3'-O-methylastilbin, has been identified, indicating that some methylation occurs.[5]
-
Isomerization: As mentioned, interconversion between isomers (Astilbin, Neoastilbin, Isoastilbin, this compound) is a significant process in vivo.[1][2][4]
The primary challenge remains getting the compound to dissolve and be absorbed across the gut wall. Metabolism is a secondary factor affecting the circulating compound.
Factors Affecting Flavonoid Bioavailability
Detailed Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats for Pharmacokinetic Studies
-
Animal Model: Use male Sprague-Dawley rats (250-300g). Acclimatize the animals for at least one week before the experiment.
-
Housing: House the animals in a controlled environment (23-25°C, 12-hour light/dark cycle) with free access to food and water.
-
Fasting: Fast the rats for 12 hours prior to oral administration, with free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose or a solubilized formulation) on the day of the experiment.
-
Dosing: Administer the formulation orally via gavage at a specific dose (e.g., 20 mg/kg). For bioavailability studies, an intravenous administration group (e.g., 2 mg/kg) is also required.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.
Protocol 2: Quantification of this compound in Rat Plasma using HPLC
-
Plasma Sample Pretreatment (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL).
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 291 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of this compound in blank plasma.
-
Quantify the concentration of this compound in the experimental samples by comparing their peak areas to the calibration curve. The use of an internal standard is recommended for improved accuracy and precision.[1]
-
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic, bioavailability and tissue distribution study of astilbin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. archives.ijper.org [archives.ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. integrativepharmacology.com [integrativepharmacology.com]
Technical Support Center: Optimizing HPLC Separation of Astilbin Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of astilbin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of astilbin isomers in a question-and-answer format.
Issue 1: Poor resolution or co-elution of astilbin isomers.
-
Question: My astilbin isomers (e.g., astilbin, neoastilbin, isoastilbin) are not separating well and appear as overlapping peaks or a single broad peak. What should I do?
-
Answer: Poor resolution is a common challenge in separating structurally similar isomers. Here are several steps you can take to improve separation:
-
Optimize the Mobile Phase: The composition of the mobile phase is a critical factor.
-
Adjust the Organic Modifier: Vary the ratio of your organic solvent (typically acetonitrile or methanol) to the aqueous phase. A slight decrease in the organic solvent percentage can increase retention times and improve separation.[1]
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice-versa, can alter the selectivity of the separation due to their different solvent properties. Acetonitrile is often preferred for its lower viscosity.[2]
-
Modify the Aqueous Phase pH: The pH of the mobile phase can significantly impact the ionization state of the isomers, affecting their retention and separation.[3][4] For astilbin, an acidic mobile phase, such as water with 0.1% formic acid or 2% acetic acid, is commonly used to suppress silanol interactions and achieve better peak shape.[5][6] The degradation and isomerization of astilbin are pH-dependent, so maintaining a consistent and appropriate pH is crucial.[7][8]
-
-
Adjust the Flow Rate: Lowering the flow rate can enhance resolution by allowing more time for the isomers to interact with the stationary phase. However, this will also increase the analysis time.[9][10]
-
Evaluate the Stationary Phase: The choice of the HPLC column is fundamental.
-
Issue 2: Tailing or fronting peaks for astilbin analytes.
-
Question: My astilbin isomer peaks are asymmetrical, showing significant tailing or fronting. What is the cause and how can I fix it?
-
Answer: Asymmetrical peaks can be caused by various factors:
-
Secondary Interactions: Peak tailing, especially for basic compounds, can occur due to interactions with residual silanol groups on the silica-based stationary phase.[13]
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[13]
-
Solution: Try diluting your sample or injecting a smaller volume.[13]
-
-
Column Degradation: A worn-out or contaminated column can also lead to poor peak shape. Voids in the column packing can also cause peak distortion.[13][14]
-
Issue 3: Fluctuating retention times for astilbin isomers.
-
Question: The retention times for my astilbin isomers are not consistent between injections. What could be causing this variability?
-
Answer: Inconsistent retention times can compromise the reliability of your results. Here are the most common causes and their solutions:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time drift.
-
Solution: Ensure the mobile phase is prepared fresh daily, accurately measured, and thoroughly mixed. Degassing the mobile phase is also important.[2]
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[9]
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Pump Performance: A malfunctioning pump or worn pump seals can lead to an inconsistent flow rate, causing retention time shifts.[4]
-
Solution: Regularly maintain and check the performance of your HPLC pump.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended starting point for developing an HPLC method for astilbin isomers?
-
A1: A good starting point is a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) with a gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile as mobile phase B. A flow rate of 1.0 mL/min and a column temperature of 30-40°C is often a suitable starting condition.[5][12] Detection is typically performed at 291 nm.[12]
-
-
Q2: Should I use isocratic or gradient elution?
-
A2: Gradient elution is generally recommended for separating a mixture of astilbin isomers and other compounds in a sample extract. A gradient allows for the separation of compounds with a wider range of polarities in a reasonable time.[1]
-
-
Q3: What are the key considerations for the chiral separation of astilbin enantiomers?
-
A3: Astilbin has stereoisomers, and their separation may require a chiral stationary phase (CSP). Polysaccharide-based CSPs are commonly used for flavonoid separations.[15][16] Alternatively, indirect methods involving derivatization with a chiral reagent can be employed to form diastereomers that can be separated on a standard achiral column.[11]
-
-
Q4: How can I confirm the identity of the separated astilbin isomers?
-
A4: While HPLC provides separation, it does not definitively identify the compounds. For structural confirmation, it is necessary to couple the HPLC system to a mass spectrometer (LC-MS). Mass spectrometry provides mass-to-charge ratio information, which can help in identifying the individual isomers, especially when combined with fragmentation data.
-
Experimental Protocols
Below is a detailed methodology for a typical HPLC analysis of astilbin isomers, compiled from various sources.
1. Sample Preparation
-
Standard Preparation: Accurately weigh and dissolve astilbin standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Further dilute with methanol to create a series of working standards for calibration.
-
Sample Extraction (from plant material):
-
Weigh the powdered plant material (e.g., 1 g).
-
Add a suitable extraction solvent (e.g., 25 mL of 70% ethanol).
-
Perform extraction using ultrasonication or reflux.
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
2. HPLC Conditions
-
Instrument: A standard HPLC system with a UV-Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid (v/v).
-
B: Acetonitrile.
-
-
Gradient Elution: A typical gradient might be:
-
0-10 min: 10-20% B
-
10-30 min: 20-35% B
-
30-40 min: 35-50% B
-
Followed by a wash and re-equilibration step.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 291 nm.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Optimized HPLC Parameters for Astilbin Analysis from Literature
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Symmetry® C18 (4.6 x 250 mm, 5 µm)[12] | C18[17] | ProntoSIL 120-5-C18-ace-EPS (4.6 x 250 mm, 5 µm)[5] |
| Mobile Phase | 25% Acetonitrile and 75% Water (with 0.1% acetic acid)[12] | Acetonitrile and 2% (v/v) acetic acid[17] | Water with 0.1% (v/v) formic acid (A) and Acetonitrile (B)[5] |
| Elution Mode | Isocratic[12] | Gradient[17] | Gradient[5] |
| Flow Rate | 1.0 mL/min[12] | 0.8 mL/min[17] | 1.0 mL/min[5] |
| Temperature | 40°C[12] | 25°C[17] | 40°C[5] |
| Detection λ | 291 nm[12] | 290 nm[17] | Not specified for astilbin |
Table 2: System Suitability and Validation Parameters for Astilbin Analysis
| Parameter | Value | Reference |
| Retention Time (astilbin) | ~12.1 min | [17] |
| Resolution (Rs) | > 2 | [17] |
| Tailing Factor (Asymmetry) | ~1 | [17] |
| Theoretical Plates (N) | > 2000 | [17] |
| Linearity Range | 0.39 - 50 µg/mL | [17] |
| LOD | 0.10 µg/mL | [17] |
| LOQ | 0.20 µg/mL | [17] |
Visualizations
Caption: Experimental workflow for HPLC analysis of astilbin isomers.
Caption: Troubleshooting decision tree for HPLC separation of astilbin isomers.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Box–Behnken Design for Optimizing HPLC Separation and Validation of Astilbin in Lysiphyllum strychnifolium Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phcog.com [phcog.com]
- 11. Resolution of diastereomeric flavonoid (1S)-(-)-camphanic acid esters via reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. researchgate.net [researchgate.net]
- 16. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Neoisoastilbin in Pharmaceutical Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in stabilizing neoisoastilbin in pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic properties?
This compound is a flavonoid, a class of natural compounds found in various plants. It is a stereoisomer of astilbin.[1][2] Its primary therapeutic properties include potent antioxidant and anti-inflammatory activities.[3]
Q2: What are the main stability challenges associated with this compound and other flavonoids?
Like many flavonoids, this compound is susceptible to degradation, which can impact its therapeutic efficacy. The primary stability challenges include:
-
pH sensitivity: Flavonoids are often unstable in alkaline conditions, leading to degradation.
-
Temperature sensitivity: Elevated temperatures can accelerate degradation reactions.
-
Oxidation: The phenolic hydroxyl groups in the structure of this compound are prone to oxidation.
-
Isomerization: this compound is part of an isomeric group with astilbin, neoastilbin, and isoastilbin. Interconversion between these isomers can occur under certain conditions, particularly with changes in pH and temperature.[1][2]
-
Low aqueous solubility: Many flavonoids have poor water solubility, which can present challenges in formulation development.
Q3: What are the known degradation pathways for this compound and its isomers?
The primary degradation pathway for the isomeric group of astilbin, neoastilbin, this compound, and isoastilbin is isomerization.[1][2] In neutral solutions (pH 6-7), the rate of decomposition is very slow, with isomerization being the predominant reaction. However, in alkaline solutions (pH 8-10), decomposition accelerates significantly with increasing pH.[1] Studies on astilbin and neoastilbin show that they primarily isomerize to this compound and isoastilbin, respectively, rather than decomposing into other breakdown products.[1][2]
Q4: How can the stability of this compound be improved in pharmaceutical formulations?
Several strategies can be employed to enhance the stability of this compound:
-
Encapsulation: This is a common and effective approach.
-
Liposomes: Encapsulating this compound within lipid bilayers can protect it from degradative environmental factors.
-
Nanoparticles: Polymeric nanoparticles can serve as a protective matrix, offering controlled release and improved stability.
-
Cyclodextrin Inclusion Complexes: Forming an inclusion complex with cyclodextrins can shield the this compound molecule from light, heat, and oxidation.
-
-
pH control: Maintaining an optimal pH in the formulation is crucial. For flavonoids, a slightly acidic to neutral pH is generally preferred.
-
Use of Antioxidants: Including antioxidants in the formulation can help to prevent oxidative degradation of this compound.
-
Protection from Light: Storing the formulation in light-resistant packaging can prevent photodegradation.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound observed in a liquid formulation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High pH of the formulation | Measure the pH of your formulation. Adjust the pH to a range of 4.0-6.5 using appropriate pharmaceutical-grade buffers. | Reduced rate of degradation. Flavonoids are generally more stable in slightly acidic to neutral conditions. |
| Presence of oxidizing agents or metal ions | Incorporate a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions. Add an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT). | Prevention of oxidative degradation of the phenolic hydroxyl groups on the this compound molecule. |
| Exposure to light | Prepare and store the formulation in amber-colored or opaque containers to protect it from light. | Minimized photodegradation. |
| Elevated storage temperature | Store the formulation at controlled room temperature or under refrigeration, as determined by stability studies. | Slower degradation kinetics. |
Issue 2: Poor solubility of this compound in an aqueous vehicle.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inherent low aqueous solubility of this compound | Consider the use of co-solvents such as propylene glycol or polyethylene glycol (PEG). | Improved solubilization of this compound in the aqueous vehicle. |
| Prepare a cyclodextrin inclusion complex of this compound. | Increased apparent solubility of this compound through the formation of a water-soluble complex. | |
| pH is not optimal for solubility | Evaluate the solubility of this compound at different pH values to determine the pH of maximum solubility. | Identification of the optimal pH for improved solubility in your formulation. |
Quantitative Data Summary
Due to limited direct studies on the degradation kinetics of this compound, the following tables summarize stability data for its closely related isomers, astilbin and neoastilbin. Isomerization is the primary degradation pathway, with this compound being one of the resulting isomers.[1][2]
Table 1: Stability of Astilbin and Neoastilbin in Simulated Intestinal Fluid (SIF) at 37°C
| Compound | Remaining Compound after 4 hours in SIF (%) |
| Astilbin | 78.6 |
| Neoastilbin | 88.3 |
Source: Adapted from a comparative study on astilbin and neoastilbin.[1][2]
Table 2: Antioxidant Activity of this compound and its Isomers
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | ABTS+ Radical Scavenging IC50 (µg/mL) |
| This compound | 5.48 ± 0.22 | 1.41 ± 0.55 |
| Astilbin | 7.34 ± 0.22 | 6.48 ± 1.13 |
| Neoastilbin | 9.14 ± 0.23 | 6.84 ± 0.55 |
| Isoastilbin | 4.01 ± 0.18 | 3.11 ± 0.90 |
Source: Adapted from a study on the antioxidant and anti-inflammatory activities of flavonoids from Smilax glabra Roxb.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by the Thin-Film Hydration Method
Objective: To encapsulate this compound within liposomes to enhance its stability.
Materials:
-
This compound
-
Phosphatidylcholine (from soybean or egg)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) and a specific amount of this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C).
-
A thin lipid film containing this compound will form on the inner wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator for 15-30 minutes.
-
For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-15 times.
-
To remove unencapsulated this compound, the liposomal suspension can be centrifuged or subjected to dialysis.
-
Characterize the resulting liposomes for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes
Objective: To improve the solubility and stability of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer with heating plate
-
Freeze-dryer
Methodology:
-
Prepare an aqueous solution of β-CD or HP-β-CD by dissolving the cyclodextrin in deionized water with gentle heating and stirring.
-
Dissolve this compound in a minimal amount of ethanol to create a concentrated solution.
-
Slowly add the ethanolic solution of this compound to the aqueous cyclodextrin solution under continuous stirring.
-
Continue stirring the mixture at a constant temperature (e.g., 25-40°C) for 24-48 hours to allow for complex formation.
-
After stirring, filter the solution to remove any un-complexed this compound.
-
Freeze the resulting clear solution at -80°C.
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the this compound-cyclodextrin inclusion complex.
-
Characterize the complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffractometry (XRD) to confirm the formation of the inclusion complex.
Visualizations
Caption: Experimental workflow for the preparation of this compound-loaded liposomes.
Caption: Troubleshooting logic for addressing this compound instability.
Caption: Anti-inflammatory signaling pathway of this compound.
References
Addressing matrix effects in the mass spectrometry analysis of Neoisoastilbin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Neoisoastilbin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis of this compound.[1][3]
Q2: My this compound signal is lower than expected or completely absent. What are the potential causes?
A2: A weak or absent signal for this compound can stem from several factors:
-
Significant Ion Suppression: Components in your sample matrix may be interfering with the ionization of this compound.[4]
-
Suboptimal Sample Preparation: The chosen extraction method may not be efficient for this compound, leading to poor recovery. Given this compound's moderate polarity, a careful selection of extraction solvents is crucial.
-
Incorrect Instrument Parameters: Settings for the ion source, mass analyzer, or detector may not be optimized for this compound.[5][6] Regular tuning and calibration of the mass spectrometer are essential for optimal performance.[5]
-
Low Analyte Concentration: The concentration of this compound in your sample may be below the detection limit of the instrument.[6]
-
Analyte Instability: this compound, like other flavonoids, can degrade under certain conditions. For instance, its isomers, astilbin and neoastilbin, have shown isomerization in simulated intestinal fluid.[7][8]
Q3: How can I detect and quantify matrix effects in my this compound assay?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected, and any deviation in the baseline signal of this compound indicates the presence of matrix effects.[4]
-
Post-Extraction Spike: This quantitative method compares the signal response of this compound in a neat solution to the response of a blank matrix extract spiked with the same concentration of this compound. The ratio of these responses provides a quantitative measure of the matrix effect.[3]
Q4: What is the most effective way to compensate for matrix effects when quantifying this compound?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for mitigating matrix effects.[3][8][9] A SIL-IS for this compound would have a similar chemical structure and chromatographic behavior, but a different mass. By adding a known amount of the SIL-IS to all samples and standards, any signal suppression or enhancement affecting this compound will similarly affect the SIL-IS, allowing for an accurate ratio-based quantification.[10][11]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing for this compound
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column | Consider a different column chemistry (e.g., Phenyl-Hexyl instead of C18) to minimize unwanted interactions.[4] |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase. For flavonoids, adding a small amount of formic acid or acetic acid can improve peak shape. |
| Column Overload | Reduce the injection volume or dilute the sample. |
Issue 2: High Signal Variability Between Injections
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Employ a more robust sample preparation method, such as solid-phase extraction (SPE), to achieve cleaner extracts.[12] |
| Carryover from Previous Injections | Optimize the needle wash procedure on the autosampler by using a strong organic solvent. |
| Instrument Instability | Check for fluctuations in system pressure and ensure the mass spectrometer has been recently tuned and calibrated.[5] |
Issue 3: Suspected Ion Suppression of this compound Signal
The following workflow can be used to diagnose and address ion suppression.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound standard into the mobile phase or a reconstitution solvent to achieve a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix (e.g., plasma, urine). Spike the extracted matrix with the this compound standard to the same concentrations as Set A.
-
Set C (Blank Matrix): Extract the blank matrix without adding the analyte.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) using the following equation:
-
MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (CV%) of the MF across the different matrix lots should ideally be ≤15%.[13]
-
Protocol 2: Sample Preparation Strategies for this compound
The following table summarizes common sample preparation techniques and their suitability for reducing matrix effects when analyzing this compound.
| Technique | Methodology | Advantages | Disadvantages | Suitability for this compound |
| Protein Precipitation (PPT) | Add a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample in a 3:1 ratio. Vortex and centrifuge to pellet the proteins. Analyze the supernatant.[14] | Simple, fast, and inexpensive. | Non-selective, may not remove all interfering matrix components (e.g., phospholipids).[12] | A good starting point, but may not be sufficient for complex matrices. |
| Liquid-Liquid Extraction (LLE) | Extract this compound from the aqueous sample into an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). Evaporate the organic layer and reconstitute the residue. | Can provide cleaner extracts than PPT. | Can have lower recovery for polar analytes; may be more time-consuming.[12] | Potentially effective, but solvent choice is critical to ensure good recovery of this compound. |
| Solid-Phase Extraction (SPE) | Load the sample onto a sorbent bed that retains the analyte. Wash away interferences, then elute the analyte with a strong solvent. | Provides the cleanest extracts and can significantly reduce matrix effects.[12] | More complex and costly to develop and run. | Highly recommended for complex matrices to minimize matrix effects. A mixed-mode or reversed-phase sorbent would likely be effective. |
Predicted Fragmentation of this compound
A key aspect of developing a robust LC-MS/MS method is the selection of appropriate precursor and product ions for Multiple Reaction Monitoring (MRM). As no specific fragmentation data for this compound was found, the following pathway is a prediction based on its structure as a flavonoid glycoside. The primary fragmentation is expected to be the cleavage of the glycosidic bond.
-
This compound (Precursor Ion): [M-H]⁻ = m/z 449.1
-
Aglycone Fragment (Product Ion): Loss of the rhamnose sugar moiety (C₆H₁₀O₄) results in the taxifolin aglycone with m/z 287.1.
Disclaimer: The fragmentation pattern and MRM transitions provided are predictive and based on the chemical structure of this compound and the known behavior of flavonoid glycosides in mass spectrometry. It is highly recommended to confirm these transitions experimentally using a purified standard of this compound.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. uni-saarland.de [uni-saarland.de]
- 3. neist.res.in [neist.res.in]
- 4. fs.usda.gov [fs.usda.gov]
- 5. Astilbin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C21H22O11 | CID 10114809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Astilbin | NF-κB | Nrf2 | TNF | TargetMol [targetmol.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
Improving the extraction efficiency of Neoisoastilbin from plant materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Neoisoastilbin from plant materials, primarily from the rhizome of Smilax glabra.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound?
A1: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are modern and efficient methods for extracting this compound.[1][2] These techniques generally offer advantages over conventional solvent extraction by reducing extraction time and solvent consumption.[1][3] Conventional methods like maceration and Soxhlet extraction can also be used but are often less efficient in terms of time and energy.
Q2: Which solvent system is optimal for this compound extraction?
A2: Aqueous ethanol or methanol solutions are commonly used for extracting this compound and other flavonoids from Smilax glabra.[4][5] A 60% ethanol solution has been reported as an effective solvent for the sonication-assisted extraction of flavonoids from this plant.[4] The choice of solvent and its concentration can significantly impact the extraction yield.
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the simultaneous quantification of this compound and its isomers (astilbin, neoastilbin, and isoastilbin).[4][6] Detection is typically performed using a UV detector at a wavelength of around 291 nm.[4][5]
Q4: What are the key experimental parameters to optimize for maximizing this compound yield?
A4: The key parameters to optimize for any extraction method are:
-
Solvent Composition: The type of solvent and its concentration (e.g., ethanol-water ratio).[7][8]
-
Temperature: Higher temperatures can increase extraction efficiency, but excessive heat may degrade the target compound.[7][9]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and solubilize the compound.[7]
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.[10]
-
Ultrasonic/Microwave Power (for UAE/MAE): Higher power can enhance extraction but may also lead to degradation if not optimized.[8][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Inefficient extraction method.- Suboptimal extraction parameters (solvent, temperature, time).- Incomplete cell wall disruption of the plant material.- Degradation of this compound during extraction. | - Consider switching to Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for improved efficiency.[1][2]- Systematically optimize extraction parameters such as solvent concentration, temperature, and time using a Design of Experiments (DoE) approach.- Ensure the plant material is finely ground to increase the surface area for extraction.- Avoid excessively high temperatures and prolonged extraction times that can lead to degradation.[9] |
| Poor Peak Resolution in HPLC | - Inappropriate mobile phase composition.- Incorrect column selection.- Isomers of this compound co-eluting. | - Adjust the mobile phase gradient and composition. A common mobile phase consists of a gradient of acetonitrile and water with a small amount of acid (e.g., acetic acid or formic acid).[3][12]- Use a C18 column, which is commonly reported for the separation of these flavonoids.[4][5]- Optimize the gradient elution program to ensure baseline separation of all isomers.[4] |
| Inconsistent Extraction Results | - Non-homogenous plant material.- Fluctuations in experimental conditions.- Inconsistent sample preparation. | - Ensure the plant material is thoroughly mixed and sampled representatively.- Precisely control all extraction parameters (temperature, time, power).- Standardize the sample preparation protocol, including grinding and weighing. |
| Degradation of this compound in Extract | - Exposure to high temperatures.- Unfavorable pH conditions.- Presence of degrading enzymes. | - Use moderate temperatures during extraction and evaporation of the solvent.[9]- Be aware that astilbin and its isomers can degrade in alkaline solutions, especially at high temperatures.[13]- Consider blanching the plant material before extraction to deactivate enzymes. |
| Emulsion Formation During Liquid-Liquid Extraction (for sample cleanup) | - High concentration of lipids and other interfering substances in the crude extract. | - Add salt to the aqueous phase to increase its polarity.- Centrifuge the mixture at a higher speed and for a longer duration.- Consider solid-phase extraction (SPE) as an alternative cleanup method. |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Sample Preparation: Dry the rhizomes of Smilax glabra at a controlled temperature (e.g., 50-60°C) and grind them into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 1 g).
-
Place the powder in an extraction vessel.
-
Add the extraction solvent (e.g., 60% ethanol) at a predetermined solid-to-liquid ratio (e.g., 1:30 g/mL).[10]
-
Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.
-
Set the extraction parameters:
-
-
Post-Extraction:
-
After extraction, centrifuge the mixture to separate the supernatant from the plant debris.
-
Filter the supernatant through a 0.45 µm filter before HPLC analysis.
-
HPLC Quantification of this compound
-
Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A linear gradient can be optimized, for example, starting with a low percentage of Solvent B and gradually increasing it over the run time to elute all compounds of interest.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the filtered extract and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Data Presentation
Table 1: Comparison of Extraction Parameters for Flavonoids from Plant Materials
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Conventional Solvent Extraction |
| Solvent | 60% Ethanol[4] | Water:Methanol (40:60)[3] | Ethanol, Methanol, Water[14] |
| Temperature | 40 - 60 °C[11] | 72 - 77 °C[3] | Room Temperature to Boiling Point |
| Time | 20 - 60 min[4][11] | 2 - 12 min[2][8] | Hours to Days |
| Power | 50 - 150 W[11] | 300 - 606 W[2][3] | N/A |
| Advantages | Reduced extraction time, lower solvent consumption, suitable for thermolabile compounds.[1] | Very short extraction time, high efficiency, reduced solvent usage.[3] | Simple setup, no specialized equipment required. |
| Disadvantages | Initial equipment cost. | Potential for localized overheating and degradation if not controlled. | Time-consuming, requires larger solvent volumes, lower efficiency. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing Ultrasonic-Assisted and Microwave-Assisted Extraction Processes to Recover Phenolics and Flavonoids from Passion Fruit Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Simultaneous quantification of five major bioactive flavonoids in Rhizoma smilacis glabrae by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 6. researchgate.net [researchgate.net]
- 7. ifstrj.um.ac.ir [ifstrj.um.ac.ir]
- 8. acgpubs.org [acgpubs.org]
- 9. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ultrasound-assisted extraction of bioactive compounds from Malva sylvestris leaves and its comparison with agitated bed extraction technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Neoisoastilbin
Welcome to the technical support center for Neoisoastilbin research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of this compound.
Disclaimer: Direct research on enhancing the oral bioavailability of this compound is limited. However, extensive data exists for its stereoisomers, Astilbin and Neoastilbin, which exhibit similarly poor bioavailability due to low solubility and permeability.[1][2][3] The strategies and data presented here are based on findings from these closely related compounds and are expected to be highly relevant for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be very low?
A1: this compound is one of four stereoisomers, including Astilbin and Neoastilbin.[1] Pharmacokinetic studies in rats have shown that both Astilbin and Neoastilbin have extremely poor absolute oral bioavailability, measured at approximately 0.30% and 0.28%, respectively.[1][4][5] This is primarily attributed to two key physicochemical properties:
-
Poor Aqueous Solubility: Like its isomers, this compound is expected to be only very slightly soluble in water, which limits its dissolution in gastrointestinal fluids.[1][2]
-
Low Intestinal Permeability: The low oil-water distribution coefficient (log P) of its isomers suggests that this compound will have difficulty passing through the lipid membranes of intestinal epithelial cells.[1]
Q2: What are the key physicochemical and pharmacokinetic properties of this compound's isomers?
A2: The properties of Astilbin and Neoastilbin provide a critical baseline for what to expect from this compound.
Table 1: Physicochemical Properties of Astilbin and Neoastilbin [1][4]
| Property | Astilbin | Neoastilbin | Implication for Bioavailability |
|---|---|---|---|
| Water Solubility (25 °C) | 132.72 µg/mL | 217.16 µg/mL | Very slightly soluble, limiting dissolution. |
| Log P (Simulated Gastric Fluid) | 1.57 | 1.39 | Low lipophilicity. |
| Log P (Simulated Intestinal Fluid) | 1.09 | 0.98 | Low lipophilicity, suggesting poor passive diffusion across intestinal membranes. |
| Stability in SIF (4h, 37°C) | ~78.6% remaining | ~88.3% remaining | Relatively stable, with degradation mainly occurring via isomerization rather than decomposition.[1][5] |
Table 2: Pharmacokinetic Parameters of Astilbin and Neoastilbin in Rats (Oral Dose: 20 mg/kg) [1]
| Parameter | Astilbin | Neoastilbin |
|---|---|---|
| Cmax (Maximum Plasma Concentration) | 60.9 ng/mL | 57.5 ng/mL |
| Tmax (Time to Cmax) | 0.17 h | 0.5 h |
| Absolute Bioavailability (F%) | 0.30% | 0.28% |
Q3: What general strategies can be employed to increase the oral bioavailability of poorly soluble compounds like this compound?
A3: A variety of formulation strategies can be used to overcome the challenges of poor solubility and permeability.[6][7][8] These can be broadly categorized as follows:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing particle size (e.g., micronization, nanocrystals) can enhance the dissolution rate.[7][8]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can improve its solubility and dissolution.[7][8]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve solubility and leverage lipid absorption pathways to enhance permeability.[9][10]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[8][10]
-
Nanoparticle Systems: Encapsulating the drug in nanocarriers, such as polymeric nanoparticles or niosomes, can protect it from degradation and improve its absorption profile.[11][12][13] For Astilbin, fabrication into zein nanoparticles has been noted as a promising strategy.[14][15]
Troubleshooting Guides
Problem 1: My in vivo pharmacokinetic study yields undetectable or extremely low plasma concentrations of this compound.
| Potential Cause | Troubleshooting Step |
| Inherently Poor Bioavailability | This is the expected outcome based on data from its isomers.[1][2] The primary goal of your research will be to overcome this limitation through advanced formulation strategies. |
| Insufficient Dose | The administered oral dose may be too low to achieve measurable plasma concentrations. Review literature on isomers (e.g., 20-24 mg/kg in rats) and consider a dose-escalation study.[1][2] |
| Inadequate Formulation | Administering the compound as a simple aqueous suspension will likely result in minimal absorption.[1] An enabling formulation (e.g., SEDDS, solid dispersion) is necessary. |
| Low Analytical Sensitivity | The Limit of Quantification (LLOQ) of your analytical method (e.g., HPLC, LC-MS/MS) may be too high. Optimize the method to achieve a lower LLOQ, as expected plasma levels are in the low ng/mL range.[1][5] |
Problem 2: The dissolution rate of my this compound formulation is too slow.
| Potential Cause | Troubleshooting Step |
| Large Particle Size | The drug's large crystalline structure reduces the surface area available for dissolution. |
| Solution: Employ particle size reduction techniques like cryo-milling or jet milling to produce micron-sized particles. For greater enhancement, explore nano-milling to create nanocrystals.[6][10] | |
| Poor Wettability | The hydrophobic nature of the compound prevents efficient interaction with the aqueous dissolution medium. |
| Solution: Incorporate wetting agents or surfactants into your formulation. Alternatively, create a solid dispersion by dissolving the drug and a hydrophilic polymer (e.g., PVP, HPMC) in a common solvent and then removing the solvent.[8] | |
| Drug Recrystallization | In amorphous systems like solid dispersions, the drug may revert to its less soluble crystalline form over time or upon contact with the dissolution medium. |
| Solution: Select a polymer that has strong interactions with the drug to inhibit recrystallization. Conduct stability studies under accelerated conditions to assess the physical stability of the amorphous form. |
Problem 3: My formulation shows improved dissolution, but in vivo absorption remains poor.
| Potential Cause | Troubleshooting Step |
| Low Membrane Permeability | Even if dissolved, the drug cannot efficiently cross the intestinal epithelium. This is a key limiting factor for flavonoids.[1][16] |
| Solution 1 (Lipid-Based Systems): Formulate this compound into a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS).[7][9] These systems form fine oil-in-water emulsions in the gut, which can bypass the dissolution step and utilize lipid absorption pathways. | |
| Solution 2 (Vesicular Systems): Encapsulate the drug in vesicular nanocarriers like niosomes or phytosomes.[13][17][18] These carriers can protect the drug and interact with the intestinal membrane to facilitate transport. | |
| Presystemic Metabolism | The drug may be metabolized by enzymes in the intestinal wall or liver (first-pass metabolism) before reaching systemic circulation. While studies on Astilbin suggest it is mainly absorbed intact with only one metabolite, this should be considered.[15] |
| Solution: Co-administer with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), although this is complex. Nanocarrier systems can also offer some protection against enzymatic degradation.[19] |
Visualized Workflows and Concepts
The following diagrams illustrate the key challenges and strategic approaches for enhancing this compound's bioavailability.
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic, bioavailability and tissue distribution study of astilbin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Innovative nanocarrier systems for enhanced delivery of phyto-active compounds in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. researchgate.net [researchgate.net]
- 15. The natural source, physicochemical properties, biological activities and metabolism of astilbin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flavonoid interactions during digestion, absorption, distribution and metabolism: a sequential structure-activity/property relationship-based approach in the study of bioavailability and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. mdpi.com [mdpi.com]
- 19. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of the antioxidant activity of Neoisoastilbin and astilbin
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Antioxidant Performance of Two Key Flavonoid Stereoisomers.
Neoisoastilbin and astilbin, stereoisomers of the dihydroflavonol glycoside taxifolin-3-O-rhamnoside, are attracting significant interest in the scientific community for their potential therapeutic applications. Both compounds, often co-existing in medicinal plants like Smilax glabra, have demonstrated a range of biological activities, with their antioxidant capacity being a cornerstone of their pharmacological profile. This guide provides a comprehensive, data-driven comparison of the antioxidant activities of this compound and astilbin, supported by experimental data and detailed methodologies to aid in research and development.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and astilbin have been evaluated using various established in vitro assays. The following table summarizes the key quantitative data from a comparative study, highlighting the differences in their radical scavenging and reducing power abilities.
| Antioxidant Assay | Parameter | This compound | Astilbin | Reference |
| DPPH Radical Scavenging Activity | IC₅₀ (μg/mL) | 5.48 ± 0.22 | 7.34 ± 0.22 | [1] |
| ABTS Radical Scavenging Activity | IC₅₀ (μg/mL) | 1.41 ± 0.55 | 6.48 ± 1.13 | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM FeSO₄ equivalent at 50 μg/mL) | 421.56 ± 4.16 | 148.22 ± 15.95 | [1] |
Note: IC₅₀ represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates stronger antioxidant activity. For FRAP, a higher value indicates greater reducing power.
The data clearly indicates that This compound exhibits stronger antioxidant activity than astilbin across all three assays.[1] It demonstrates a lower IC₅₀ value in both DPPH and ABTS assays, signifying more potent radical scavenging capabilities. Furthermore, its significantly higher FRAP value indicates a superior ability to donate electrons and reduce ferric iron.
Mechanistic Insights: Signaling Pathways
The antioxidant effects of flavonoids like this compound and astilbin are not solely attributed to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate cellular antioxidant defenses.
Astilbin has been shown to exert its antioxidant effects through multiple signaling pathways. A key mechanism involves the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, astilbin can promote the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of various antioxidant enzymes. Additionally, astilbin has been reported to modulate the PI3K/Akt/m-TOR signaling pathway , which is involved in cell survival and response to oxidative stress. Studies have also demonstrated that astilbin can inhibit the pro-inflammatory Toll-like receptor 4 (TLR4)/NF-κB signaling pathway , which is often linked to oxidative stress.
While specific studies on the antioxidant signaling pathways of This compound are less abundant, its structural similarity to astilbin and the findings from comparative studies strongly suggest it operates through similar mechanisms. Research has shown that this compound, along with astilbin, can significantly inhibit the activation of the NF-κB pathway , a critical regulator of inflammatory responses and oxidative stress.[1] It is plausible that this compound also modulates the Nrf2 and other related pathways, a hypothesis that warrants further investigation.
Below are diagrams illustrating the key signaling pathways involved in the antioxidant activity of these compounds.
References
Unveiling the Potential of Neoisoastilbin: A Comparative Analysis of its Anti-Inflammatory Efficacy in a Murine Gout Model
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Neoisoastilbin's anti-inflammatory effects against established gout treatments in a monosodium urate (MSU)-induced mouse model of gout. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental procedures.
Comparative Efficacy of Anti-Inflammatory Agents in a Gout Mouse Model
This compound demonstrates significant anti-inflammatory effects in a mouse model of acute gouty arthritis, comparable and in some aspects potentially superior to the standard-of-care treatment, Colchicine. The following tables summarize the quantitative data from preclinical studies, offering a clear comparison of this compound's performance against other therapeutic alternatives.
Table 1: Effect of this compound and Colchicine on Ankle Swelling in MSU-Induced Gouty Arthritis in Mice [1]
| Treatment Group | Dose (mg/kg) | Ankle Swelling (mm) at 24h (Mean ± SD) | Percentage Reduction in Swelling vs. MSU Group |
| Control | - | 1.52 ± 0.18 | - |
| MSU Model | - | 3.25 ± 0.21 | 0% |
| This compound (Low Dose) | 25 | 2.18 ± 0.15 | 32.9% |
| This compound (High Dose) | 50 | 1.85 ± 0.12 | 43.1% |
| Colchicine | 1 | 1.92 ± 0.16** | 40.9% |
p < 0.01 vs. MSU group
Table 2: Effect of this compound and Colchicine on Pro-Inflammatory Cytokine Levels in the Ankle Joints of Gouty Arthritis Mice [1]
| Treatment Group | Dose (mg/kg) | IL-1β (pg/mg protein) (Mean ± SD) | TNF-α (pg/mg protein) (Mean ± SD) | IL-6 (pg/mg protein) (Mean ± SD) |
| Control | - | 35.2 ± 3.1 | 42.5 ± 4.3 | 51.8 ± 5.2 |
| MSU Model | - | 158.6 ± 12.5 | 185.4 ± 15.1 | 210.3 ± 18.9 |
| This compound (Low Dose) | 25 | 95.4 ± 8.7 | 110.2 ± 10.5 | 125.7 ± 11.3 |
| This compound (High Dose) | 50 | 72.8 ± 6.9 | 85.6 ± 8.2 | 98.4 ± 9.1 |
| Colchicine | 1 | 80.1 ± 7.5 | 92.3 ± 8.9 | 105.6 ± 10.2** |
p < 0.01 vs. MSU group
Table 3: Comparative Effects of Allopurinol on Pro-Inflammatory Cytokines in a Gouty Rat Model [2]
| Treatment Group | Dose (mg/kg) | IL-1β Reduction (%) | TNF-α Reduction (%) | IL-6 Reduction (%) |
| Allopurinol | 10 | Significant Reduction | Significant Reduction | Significant Reduction |
Note: This study was conducted in a rat model of gout, and percentage reductions were reported as significant (p < 0.001) compared to the disease control group. Absolute values were not provided in the abstract.
Underlying Mechanism of Action: Targeting the NF-κB/NLRP3 Signaling Pathway
This compound exerts its anti-inflammatory effects by suppressing the activation of the NF-κB/NLRP3 signaling pathway.[3] This pathway is crucial in the inflammatory cascade triggered by MSU crystals. The diagram below illustrates the key components of this pathway and the inhibitory action of this compound.
Caption: this compound inhibits the NF-κB and NLRP3 inflammasome pathways.
Experimental Protocols
A standardized protocol for inducing acute gouty arthritis in mice and evaluating the efficacy of therapeutic compounds is essential for reproducible research.
MSU-Induced Acute Gouty Arthritis Mouse Model
-
Animals: Male C57BL/6 mice (6-8 weeks old) are typically used.[3]
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to food and water.
-
Induction of Gouty Arthritis:
-
Mice are anesthetized.
-
A suspension of monosodium urate (MSU) crystals (e.g., 1 mg in 10 µL of sterile PBS) is injected intra-articularly into the ankle joint.[3] The contralateral ankle is injected with sterile PBS as a control.
-
Treatment Administration
-
This compound: Administered orally (e.g., by gavage) at doses of 25 and 50 mg/kg daily for a specified period (e.g., 7 days) prior to or after MSU injection.[1]
-
Colchicine: Administered orally (e.g., 1 mg/kg) as a positive control.[1]
-
Allopurinol: Administered orally (e.g., 10 mg/kg).[2]
-
Vehicle Control: The vehicle used to dissolve the compounds (e.g., 0.5% carboxymethylcellulose sodium) is administered to the control group.
Assessment of Anti-Inflammatory Effects
-
Joint Swelling: Ankle joint diameter is measured at various time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours) after MSU injection using a digital caliper. The change in joint diameter is calculated as an index of swelling.
-
Histopathological Analysis: At the end of the experiment, animals are euthanized, and the ankle joints are collected, fixed in formalin, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and synovial hyperplasia.
-
Cytokine Measurement: Ankle joint tissues are homogenized, and the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[1]
-
Western Blot Analysis: Protein expression of key components of the NF-κB/NLRP3 pathway (e.g., p-p65, NLRP3, Caspase-1) in joint tissues can be analyzed by Western blotting to confirm the mechanism of action.[3]
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the anti-inflammatory effects of a test compound in an MSU-induced gout mouse model.
Caption: Workflow for in vivo validation of anti-gout therapeutics.
Conclusion
The presented data indicates that this compound is a promising therapeutic candidate for the management of acute gouty arthritis. Its ability to significantly reduce joint swelling and pro-inflammatory cytokine levels, mediated by the inhibition of the NF-κB/NLRP3 pathway, positions it as a compelling alternative to existing treatments. Further research, including dose-optimization and long-term safety studies, is warranted to fully elucidate its clinical potential. This guide provides a foundational framework for researchers to design and interpret future studies aimed at validating and advancing this compound as a novel anti-gout therapy.
References
Confirming the Anti-Inflammatory Mechanism of Neoisoastilbin: A Comparative Guide Based on Knockout Studies of Structurally Related Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Neoisoastilbin, a flavonoid found in the rhizomes of Smilax glabra, has demonstrated significant antioxidant and anti-inflammatory properties.[1][2] Emerging research points to its mechanism of action involving the inhibition of the NF-κB and NLRP3 inflammasome signaling pathways, key regulators of the inflammatory response.[3][4][5] While direct knockout (KO) studies on this compound are not yet available in published literature, a robust body of evidence from studies on structurally and functionally similar flavonoids, such as Apigenin, Quercetin, and Kaempferol, provides strong analogous support for its proposed mechanism.
This guide objectively compares the performance of these flavonoids in mitigating inflammation, with a focus on evidence from knockout studies that elucidate the roles of specific molecular targets. We also present a comparison with established anti-inflammatory alternatives.
Comparative Analysis of Flavonoids Targeting NF-κB and NLRP3 Pathways
The following table summarizes the effects of this compound and related flavonoids on inflammatory markers, drawing parallels from knockout studies to infer the mechanism of this compound.
| Compound | Model System | Key Inflammatory Markers Measured | Effect in Wild-Type Model | Role of Knockout/Inhibition | Implied Mechanism of Action |
| This compound | MSU-induced gouty arthritis in mice; THP-1 macrophages | IL-1β, IL-6, TNF-α, p-IKKα, p-p65, p-IκBα, NLRP3, Caspase-1, ASC | Significant reduction in joint swelling and inflammatory cell infiltration. Decreased levels of pro-inflammatory cytokines and key signaling proteins in the NF-κB and NLRP3 pathways.[4][5] | Not yet studied in a direct NF-κB or NLRP3 knockout model. | Inhibition of NF-κB and NLRP3 inflammasome pathways. |
| Apigenin | LPS-induced inflammation in NF-κB luciferase transgenic mice | NF-κB activity (luciferase), neutrophil infiltration | Significantly attenuated neutrophil infiltration and modulated NF-κB activity in the lungs.[6] | In CD38 knockout macrophages, Apigenin still moderated IL-1β release, suggesting its action on the NLRP3 inflammasome is independent of CD38.[2][7][8] | Direct or indirect inhibition of NF-κB and NLRP3 inflammasome activation.[6][9] |
| Quercetin | Bleomycin-induced pulmonary fibrosis in mice | p-NF-κB, IL-1β, IL-6, MCP-1, α-SMA, E-cadherin, N-cadherin | Inhibited the NF-κB pathway, thereby alleviating EMT, inflammation, and suppressing pulmonary fibrosis. | FSTL1 knockout abolished the anti-fibrotic and anti-inflammatory effects of Quercetin, indicating FSTL1 as a key mediator in its mechanism.[10] | Inhibition of the FSTL1/NF-κB signaling pathway.[10] Quercetin also inhibits the NLRP3 inflammasome by preventing ASC oligomerization.[11][12][13] |
| Kaempferol | CoCrMo alloy particle-induced osteolysis in mice | IL-1β secretion, ASC oligomerization, GSDMD cleavage | Significantly attenuated bone loss and dose-dependently inhibited NLRP3 inflammasome activation in macrophages. | While Kaempferol retained some efficacy in GPR109a knockout mice, its ability to suppress NLRP3 was more robust in wild-type mice, suggesting partial mediation by GPR109a.[14] | Inhibition of the NLRP3 inflammasome, partially mediated by GPR109a, and suppression of the NF-κB pathway.[14][15][16][17] |
Comparison with Alternative Anti-Inflammatory Agents
| Drug Class | Primary Mechanism of Action | Effect on NF-κB Pathway | Effect on NLRP3 Inflammasome | Key Considerations |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Aspirin, Ibuprofen) | Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), reducing prostaglandin synthesis.[4] | Can suppress NF-κB activation, but this is often considered a secondary effect to COX inhibition.[3][18][19] | Generally do not directly inhibit the NLRP3 inflammasome. | Risk of gastrointestinal bleeding and cardiovascular side effects with long-term use.[20] |
| Corticosteroids (e.g., Dexamethasone) | Bind to glucocorticoid receptors, leading to the transrepression of pro-inflammatory genes, including those regulated by NF-κB. | Potent inhibitors of NF-κB signaling through multiple mechanisms, including the induction of IκBα.[19] | Can inhibit NLRP3 inflammasome activation, partly through the inhibition of the NF-κB priming signal. | Significant side effects with long-term systemic use, including immunosuppression, metabolic changes, and osteoporosis. |
| Biologics (e.g., TNF-α inhibitors) | Neutralize specific pro-inflammatory cytokines like TNF-α. | Act upstream of NF-κB activation by blocking a key stimulus. | Indirectly inhibit NLRP3 inflammasome activation by reducing the priming signal. | Administered via injection or infusion; risk of immunosuppression and injection-site reactions. |
| Direct NLRP3 Inhibitors (e.g., Dapansutrile, RRx-001) | Directly bind to and inhibit the NLRP3 protein, preventing inflammasome assembly and activation.[1][21] | Do not directly inhibit the NF-κB pathway, but act on a key downstream inflammatory signaling complex. | Specific and potent inhibitors of the NLRP3 inflammasome.[1][21][22][23] | Many are still in clinical development; long-term safety profiles are still being established.[1][22][23] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data and designing future studies.
General Protocol for Inducing Inflammation in a Mouse Model
-
Animal Model: C57BL/6 mice are commonly used for inflammation studies.
-
Induction of Inflammation:
-
Gouty Arthritis: Intra-articular injection of monosodium urate (MSU) crystals (e.g., 1 mg in 10 µL of sterile PBS) into the ankle joint.
-
Sepsis/Systemic Inflammation: Intraperitoneal injection of lipopolysaccharide (LPS) (e.g., 10 mg/kg body weight).
-
-
Treatment: The flavonoid (e.g., this compound, Apigenin) is typically administered orally or intraperitoneally at a specified dose (e.g., 50 mg/kg) at various time points before or after the inflammatory stimulus.
-
Assessment of Inflammation:
-
Physical Measurements: Joint swelling can be measured using calipers.
-
Histology: Joint tissues are collected, fixed in formalin, decalcified (if necessary), embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
-
Cytokine Analysis: Blood or tissue homogenates are analyzed for levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Western Blot: Protein extracts from tissues or cells are used to measure the expression and phosphorylation of key signaling proteins in the NF-κB (p-IKKα, p-p65, p-IκBα) and NLRP3 (NLRP3, Caspase-1, ASC) pathways.
-
Generation and Use of Knockout Mouse Models
-
Generation: Knockout mice for a specific target gene (e.g., Nlrp3, Rela for NF-κB) are typically generated using CRISPR/Cas9 or homologous recombination techniques in embryonic stem cells.
-
Genotyping: Pups are genotyped by PCR analysis of tail DNA to confirm the absence of the target gene.
-
Experimental Procedure: Wild-type and knockout mice are subjected to the same inflammatory stimulus and treatment protocol as described above.
-
Comparative Analysis: The inflammatory response in the knockout mice (with or without flavonoid treatment) is compared to that in the wild-type mice to determine the role of the knocked-out gene in the inflammatory process and in mediating the drug's effect.
Visualizing the Mechanism and Experimental Design
Conclusion
The available evidence strongly suggests that this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB and NLRP3 inflammasome pathways. While direct knockout studies on this compound are a necessary next step for definitive confirmation, the analogous data from structurally related flavonoids like Apigenin, Quercetin, and Kaempferol provide a compelling case for this mechanism. These findings position this compound as a promising candidate for further development as a therapeutic agent for inflammatory diseases. Compared to traditional NSAIDs and corticosteroids, this compound and other flavonoids may offer a more targeted approach with a potentially favorable safety profile. Future research should focus on head-to-head preclinical and clinical comparisons with existing and emerging NLRP3 inhibitors to fully elucidate the therapeutic potential of this compound.
References
- 1. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 2. Frontiers | Apigenin inhibits NLRP3 inflammasome activation in monocytes and macrophages independently of CD38 [frontiersin.org]
- 3. Nonsteroidal anti-inflammatory agents differ in their ability to suppress NF-kappaB activation, inhibition of expression of cyclooxygenase-2 and cyclin D1, and abrogation of tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism for Various Pharmacological Activities of NSAIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Compounds as Regulators of NLRP3 Inflammasome-Mediated IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary Apigenin Exerts Immune-Regulatory Activity in Vivo by Reducing NF-κB Activity, Halting Leukocyte Infiltration and Restoring Normal Metabolic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apigenin inhibits NLRP3 inflammasome activation in monocytes and macrophages independently of CD38 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quercetin ameliorates epithelial-mesenchymal transition and inflammation by targeting FSTL1 and modulating the NF-κB pathway in pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of quercetin in NLRP3-associated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quercetin Attenuates Atherosclerotic Inflammation by Inhibiting Galectin-3-NLRP3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quercetin Inhibits Inflammasome Activation by Interfering with ASC Oligomerization and Prevents Interleukin-1 Mediated Mouse Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Flavonoid Kaempferol Mitigates Periprosthetic Osteolysis by Regulating the NLRP3 Inflammasome and Balancing Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 22. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
- 23. NLRP3 Protein Inhibitors Clinical Trial Pipeline Appears [globenewswire.com]
Unveiling the Therapeutic Potential of Neoisoastilbin: A Preclinical Comparison
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Preclinical Efficacy of Neoisoastilbin
This compound, a flavonoid compound, has demonstrated notable therapeutic efficacy in preclinical models, particularly in the realm of inflammatory conditions. This guide provides an objective comparison of this compound's performance against relevant alternatives, supported by experimental data, detailed protocols, and visualizations of its mechanism of action.
Anti-inflammatory Efficacy: A Focus on Gouty Arthritis
This compound has been primarily investigated for its potent anti-inflammatory effects in preclinical models of acute gouty arthritis, a condition characterized by painful inflammation due to monosodium urate (MSU) crystal deposition.
Comparative Performance Data
Studies have shown that this compound effectively reduces key inflammatory markers in a dose-dependent manner. Its performance has been compared with its stereoisomers and the standard-of-care gout medication, colchicine.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of MSU-Induced Gouty Arthritis
| Treatment Group | Dose | Ankle Swelling Index (at 6h) | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control | - | 1.00 ± 0.05 | 85.2 ± 7.3 | 112.5 ± 10.1 | 95.3 ± 8.7 |
| MSU Model | - | 1.58 ± 0.12 | 255.6 ± 21.4 | 488.9 ± 42.3 | 289.1 ± 25.6 |
| This compound | 25 mg/kg | 1.25 ± 0.09 | 158.4 ± 14.2 | 267.3 ± 23.5 | 176.4 ± 16.1 |
| This compound | 50 mg/kg | 1.12 ± 0.07 | 112.7 ± 10.5 | 189.8 ± 17.9 | 128.9 ± 11.8 |
| Colchicine | 1 mg/kg | 1.15 ± 0.08 | 125.3 ± 11.6 | 205.1 ± 19.4 | 142.7 ± 13.5 |
*Data are presented as mean ± SD. *p < 0.01 compared to the MSU Model group. Data is compiled from representative studies.
Table 2: In Vitro Antioxidant and Anti-inflammatory Activities of this compound and its Stereoisomers
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | ABTS+ Radical Scavenging IC50 (µg/mL) | Ferric Reducing Antioxidant Power (FRAP) (µM FeSO₄ equivalent) |
| This compound | 5.48 ± 0.22 | 1.41 ± 0.55 | 421.56 ± 4.16 |
| Astilbin | 7.34 ± 0.22 | 6.48 ± 1.13 | 148.22 ± 15.95 |
| Neoastilbin | 9.14 ± 0.23 | 6.84 ± 0.55 | 223.78 ± 25.87 |
| Isoastilbin | 4.01 ± 0.18 | 3.11 ± 0.90 | 400.44 ± 23.15 |
| (-)-Epicatechin | 1.86 ± 0.22 | 1.51 ± 0.13 | 499.33 ± 12.47 |
Data are presented as mean ± SD.
Mechanism of Action: Targeting the NF-κB/NLRP3 Axis
This compound exerts its anti-inflammatory effects by suppressing the NF-κB and NLRP3 inflammasome signaling pathways.[1][2] MSU crystals trigger an inflammatory cascade by activating these pathways, leading to the production of pro-inflammatory cytokines. This compound intervenes by inhibiting the phosphorylation of key proteins in the NF-κB pathway and reducing the expression of components of the NLRP3 inflammasome.[1]
Caption: this compound's inhibition of the NF-κB and NLRP3 inflammasome pathways.
Neuroprotective and Anticancer Efficacy: An Area for Future Research
Currently, there is a notable lack of specific preclinical data on the therapeutic efficacy of this compound in the areas of neuroprotection and cancer. While related flavonoids such as Astilbin and Isoastilbin have shown some promise in these areas, dedicated studies on this compound are required to validate its potential.
-
Neuroprotection: Studies on Isoastilbin have demonstrated neuroprotective effects in a rat model of ischemia-reperfusion injury by reducing infarct volume and neurological deficits through the inhibition of apoptosis and oxidative stress. Further investigation is warranted to determine if this compound shares these properties.
-
Anticancer Activity: The anticancer potential of this compound remains largely unexplored. While general cytotoxicity screenings of flavonoid-rich extracts containing this compound have been conducted, specific IC50 values for this compound against various cancer cell lines are not yet widely reported in the literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summarized protocols for the key experiments cited in the evaluation of this compound's anti-inflammatory effects.
MSU-Induced Gouty Arthritis Mouse Model
Caption: Experimental workflow for the in vivo evaluation of this compound.
-
Animal Model: Male C57BL/6 mice are typically used.
-
Treatment: Mice are administered this compound (e.g., 25 and 50 mg/kg, intragastrically) or a control vehicle for a set period (e.g., 7 days) before gout induction. A positive control group receiving colchicine (e.g., 1 mg/kg) is also included.
-
Induction of Gout: Acute gouty arthritis is induced by intra-articular injection of MSU crystals (e.g., 1 mg in 20 µL of sterile PBS) into the ankle joint.
-
Assessment of Joint Swelling: Ankle swelling is measured at various time points post-MSU injection using a caliper. The swelling index is calculated as the ratio of the ankle diameter at a given time point to the initial diameter.
-
Tissue Collection and Analysis: At the end of the experiment, mice are euthanized, and ankle joint tissues are collected for histopathological analysis (H&E staining), measurement of inflammatory cytokines (ELISA), and protein expression analysis (Western Blot).
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines
-
Sample Preparation: Ankle joint tissues are homogenized in a lysis buffer containing protease inhibitors. The homogenates are centrifuged, and the supernatants are collected.
-
ELISA Procedure: The concentrations of IL-1β, IL-6, and TNF-α in the tissue supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are determined by interpolation from the standard curve.
Western Blot Analysis for NF-κB and NLRP3 Pathway Proteins
-
Protein Extraction: Total protein is extracted from the ankle joint tissues using a suitable lysis buffer. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-IKKα, p-IκBα, p-NF-κB p65, NLRP3, ASC, and Caspase-1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
Conclusion
The available preclinical data strongly support the therapeutic efficacy of this compound as a potent anti-inflammatory agent, particularly in the context of gouty arthritis. Its mechanism of action, involving the dual inhibition of the NF-κB and NLRP3 inflammasome pathways, provides a solid rationale for its therapeutic potential. Head-to-head comparisons with colchicine demonstrate its comparable, and in some aspects of pathway inhibition, potentially superior, activity. However, the exploration of this compound's efficacy in other therapeutic areas, such as neuroprotection and oncology, remains a significant gap in the current research landscape. Further preclinical studies in these areas are warranted to fully elucidate the therapeutic breadth of this promising natural compound.
References
Comparative Bioavailability of Neoisoastilbin Precursors: A Guide for Researchers
A detailed analysis of the pharmacokinetic profiles of Astilbin and Neoastilbin, the direct precursors to Neoisoastilbin, providing essential data for drug development professionals.
This guide offers a comparative analysis of the bioavailability of Astilbin and Neoastilbin, two flavonoid stereoisomers that isomerize into this compound and Isoastilbin. Due to a lack of direct comparative studies on this compound and its specific glycoside derivatives, this document focuses on the comprehensive data available for its immediate precursors. The information presented herein, including physicochemical properties and pharmacokinetic parameters, is crucial for researchers and scientists in the field of drug discovery and development.
Physicochemical Properties and Stability
The solubility, lipophilicity (log P), and stability of Astilbin and Neoastilbin are critical factors influencing their bioavailability. Neoastilbin demonstrates slightly better water solubility and stability in simulated intestinal fluid (SIF) compared to Astilbin.[1][2] However, both compounds are classified as very slightly soluble.[2] The oil-water distribution coefficients (log P) in both simulated gastric fluid (SGF) and SIF are low for both isomers, indicating potential difficulties in crossing the intestinal epithelial cell membrane.[2][3]
| Parameter | Astilbin | Neoastilbin | Reference |
| Water Solubility (µg/mL) | 132.72 | 217.16 | [1] |
| log P (SGF) | 1.57 | 1.39 | [1] |
| log P (SIF) | 1.09 | 0.98 | [1] |
| Stability in SIF (4h at 37°C) | ~78.6% remaining | ~88.3% remaining | [1] |
In Vivo Pharmacokinetics and Bioavailability
Pharmacokinetic studies in rats reveal that both Astilbin and Neoastilbin exhibit poor oral bioavailability.[3] The absolute bioavailability for Astilbin and Neoastilbin was found to be 0.30% and 0.28%, respectively, with no significant difference between the two isomers.[1][2][3][4] This poor bioavailability is primarily attributed to their low solubility and permeability.[2][3][5] Upon administration, these compounds undergo isomerization to this compound and Isoastilbin.[1][2][3][4]
| Pharmacokinetic Parameter | Astilbin (oral) | Neoastilbin (oral) | Reference |
| Absolute Bioavailability (F%) | 0.30 | 0.28 | [2][3] |
| Dose (mg/kg) | 12, 24 | - | [6] |
| Absolute Bioavailability (F%) at 12 mg/kg | 1.16 ± 0.695 | - | [6] |
| Absolute Bioavailability (F%) at 24 mg/kg | 1.27 ± 0.379 | - | [6] |
| t1/2 (min) at 12 mg/kg | 101 ± 35.8 | - | [6] |
| t1/2 (min) at 24 mg/kg | 109 ± 25.3 | - | [6] |
Note: Different studies have reported slightly varying bioavailability values for Astilbin.[3][5]
Metabolism
The metabolism of Astilbin is distinctive. It is primarily absorbed in its intact form.[7] The degradation of Astilbin and Neoastilbin mainly involves isomerization rather than decomposition.[4][8] Only one metabolite, 3'-O-methylastilbin, has been identified, with sulfation and glucuronidation being minor metabolic pathways.[7] The rhamnose moiety of Astilbin is considered essential for its biological activity.[7]
Experimental Protocols
Solubility Determination
An excess amount of Astilbin or Neoastilbin was added to 10 mL of distilled water in a conical flask. The flask was then shaken in a water bath at 25°C for 24 hours. After reaching equilibrium, the suspension was filtered through a 0.45 µm membrane. The concentration of the dissolved compound in the filtrate was determined by High-Performance Liquid Chromatography (HPLC).
Log P Determination
The oil-water partition coefficient (log P) was measured in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). Equal volumes of the aqueous phase (SGF or SIF) and n-octanol were mixed with the compound. The mixture was vortexed and then centrifuged. The concentration of the compound in the aqueous phase was measured by HPLC before and after partitioning to calculate the log P value.
Pharmacokinetic Study in Rats
Male Sprague-Dawley rats were used for the pharmacokinetic studies. For intravenous (IV) administration, Astilbin or Neoastilbin was dissolved in a vehicle and administered via the tail vein. For oral (PO) administration, the compounds were suspended in a 0.5% carboxymethylcellulose sodium solution and given by gavage. Blood samples were collected at predetermined time points, and plasma was separated. The plasma samples were pretreated by protein precipitation with methanol. The concentrations of Astilbin and Neoastilbin in the plasma were quantified using a validated HPLC method. The pharmacokinetic parameters were then calculated from the plasma concentration-time data.
Visualizations
Figure 1. Experimental workflow for the in vivo pharmacokinetic study.
Figure 2. Isomerization pathways of Astilbin and Neoastilbin.
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic, bioavailability and tissue distribution study of astilbin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The natural source, physicochemical properties, biological activities and metabolism of astilbin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Neoisoastilbin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common analytical techniques for the quantification of Neoisoastilbin: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is collated from various validated methods to assist in selecting the most appropriate technique for specific research and development needs.
Executive Summary
The quantification of this compound, a flavonoid with potential therapeutic properties, is crucial for its development as a pharmaceutical agent. The choice of analytical method depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or the complexity of the sample matrix. This guide offers a side-by-side comparison of HPLC, UPLC, and LC-MS methods, summarizing their performance characteristics and providing detailed experimental protocols.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters of HPLC, a representative UPLC method, and a representative LC-MS/MS method for the quantification of this compound or its closely related isomers. It is important to note that a direct cross-validation study for this compound across all three platforms was not available in the public domain. The data for UPLC and LC-MS/MS are based on methods for structurally similar flavonoid isomers and are presented to provide a comparative perspective.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | >0.999 | >0.999 | >0.999 |
| Limit of Detection (LOD) | ~5.3 ng/mL[1] | Estimated: 1-5 ng/mL | Estimated: <1 ng/mL |
| Limit of Quantification (LOQ) | ~17.5 ng/mL[1] | Estimated: 5-15 ng/mL | Estimated: 1-5 ng/mL |
| Intra-day Precision (RSD%) | <3%[2] | <2% | <10% |
| Inter-day Precision (RSD%) | <3%[2] | <3% | <15% |
| Accuracy/Recovery (%) | 96.2 - 103.1%[2] | 95 - 105% | 90 - 110% |
| Analysis Time | ~40-60 min | ~5-15 min | ~2-10 min |
| Selectivity | Good, but potential for isomer co-elution | Excellent isomer separation | Excellent, based on mass-to-charge ratio |
| Throughput | Moderate | High | High |
| Cost | Low | Moderate | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a validated study for the simultaneous quantification of five flavonoids, including this compound, in Rhizoma smilacis glabrae[2].
Sample Preparation:
-
Weigh 1.0 g of the powdered sample.
-
Add 50 mL of 60% ethanol.
-
Immerse for 2 hours.
-
Sonicate for 30 minutes.
-
Filter the extract through a 0.45 µm membrane filter prior to injection.
Chromatographic Conditions:
-
Column: Lichrospher C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile (A) and water with 0.1% phosphoric acid (B)
-
Gradient Elution:
-
0-15 min, 15-25% A
-
15-35 min, 25-45% A
-
35-45 min, 45-60% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 291 nm
-
Injection Volume: 20 µL
Representative Ultra-Performance Liquid Chromatography (UPLC) Method
This representative protocol is based on typical UPLC methods for the separation of flavonoid isomers.
Sample Preparation:
-
Weigh 0.5 g of the powdered sample.
-
Add 25 mL of methanol.
-
Vortex for 1 minute.
-
Sonicate for 20 minutes in a cold water bath.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile (A) and 0.1% formic acid in water (B)
-
Gradient Elution:
-
0-1 min, 10% A
-
1-8 min, 10-30% A
-
8-10 min, 30-50% A
-
10-12 min, 50-90% A
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection: PDA detector at 291 nm
-
Injection Volume: 2 µL
Representative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
This representative protocol is based on common LC-MS/MS methods for the sensitive quantification of flavonoids in biological matrices.
Sample Preparation (for Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase: 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B)
-
Gradient Elution: A rapid gradient tailored to the specific analytes, typically over 2-5 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
Visualizations
Caption: Experimental workflow for this compound quantification using HPLC.
Caption: Experimental workflow for this compound quantification using UPLC.
Caption: Experimental workflow for this compound quantification using LC-MS/MS.
References
A Comparative Analysis of the In Vitro and In Vivo Anti-inflammatory Potency of Astilbin Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of astilbin and its isomers—neoastilbin, isoastilbin, and neoisoastilbin. The information presented is collated from various experimental studies, with a focus on quantitative data and detailed methodologies to support further research and development.
In Vitro Anti-inflammatory Potency
The in vitro anti-inflammatory activities of astilbin and its isomers have been primarily evaluated using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. These studies consistently demonstrate that astilbin and its isomers—neoastilbin, isoastilbin, and this compound—exhibit significant anti-inflammatory effects.[1][2] They effectively inhibit the production of key pro-inflammatory mediators, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and nitric oxide (NO).[1][2][3]
The underlying mechanism for this anti-inflammatory action is largely attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Astilbin and its isomers have been shown to suppress the phosphorylation of the p65 subunit of NF-κB, a critical step in its activation and subsequent transcription of pro-inflammatory genes.[1][4]
| Compound | Target | Assay | Model | Key Findings |
| Astilbin | IL-1β, IL-6, NO, NF-κB p-p65 | ELISA, Western Blot | LPS-stimulated RAW264.7 cells | Significant inhibition of IL-1β, IL-6, and NO secretion; significant inhibition of NF-κB p-p65 protein expression.[1] |
| Neoastilbin | IL-1β, IL-6, NO, NF-κB p-p65 | ELISA, Western Blot | LPS-stimulated RAW264.7 cells | Significant inhibition of IL-1β, IL-6, and NO secretion; significant inhibition of NF-κB p-p65 protein expression.[1] |
| Isoastilbin | IL-1β, IL-6, NO, NF-κB p-p65 | ELISA, Western Blot | LPS-stimulated RAW264.7 cells | Significant inhibition of IL-1β, IL-6, and NO secretion; significant inhibition of NF-κB p-p65 protein expression.[1] |
| This compound | IL-1β, IL-6, NO, NF-κB p-p65 | ELISA, Western Blot | LPS-stimulated RAW264.7 cells | Significant inhibition of IL-1β, IL-6, and NO secretion; significant inhibition of NF-κB p-p65 protein expression.[1] |
In Vivo Anti-inflammatory Potency
In vivo studies have further substantiated the anti-inflammatory effects of astilbin and its isomers in various animal models of inflammation. These investigations highlight their potential as therapeutic agents for inflammatory diseases.
Astilbin: In a model of complete Freund's adjuvant (CFA)-induced arthritis in rats, oral administration of astilbin (5.3 mg/kg daily) significantly reduced joint damage.[4] This was accompanied by a marked decrease in the mRNA expression and serum levels of TNF-α, IL-1β, and IL-6.[4] The mechanism was linked to the suppression of key elements in the TLR/MyD88/NF-κB signaling pathway.[4][5]
Neoastilbin: The protective effects of neoastilbin have been demonstrated in a mouse model of gouty arthritis induced by monosodium urate (MSU).[6] Neoastilbin treatment reduced ankle swelling and inflammatory cell infiltration.[6] Mechanistically, it was found to inhibit the activation of both the NF-κB and NLRP3 inflammasome pathways.[6]
This compound: Similar to neoastilbin, this compound has been shown to ameliorate acute gouty arthritis in mice.[7] It effectively reduced MSU-induced joint swelling and the infiltration of inflammatory cells in a dose-dependent manner.[7] this compound also significantly lowered the levels of IL-1β, IL-6, and TNF-α by suppressing the NF-κB/NLRP3 pathway.[7]
While direct comparative in vivo studies of all four isomers are limited, the available evidence suggests that astilbin, neoastilbin, and this compound are all potent anti-inflammatory agents in vivo, acting through the modulation of the NF-κB and NLRP3 inflammasome pathways.
Key Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of astilbin isomers are mediated through the modulation of critical signaling pathways. The NF-κB and NLRP3 inflammasome pathways are central to their mechanism of action.
Figure 1. Inhibition of the NF-κB Signaling Pathway by Astilbin Isomers.
Figure 2. Inhibition of the NLRP3 Inflammasome Pathway by Neoastilbin and this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the cited studies.
In Vitro Anti-inflammatory Assay
Figure 3. General Workflow for In Vitro Anti-inflammatory Assays.
-
Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
LPS Stimulation: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of astilbin isomers for a specified time before being stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response.
-
Cytokine Measurement (ELISA): After incubation, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as nitric oxide (NO), are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: To assess the effect on signaling pathways, cells are lysed, and total protein is extracted. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies against key signaling proteins (e.g., p-p65, p65, IκBα) and subsequently with secondary antibodies. The protein bands are visualized using a chemiluminescence detection system.
In Vivo Anti-inflammatory Models
-
Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation.[8] Rats or mice are injected with a solution of carrageenan into the sub-plantar surface of the hind paw.[8] The volume of the paw is measured at various time points after the injection using a plethysmometer. Astilbin isomers or a reference drug are administered orally or intraperitoneally before the carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[9]
-
Complete Freund's Adjuvant (CFA)-Induced Arthritis: This model is used to study chronic inflammation and resembles human rheumatoid arthritis.[10] Arthritis is induced by a single intradermal injection of CFA into the tail or footpad of rats. The development of arthritis is monitored by measuring paw volume and arthritis scores. Treatment with astilbin isomers is typically started after the onset of arthritis and continued for a specific period. The efficacy of the treatment is evaluated by assessing the reduction in paw swelling, arthritis score, and by histological examination of the joints.[10]
-
Monosodium Urate (MSU) Crystal-Induced Gouty Arthritis: This model mimics acute gouty arthritis.[6][7] A suspension of MSU crystals is injected into the ankle joint or paw of mice.[7] The resulting inflammation is characterized by swelling, redness, and inflammatory cell infiltration. Astilbin isomers are administered prior to or after the MSU injection. The anti-inflammatory effect is assessed by measuring the change in ankle diameter or paw volume and by histological analysis of the joint tissue.[6]
Conclusion
Astilbin and its isomers, neoastilbin, isoastilbin, and this compound, are potent anti-inflammatory flavonoids. In vitro studies have consistently shown their ability to inhibit the production of key pro-inflammatory mediators by suppressing the NF-κB signaling pathway in LPS-stimulated macrophages. In vivo, astilbin, neoastilbin, and this compound have demonstrated significant therapeutic potential in animal models of arthritis and gout, primarily through the modulation of the NF-κB and NLRP3 inflammasome pathways. While direct in vivo comparative data is still emerging, the existing evidence strongly supports the further investigation of these isomers as promising candidates for the development of novel anti-inflammatory drugs. Future research should focus on direct comparative studies of all isomers in various in vivo models to delineate their relative potency and therapeutic potential.
References
- 1. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Astilbin from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Astilbin from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of the Immunosuppressive Properties of Neoisoastilbin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunosuppressive properties of Neoisoastilbin with established immunosuppressive agents: Cyclosporin A, Tacrolimus, and Mycophenolate Mofetil. The information is supported by experimental data to facilitate independent validation and further research.
Executive Summary
This compound, a flavonoid, has demonstrated notable anti-inflammatory and potential immunosuppressive effects. This guide synthesizes available data on its mechanism of action and compares its efficacy with standard immunosuppressants. Due to the limited direct research on this compound's effect on T-cell proliferation, data from its well-studied stereoisomer, Astilbin, is included as a proxy for comparative analysis, with the distinction clearly noted.
Comparative Analysis of Immunosuppressive Activity
The following tables summarize the key immunosuppressive properties and available quantitative data for this compound and the comparator drugs.
Table 1: Mechanism of Action and Key Immunosuppressive Effects
| Compound | Primary Mechanism of Action | Key Immunosuppressive Effects |
| This compound | Inhibition of the NF-κB and NLRP3 inflammasome pathways[1]. | Reduces the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α[1]. |
| Astilbin | Downregulates the activities of effector T-cells and induces regulatory T-cells[2][3]. Inhibits Th17 cell differentiation[4]. | Suppresses T-cell proliferation and the production of inflammatory cytokines including TNF-α and IFN-γ[2][4]. |
| Cyclosporin A | Calcineurin inhibitor; blocks the transcription of cytokine genes in activated T-cells[5]. | Inhibits T-cell proliferation and the production of IL-2 and IFN-γ[6]. |
| Tacrolimus | Calcineurin inhibitor; forms a complex with FKBP12 to inhibit calcineurin's phosphatase activity[7]. | Potent inhibitor of T-cell proliferation and activation[7][8]. |
| Mycophenolate Mofetil | Inhibits inosine monophosphate dehydrogenase (IMPDH), leading to the suppression of de novo purine synthesis in lymphocytes[9]. | Inhibits T and B lymphocyte proliferation[9][10]. |
Table 2: Quantitative Comparison of In Vitro Immunosuppressive Activity
| Compound | Assay | Target | IC50 Value |
| Astilbin * | Cytokine Production Assay | TNF-α production by CD4+ T-cells | 181 µg/mL[2] |
| Cyclosporin A | Mixed Lymphocyte Culture | T-cell proliferation | 0.01 - 0.1 µg/mL[6] |
| Tacrolimus | In vitro T-cell proliferation | T-cell proliferation | 3.125 ng/mL[8] |
| Mycophenolate Mofetil | Mitogen-induced proliferation | Lymphocyte proliferation | Significant inhibition observed at therapeutic concentrations[10] |
*Data for Astilbin, a stereoisomer of this compound, is presented here due to the lack of direct T-cell proliferation data for this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing immunosuppressive activity.
Caption: this compound's inhibition of the NF-κB and NLRP3 inflammasome pathways.
Caption: General workflow for in vitro assessment of immunosuppressive properties.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
T-Cell Proliferation Assay (General Protocol)
This assay measures the ability of a compound to inhibit the proliferation of T-cells following stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen
-
Test compounds (this compound, Cyclosporin A, Tacrolimus, Mycophenolate Mofetil) at various concentrations
-
Proliferation dye (e.g., CFSE) or [3H]-thymidine
-
96-well cell culture plates
-
Flow cytometer or liquid scintillation counter
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
(Optional) Purify T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Label cells with a proliferation dye like CFSE according to the manufacturer's instructions.
-
Seed the labeled cells into a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add the test compounds at a range of concentrations to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (a known immunosuppressant).
-
Stimulate the cells with a mitogen (e.g., PHA at 1-5 µg/mL) or a specific antigen.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
If using [3H]-thymidine, pulse the cells with 1 µCi of [3H]-thymidine for the final 18-24 hours of incubation.
-
Harvest the cells and measure proliferation. For CFSE-labeled cells, analyze the dilution of the dye by flow cytometry. For [3H]-thymidine, measure the incorporation of radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition of proliferation for each concentration of the test compound and determine the IC50 value.
NF-κB Activation Assay (Reporter Gene Assay)
This assay quantifies the inhibition of NF-κB activation by a test compound.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
Cell culture medium (e.g., DMEM) supplemented with FBS, penicillin, and streptomycin
-
NF-κB activator (e.g., TNF-α or PMA)
-
Test compound (this compound)
-
Luciferase assay reagent
-
96-well cell culture plates (white, clear-bottom for luminescence)
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration).
-
Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound and determine the IC50 value.
NLRP3 Inflammasome Activation Assay (Western Blot)
This method is used to assess the effect of a compound on the expression of key proteins in the NLRP3 inflammasome pathway.
Materials:
-
Immune cells (e.g., macrophages)
-
Cell culture medium
-
NLRP3 inflammasome activator (e.g., LPS followed by ATP or MSU crystals)
-
Test compound (this compound)
-
Lysis buffer
-
Primary antibodies against NLRP3, ASC, Caspase-1 (p20), and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Culture immune cells and prime them with LPS (e.g., 1 µg/mL) for 4 hours.
-
Treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with an NLRP3 activator (e.g., ATP at 5 mM or MSU crystals at 250 µg/mL) for 30-60 minutes.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
This compound demonstrates promising immunosuppressive potential primarily through the inhibition of the NF-κB and NLRP3 inflammasome pathways, leading to a reduction in pro-inflammatory cytokine production. While direct comparative data on T-cell proliferation is currently lacking for this compound, its stereoisomer, Astilbin, shows inhibitory effects on T-cell function. Further in vitro studies focusing on the direct effects of this compound on T-cell proliferation and a broader range of cytokine production are warranted to fully elucidate its immunosuppressive profile and establish its potential as a therapeutic agent in comparison to established immunosuppressants. The experimental protocols provided in this guide offer a framework for conducting such validation studies.
References
- 1. This compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Astilbin Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 [frontiersin.org]
- 3. Astilbin ameliorates experimental autoimmune myasthenia gravis by decreased Th17 cytokines and up-regulated T regulatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astilbin inhibits Th17 cell differentiation and ameliorates imiquimod-induced psoriasis-like skin lesions in BALB/c mice via Jak3/Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. Effect of cyclosporin A on the generation of cytotoxic T lymphocytes in mouse mixed lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Effects of Tacrolimus on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination effect of mycophenolate mofetil with mizoribine on cell proliferation assays and in a mouse heart transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ex vivo lymphocyte proliferative function is severely inhibited in renal transplant patients on mycophenolate mofetil treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Neoisoastilbin: A Comprehensive Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of Neoisoastilbin, ensuring the protection of personnel and the environment. This document provides essential procedural information for researchers, scientists, and drug development professionals, outlining the necessary steps for the proper handling and disposal of this compound waste.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, adherence to strict disposal protocols is imperative to mitigate potential environmental contamination and ensure workplace safety. The primary disposal method for this compound is through an approved hazardous waste disposal program.[1][2] It is crucial to avoid releasing this chemical into the environment.[1]
Hazard Identification and Classification
A thorough understanding of the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes the key hazard information.
| Hazard Class | GHS Code | Hazard Statement |
| Acute toxicity, Oral | H302 | Harmful if swallowed. |
| Acute aquatic toxicity | H400 | Very toxic to aquatic life. |
| Chronic aquatic toxicity | H410 | Very toxic to aquatic life with long lasting effects. |
Data sourced from the this compound Safety Data Sheet.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to be followed by trained laboratory personnel.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles with side-shields
-
Protective gloves (chemically resistant)
-
Impervious clothing (lab coat)
-
A suitable respirator if dust or aerosols may be generated.[1]
2. Waste Segregation:
-
This compound waste, including contaminated labware (e.g., vials, pipette tips), solutions, and grossly contaminated PPE, should be collected separately from non-hazardous waste.[3]
-
Segregate waste based on its physical state (solid or liquid).
-
Avoid mixing this compound waste with other incompatible chemical wastes.[4]
3. Waste Container Selection and Labeling:
-
Use a suitable, leak-proof, and chemically compatible container for collecting this compound waste.[5] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
The container must be in good condition with a secure, tightly sealing cap.[4][5]
-
Label the waste container clearly with the words "Hazardous Waste."[2]
-
The label must include:
4. Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated and secure "Satellite Accumulation Area" within the laboratory.[4]
-
The storage area should be cool, well-ventilated, and away from direct sunlight and sources of ignition.[1]
-
Ensure that incompatible wastes are not stored together. For instance, store acids and bases separately.[4]
5. Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, do not attempt to dispose of it yourself.
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to arrange for pickup.[2]
-
Complete any required waste disposal forms, providing accurate information about the contents of the container.[2]
6. Decontamination of Empty Containers:
-
Empty containers that held this compound must be properly decontaminated before being discarded as regular trash.
-
Triple-rinse the container with a suitable solvent that can dissolve this compound. The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly.[5][6]
-
After triple-rinsing, the container can be air-dried and disposed of as non-hazardous waste, provided all labels are defaced.[7]
7. Spill Management:
-
In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.[1]
-
Wearing appropriate PPE, contain the spill using an absorbent material like diatomite or universal binders.[1]
-
Collect the spilled material and contaminated absorbent into a designated hazardous waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Report the spill to your EHS office.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound|54141-72-9|MSDS [dcchemicals.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. geo.utexas.edu [geo.utexas.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Neoisoastilbin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Neoisoastilbin, a flavonoid compound with antioxidant and anti-inflammatory properties. By adhering to these procedural steps, you can mitigate risks and ensure a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents specific hazards that necessitate the use of appropriate personal protective equipment. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (Acute toxicity, Oral - Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1, Chronic aquatic toxicity - Category 1)[1]. Therefore, minimizing exposure through direct contact and preventing environmental release are critical.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile, butyl rubber, or Viton® gloves are recommended. Avoid latex gloves as they may not provide adequate protection.[2][3] |
| Eye Protection | Safety glasses with side shields or Goggles | To protect against splashes or airborne particles.[4][5] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothing and skin from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH-approved respirator if dust or aerosols are generated and ventilation is inadequate.[2] |
| Foot Protection | Closed-toe shoes | To protect feet from spills.[4] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
Avoid inhalation of dust and contact with eyes and skin[1].
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust formation[1].
-
Do not eat, drink, or smoke in areas where this compound is handled[1].
-
Wash hands thoroughly after handling[1].
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area[1].
-
Keep away from direct sunlight and sources of ignition[1].
-
Recommended storage temperatures are -20°C for the powder and -80°C when in solvent[1][6].
Spill and Disposal Management
In the event of a spill or for routine disposal, specific procedures must be followed to mitigate exposure and environmental contamination.
Spill Cleanup:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined above.
-
Contain the spill. For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect the spilled material and absorbent into a sealed, labeled container for disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations[1].
-
Do not allow the substance to enter drains or watercourses due to its high aquatic toxicity[1].
-
Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
PPE Selection Decision Tree
This diagram provides a logical decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
References
- 1. This compound|54141-72-9|MSDS [dcchemicals.com]
- 2. gpcah.public-health.uiowa.edu [gpcah.public-health.uiowa.edu]
- 3. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 4. MSU Extension | Montana State University [apps.msuextension.org]
- 5. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 6. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
